2-(4-Bromophenoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPCNKOBARGZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenoxy)benzonitrile: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(4-Bromophenoxy)benzonitrile, a diaryl ether containing a nitrile moiety. Diaryl ethers are a significant class of compounds in medicinal chemistry and materials science, and the inclusion of a bromine atom and a cyano group offers unique opportunities for further functionalization and tuning of physicochemical properties. This document details the probable synthetic route via Ullmann condensation, predicted spectral characteristics based on analogous compounds, and explores potential applications in drug discovery and agrochemicals, supported by data on related molecular structures. Safety and handling considerations are also addressed to ensure proper laboratory practice.
Introduction
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities.[1] The benzonitrile functional group, a benzene ring substituted with a cyano (-C≡N) group, is a versatile building block in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups.[2] The combination of these two pharmacophores in this compound, along with the presence of a bromine atom, creates a molecule with considerable potential for further chemical exploration and application in various fields.
The bromine substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of additional molecular complexity. This makes this compound a valuable intermediate in the synthesis of more elaborate molecules for drug discovery and materials science.[3] This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for researchers and developers.
Chemical Structure and Properties
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 330793-13-0[4] |
| Molecular Formula | C₁₃H₈BrNO[4] |
| Molecular Weight | 274.11 g/mol [5] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br |
| InChI Key | InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H |
Physicochemical Properties
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the isomeric 4-(4-Bromophenoxy)benzonitrile is also not readily available.[5] However, related compounds like 4-bromobenzonitrile have a melting point of 111-114 °C. |
| Boiling Point | 369.9 ± 22.0 °C at 760 mmHg | Predicted for the isomer 4-(4-Bromophenoxy)benzonitrile.[5] |
| Solubility | Insoluble in water. | Expected to be soluble in common organic solvents like methanol, dichloromethane, and dimethylformamide. |
| Density | 1.5 ± 0.1 g/cm³ | Predicted for the isomer 4-(4-Bromophenoxy)benzonitrile.[5] |
Synthesis and Mechanism
The most probable and widely used method for the synthesis of diaryl ethers like this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6]
Proposed Synthesis of this compound
A plausible synthetic route involves the reaction of 2-chlorobenzonitrile or 2-bromobenzonitrile with 4-bromophenol in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation for the synthesis of this compound.
Experimental Protocol (General Ullmann Condensation)
While a specific protocol for this compound is not available, the following is a general procedure for a copper-catalyzed Ullmann ether synthesis that can be adapted.[7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromophenol (1.0 eq.), an aryl halide (e.g., 2-chlorobenzonitrile, 1.1 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.[6]
Caption: Simplified catalytic cycle of the Ullmann condensation.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzonitrile ring will likely appear as a complex multiplet due to their ortho, meta, and para relationships. The protons on the 4-bromophenoxy ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (benzonitrile ring): δ 7.2-7.8 ppm (multiplet, 4H)
-
Aromatic Protons (4-bromophenoxy ring): δ 7.0-7.6 ppm (two doublets, 4H, J ≈ 8-9 Hz)
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon.
-
Nitrile Carbon (-C≡N): δ 115-120 ppm
-
Aromatic Carbons: δ 110-160 ppm. The carbons directly attached to the oxygen and bromine atoms will have distinct chemical shifts due to their electronegativity. The carbon attached to the bromine (ipso-carbon) is expected around δ 115-125 ppm, while the carbon attached to the ether oxygen will be further downfield.[9]
-
Quaternary Carbons: The carbons at the points of substitution (C-O and C-Br) and the carbon of the nitrile group will typically show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2220-2260 | C≡N stretch | Nitrile[10] |
| 3030-3100 | C-H stretch | Aromatic[10] |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic ring[10] |
| 1200-1250 | C-O-C stretch | Aryl ether |
| 1000-1100 | C-Br stretch | Aryl bromide |
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.[11]
-
Molecular Ion (M⁺): m/z 273/275
-
Key Fragments: Loss of Br (m/z 194), cleavage at the ether linkage to give fragments corresponding to the benzonitrile and bromophenoxy moieties.
Potential Applications in Research and Drug Development
While specific biological activity for this compound has not been extensively reported, its structural motifs are present in molecules with a wide range of applications.
Medicinal Chemistry
-
Anticancer Agents: Diaryl ether derivatives have been investigated as antitumor agents.[12] The benzonitrile group is also a common feature in anticancer compounds, where it can act as a tubulin polymerization inhibitor or an inhibitor of key signaling pathways.[2]
-
Antimicrobial Agents: The diaryl ether scaffold is found in some antibacterial and antifungal compounds.[13]
-
Enzyme Inhibitors: The rigid structure of diaryl ethers makes them suitable scaffolds for designing enzyme inhibitors. For example, they have been explored as inhibitors of enoyl-acyl carrier protein reductase (FabV), a target for novel antibacterials.[14]
Agrochemicals
Diaryl ethers are a well-established class of herbicides.[7] The specific substitution pattern of this compound could be a starting point for the development of new agrochemicals.
Materials Science
Benzonitrile derivatives are utilized in the development of liquid crystals and polymers due to their electronic properties and rigid structure.[3]
Reactivity and Further Functionalization
The presence of both a nitrile group and a bromine atom on the aromatic rings provides multiple avenues for further chemical modification.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.[15]
-
Suzuki and other Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents, including alkyl, aryl, and vinyl groups. This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Toxicity: Benzonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically accessible diaryl ether with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. Its structure combines the desirable properties of the diaryl ether and benzonitrile scaffolds with a reactive bromine handle for further derivatization. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the biological activities and material properties of this and related compounds is warranted to fully explore their potential.
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An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)benzonitrile from 4-Bromophenol
A Senior Application Scientist's Perspective on a Modern Ullmann Condensation for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Diaryl Ethers in Medicinal Chemistry
The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals. Its unique conformational flexibility and ability to participate in crucial intermolecular interactions make it a privileged scaffold in drug design. One such diaryl ether, 2-(4-bromophenoxy)benzonitrile, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] Benzonitrile derivatives, in general, have shown significant potential across a wide range of therapeutic areas, including oncology and virology.[1][3][4]
This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound from 4-bromophenol, focusing on the modern iteration of the Ullmann condensation. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and the rationale behind the selection of reagents and reaction conditions to equip researchers and drug development professionals with a robust and reproducible protocol.
The Ullmann Condensation: A Modern Renaissance of a Classic Reaction
The formation of a diaryl ether bond via the copper-catalyzed reaction between an aryl halide and a phenol is known as the Ullmann condensation, a reaction first reported by Fritz Ullmann in the early 20th century.[5][6] Historically, this reaction was plagued by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[5][7][8]
However, the last few decades have witnessed a resurgence of the Ullmann reaction, driven by the development of ligand-accelerated protocols. The introduction of specific ligands, often bidentate, has dramatically improved the efficiency and mildness of the reaction, allowing it to proceed at lower temperatures and with catalytic amounts of copper.[9][10] These advancements have broadened the applicability of the Ullmann condensation, making it a powerful tool in modern organic synthesis.[11]
Reaction Mechanism: A Ligand-Modulated Catalytic Cycle
The currently accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. While the precise elementary steps can be influenced by the specific ligand and reactants, a general pathway can be outlined as follows:
-
Formation of the Active Catalyst: In the presence of a suitable base, the phenol (4-bromophenol) is deprotonated to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide complex, which is often stabilized by a ligand.
-
Oxidative Addition: The aryl halide (in this case, 2-chlorobenzonitrile or 2-fluorobenzonitrile is a suitable reaction partner) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.
The ligand plays a crucial role in this cycle by stabilizing the copper intermediates, increasing their solubility, and facilitating the oxidative addition and reductive elimination steps.
Figure 1: A simplified representation of the ligand-assisted Ullmann diaryl ether synthesis catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and available instrumentation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity |
| 4-Bromophenol | 173.01 | 10.0 | 1.73 g | >98% |
| 2-Chlorobenzonitrile | 137.56 | 12.0 | 1.65 g | >98% |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 (5 mol%) | 95 mg | 99.9% |
| L-Proline | 115.13 | 2.0 (20 mol%) | 230 mg | >99% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 6.52 g | >99% |
| Dioxane (anhydrous) | 88.11 | - | 50 mL | >99.8% |
Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis and purification of this compound.
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol), 2-chlorobenzonitrile (1.65 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (230 mg, 2.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (50 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-bromophenol is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Aryl Halide: 2-Chlorobenzonitrile is chosen as the reaction partner. While aryl iodides are generally more reactive in Ullmann couplings, aryl chlorides are often more cost-effective. The presence of the electron-withdrawing nitrile group activates the aryl chloride towards nucleophilic attack. Aryl bromides can also be effective, and their reactivity can be modulated by adjusting the reaction temperature.[12]
-
Copper Source and Ligand: Copper(I) iodide is a commonly used and effective copper source.[7][12] L-Proline, an inexpensive and readily available amino acid, has proven to be an excellent and versatile ligand for Ullmann-type reactions, promoting high yields under relatively mild conditions.
-
Base and Solvent: Cesium carbonate is a highly effective base for this transformation, as it is sufficiently basic to deprotonate the phenol and its solubility in organic solvents is beneficial.[12] Dioxane is a suitable high-boiling polar aprotic solvent that can effectively solvate the reaction components.[7] Other solvents like DMF or toluene can also be employed, but may require optimization of the reaction temperature.[10][13]
Self-Validating Systems: Ensuring a Successful Reaction
A robust protocol should have built-in checks to validate its progress and outcome.
-
TLC Monitoring: Regular TLC analysis is crucial. A well-chosen solvent system should clearly separate the starting materials (4-bromophenol and 2-chlorobenzonitrile) from the product. The disappearance of the limiting reagent (4-bromophenol) is a primary indicator of reaction completion.
-
Visual Cues: The reaction mixture will typically be heterogeneous due to the presence of cesium carbonate. A color change is also often observed as the reaction progresses.
-
Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point) to confirm its identity and purity. The expected spectra should be compared with literature values or predicted data.
Conclusion and Future Outlook
The ligand-accelerated Ullmann condensation provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently employ and adapt this protocol for their specific needs. The continued development of more active and versatile catalyst systems will undoubtedly further enhance the utility of the Ullmann reaction in the synthesis of complex molecules for the pharmaceutical and materials science industries.
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A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenoxy)benzonitrile
Abstract
The unequivocal structural confirmation of synthetic intermediates is a cornerstone of efficient and reliable drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the diaryl ether, 2-(4-Bromophenoxy)benzonitrile (CAS No. 330793-13-0)[1]. Presented herein are validated experimental protocols, detailed spectral interpretations, and reference data tables. This document is intended to serve as a definitive resource for researchers, enabling them to confidently verify the identity and purity of this compound, thereby ensuring the integrity of subsequent synthetic transformations.
Introduction and Synthetic Context
This compound is a diaryl ether, a structural motif present in numerous biologically active molecules and advanced materials. Its synthesis is most commonly achieved via a copper-catalyzed Ullmann condensation, which involves the coupling of a phenol with an aryl halide[2][3][4]. Specifically, this molecule is formed by the reaction of 4-bromophenol and 2-chlorobenzonitrile or 2-bromobenzonitrile.
Given this synthetic route, the primary analytical objective is to confirm the formation of the C-O ether linkage and verify the presence and specific substitution pattern of the nitrile and bromo functional groups on the correct aromatic rings. Spectroscopic analysis provides a non-destructive and highly precise method to achieve this confirmation.
Molecular Structure and Expected Spectroscopic Signatures
A preliminary analysis of the target molecule's structure allows us to predict the key features that should be observable in each spectrum.
-
Functional Groups: A nitrile (-C≡N) group, a diaryl ether (Ar-O-Ar) linkage, a bromine substituent (-Br), and two distinct aromatic rings.
-
Symmetry: The molecule is asymmetric, meaning all eight aromatic protons and all 13 carbon atoms are chemically unique and should, in principle, give rise to distinct signals in NMR spectroscopy.
The following sections will detail how these features manifest in the collected spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The presence of a bromine atom is a particularly powerful diagnostic tool in MS due to its characteristic isotopic signature.
Expert Insight: The Bromine Isotope Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~51% and ~49%, respectively). Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic cluster") separated by 2 mass-to-charge units (m/z), with a roughly 1:1 intensity ratio. This provides an unambiguous marker for the presence of bromine in the molecule and its fragments.
Data Summary: Electron Ionization (EI-MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster.
| m/z (Relative Intensity) | Assignment | Interpretation |
| 275 (98%) | [M+2]⁺ | Molecular ion containing ⁸¹Br isotope |
| 273 (100%) | [M]⁺ | Molecular ion containing ⁷⁹Br isotope |
| 194 | [M - Br]⁺ | Loss of the bromine atom |
| 166 | [M - Br - CO]⁺ or [C₁₂H₈N]⁺ | Subsequent loss of carbon monoxide or other rearrangement |
| 102 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile moiety |
Note: The data presented is a representative expectation for this class of compounds under standard Electron Ionization conditions.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Expert Insight: Causality in IR Absorption
The nitrile group (-C≡N) possesses a strong, sharp absorption band due to the stretching vibration of the triple bond. This band appears in a relatively uncongested region of the spectrum, making it a highly reliable diagnostic peak. The diaryl ether linkage (C-O-C) exhibits characteristic asymmetric and symmetric stretching bands, which confirm the successful coupling of the two aromatic rings.
Data Summary: Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~2225 | Strong, Sharp | Nitrile (-C≡N) | C≡N Stretch |
| ~1580-1600 | Medium-Strong | Aromatic Ring | C=C Stretch |
| ~1485 | Strong | Aromatic Ring | C=C Stretch |
| ~1240 | Strong | Diaryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch |
| ~1010 | Medium | Aromatic C-H | In-plane Bending |
| ~830 | Strong | 1,4-disubstituted ring | C-H Out-of-plane Bending |
| ~755 | Strong | 1,2-disubstituted ring | C-H Out-of-plane Bending |
Note: These are typical frequency ranges. The exact position can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule, confirming the precise connectivity and substitution pattern of the atoms.
¹H NMR Spectroscopy
Expert Insight: Solvent Choice and Reference Standards Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds, offering good solubility and a single solvent residual peak at δ 7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.[9]
Data Interpretation The ¹H NMR spectrum will display eight distinct signals in the aromatic region (typically δ 6.8-7.8 ppm). The signals corresponding to the protons on the 4-bromophenoxy ring will appear as two doublets, characteristic of a para-substituted system. The protons on the benzonitrile ring will show more complex splitting patterns (doublet, triplet, doublet of doublets) due to their ortho, meta, and para relationships.
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | dd | 1H | ~7.7, 1.7 | H-6 |
| ~7.56 | d | 2H | ~8.9 | H-2', H-6' |
| ~7.51 | td | 1H | ~7.8, 1.7 | H-4 |
| ~7.24 | t | 1H | ~7.6 | H-5 |
| ~7.01 | d | 2H | ~8.9 | H-3', H-5' |
| ~6.93 | d | 1H | ~8.3 | H-3 |
Note: Assignments are based on predicted chemical shifts and coupling patterns. 2D NMR experiments (e.g., COSY, HSQC) would be required for definitive assignment.
¹³C NMR Spectroscopy
Expert Insight: Signal Identification The ¹³C NMR spectrum will show 13 distinct signals. The nitrile carbon (C≡N) is typically found around δ 115-120 ppm. The carbon attached to the bromine (C-Br) is expected around δ 118-120 ppm. The two carbons directly bonded to the ether oxygen (C-O) will be significantly downfield, typically in the δ 155-165 ppm range.
Data Summary: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-2 |
| ~155.5 | C-1' |
| ~134.3 | C-4 |
| ~133.8 | C-3', C-5' |
| ~133.5 | C-6 |
| ~127.1 | C-5 |
| ~122.0 | C-2', C-6' |
| ~118.8 | C-4' |
| ~118.0 | C-3 |
| ~116.5 | C≡N |
| ~111.9 | C-1 |
Note: Assignments are based on predictive models and data from similar structures.[10]
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of all spectroscopic evidence. The logical workflow for this confirmation is outlined below.
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A Technical Guide to the Solubility of 2-(4-Bromophenoxy)benzonitrile in Organic Solvents
Abstract
A thorough understanding of a compound's solubility is a cornerstone of chemical process development, formulation science, and drug discovery.[1] This guide provides a comprehensive technical framework for determining the solubility of 2-(4-Bromophenoxy)benzonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on delivering a robust, first-principles-based methodology. It combines theoretical considerations of molecular structure with a detailed, field-proven experimental protocol—the isothermal equilibrium shake-flask method—coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[2][3] This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, ensuring process integrity and accelerating research and development timelines.
Introduction: The Significance of Solubility Data
This compound is an aromatic nitrile, a class of compounds widely used in the synthesis of pharmaceuticals and dyes.[4] Its molecular structure, featuring a bromophenoxy group attached to a benzonitrile moiety, suggests a predominantly nonpolar character, which dictates its behavior in various solvent systems. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physicochemical parameter.[5] It directly influences:
-
Reaction Kinetics and Yield: In synthetic chemistry, reactants must be in the same phase to interact. Poor solubility can lead to slow or incomplete reactions.
-
Purification and Crystallization: The selection of an appropriate solvent system is paramount for effective purification by crystallization, where solubility differences at varying temperatures are exploited.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.[1][6]
-
Analytical Method Development: Ensuring the analyte is fully dissolved in the mobile phase is crucial for accurate chromatographic analysis.
Given the scarcity of published data, this guide provides the necessary tools to generate this critical information internally.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility profile.
Molecular Structure Analysis:
-
Benzonitrile Group: The nitrile (-C≡N) group is polar, but its contribution is often outweighed by the larger, nonpolar aromatic ring.
-
Bromophenoxy Group: The ether linkage introduces some polarity, while the bromine atom and the two phenyl rings contribute significantly to the molecule's lipophilicity and nonpolar character.
Based on this structure, it is predicted that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water. This "like dissolves like" principle is the foundation for rational solvent selection.
Solvent Classification: To systematically test solubility, solvents are chosen from different classes based on their polarity and hydrogen bonding capabilities.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound |
| Nonpolar | Heptane, Toluene, Dichloromethane | High to Moderate |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low |
| Aqueous | Water | Very Low / Insoluble |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[2] It ensures that the solvent is fully saturated with the solute, providing a precise and reproducible measurement.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate mobile phase for HPLC
Step-by-Step Methodology
The workflow for this protocol is designed to be a self-validating system, ensuring equilibrium is reached and accurately measured.
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is a critical control to ensure saturation has been achieved.[3]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3] The time required to reach equilibrium should be determined in preliminary experiments by sampling at different time points (e.g., 8, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[3][7]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. This can be accelerated by centrifugation if necessary.[3]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all particulate matter, which would otherwise lead to erroneously high results.
-
Quantification: Analyze the clear, saturated filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC
HPLC is a precise and widely used technique for quantifying the concentration of solutes in solution.[8][9]
-
Method Development: A reverse-phase HPLC method is typically suitable for a compound of this nature.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent or mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.
-
Sample Analysis: Inject the filtered sample from the solubility experiment. If the concentration is above the highest calibration standard, dilute the sample accurately with the mobile phase and re-analyze, accounting for the dilution factor in the final calculation.
Data Calculation and Presentation
The solubility is calculated from the concentration obtained from the HPLC analysis.
Calculation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
The results should be presented in a clear, tabular format, reporting the average solubility and standard deviation from at least three replicate experiments.
Example Data Table:
| Organic Solvent | Solvent Class | Temperature (°C) | Average Solubility (mg/mL) | Standard Deviation |
| Toluene | Nonpolar | 25 | [Experimental Value] | [± Value] |
| Dichloromethane | Nonpolar | 25 | [Experimental Value] | [± Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [± Value] |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [± Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [± Value] |
| Methanol | Polar Protic | 25 | [Experimental Value] | [± Value] |
| Isopropanol | Polar Protic | 25 | [Experimental Value] | [± Value] |
Safety and Handling
Working with this compound and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: All handling of solid compound and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used before beginning any experimental work.[11] Brominated compounds and nitriles require careful handling due to potential toxicity.[12][13]
Conclusion
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The Strategic Utility of 2-(4-Bromophenoxy)benzonitrile: An In-depth Technical Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-bromophenoxy)benzonitrile has emerged as a versatile and highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this diaryl ether nitrile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Attributes and Synthetic Accessibility
This compound is a bifunctional molecule featuring a diaryl ether linkage, a synthetically versatile nitrile group, and a reactive aryl bromide. This unique combination of functional groups provides a powerful platform for a diverse array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈BrNO |
| Molecular Weight | 274.11 g/mol |
| CAS Number | 330793-13-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) |
The primary synthetic routes to this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The choice between these methods is often dictated by the availability of starting materials and desired scale.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2][3][4][5] In the synthesis of this compound, this typically involves the reaction of 2-chlorobenzonitrile with 4-bromophenol. The use of a copper catalyst, often in combination with a ligand and a base, is crucial for promoting the C-O bond formation.[1]
Diagram 1: Synthesis of this compound via Ullmann Condensation
Caption: Ullmann condensation route to this compound.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group in 2-halobenzonitriles activates the ortho and para positions towards nucleophilic attack.[6] This allows for the synthesis of this compound through an SNAr reaction between a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) and 4-bromophenol in the presence of a suitable base.[6]
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of diaryl ethers.[4]
Materials:
-
2-Chlorobenzonitrile (1.0 equiv)
-
4-Bromophenol (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile, 4-bromophenol, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The Versatility of the Aryl Bromide: A Gateway to Molecular Diversity
The bromine atom on the phenoxy ring of this compound is a key functional handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8][9] this compound readily participates in palladium-catalyzed Suzuki-Miyaura reactions with a wide range of aryl- and heteroarylboronic acids or esters. This transformation is instrumental in the synthesis of biaryl and heteroaryl diaryl ether structures, which are prevalent in many biologically active molecules.
Diagram 2: Suzuki-Miyaura Coupling of this compound
Caption: Suzuki-Miyaura coupling for biaryl ether synthesis.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11][12][13][14] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. The resulting arylamine-containing diaryl ethers are important pharmacophores in many kinase inhibitors and other therapeutic agents.[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[17]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(biphenyl-4-yloxy)benzonitrile.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes in the presence of palladium and copper catalysts.[18][19][20][21][22] This reaction allows for the introduction of alkynyl moieties onto the 2-(4-phenoxy)benzonitrile scaffold, which can serve as versatile handles for further transformations, such as click chemistry or the synthesis of conjugated materials.
The Latent Reactivity of the Nitrile Group
The nitrile functionality in this compound is not merely a passive spectator; it is a versatile functional group that can be transformed into other key moieties, further expanding the synthetic utility of this building block.
Hydrolysis to Carboxylic Acids
The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions.[23][24][25][26][27] This transformation is valuable for introducing a carboxylic acid group, a common feature in many biologically active compounds and a key component for further derivatization, such as amide bond formation.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine provides access to benzylamine derivatives.[28][29][30][31][32][33] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group can be a crucial element in pharmacophores or a site for further functionalization.
Diagram 3: Key Transformations of the Nitrile Group
Caption: Hydrolysis and reduction of the nitrile functionality.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound and its derivatives have led to their application in the synthesis of a range of functional molecules.
A Key Intermediate in the Synthesis of Crisaborole
A notable application of a derivative of this compound is in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[34][35][36][37][38] The synthesis involves the transformation of a related diaryl ether nitrile into the final benzoxaborole structure.[34][36]
Scaffolds for Kinase Inhibitors
The diaryl ether motif is a common feature in many kinase inhibitors.[15][39][40] The ability to functionalize the this compound core through cross-coupling reactions allows for the rapid generation of libraries of potential kinase inhibitors for screening in drug discovery programs.
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
The rigid aromatic structure of diaryl ethers makes them attractive candidates for the development of materials for organic light-emitting diodes (OLEDs).[41][42][43] The derivatization of this compound can lead to the synthesis of novel host and emitter materials with tailored electronic and photophysical properties.
Conclusion
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its facile synthesis and the orthogonal reactivity of its aryl bromide and nitrile functionalities provide a powerful platform for the efficient construction of a wide range of complex molecules. The demonstrated applications in the synthesis of pharmaceuticals like Crisaborole, coupled with its potential in the development of novel kinase inhibitors and materials for OLEDs, underscore the significant value of this compound to the scientific community. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the knowledge to effectively utilize this powerful synthetic tool.
References
-
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. [Link]
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Ullmann, F. (1905). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2216. [Link]
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Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved January 16, 2026, from [Link]
-
Collins, S. G., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(9), 3562-3565. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
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Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Retrieved January 16, 2026, from [Link]
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MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved January 16, 2026, from [Link]
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Reactivity of the nitrile group in 2-(4-Bromophenoxy)benzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Bromophenoxy)benzonitrile
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity inherent in the nitrile group of this compound. This molecule serves as a pivotal intermediate in the fields of medicinal chemistry and advanced materials science, owing to the synthetic versatility of its nitrile functionality in concert with its substituted biaryl ether framework. This document delineates the principal chemical transformations of the nitrile moiety, including its hydrolysis to a carboxylic acid, reduction to a primary amine or an aldehyde, and its reaction with organometallic reagents to form ketones. Furthermore, its participation in cycloaddition reactions to generate heterocyclic systems is explored. The guide synthesizes established chemical principles with detailed, field-proven experimental protocols. Mechanistic pathways are elucidated and supported by authoritative literature, while quantitative data are presented for comparative analysis. All reaction schemes and workflows are visualized through Graphviz diagrams to ensure clarity for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Landscape
This compound is a molecule of significant synthetic interest, characterized by a unique confluence of functional groups that dictate its reactivity. The core structure consists of a diaryl ether, with a nitrile group positioned ortho to the ether linkage on one phenyl ring and a bromine atom para to the ether linkage on the other.
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized towards the electronegative nitrogen atom. This polarization imparts a significant electrophilic character to the carbon atom, making it the primary site for nucleophilic attack.[1][2][3]
-
Ortho-Phenoxy Substituent: The bulky 4-bromophenoxy group at the ortho position introduces considerable steric hindrance around the nitrile. This can modulate the rate of reaction, particularly with sterically demanding reagents. Electronically, the ether oxygen can donate electron density to the ring via resonance, but the overall diaryl ether moiety, influenced by the second aromatic ring, typically acts as a net electron-withdrawing group via induction, which can further enhance the electrophilicity of the nitrile carbon.
-
Para-Bromo Substituent: The bromine atom is an electron-withdrawing group via induction, which slightly increases the electrophilic nature of the entire molecular framework. It also serves as a crucial synthetic handle for cross-coupling reactions, although that is beyond the scope of this guide.
The interplay of these electronic and steric factors makes the reactivity of the nitrile group in this specific molecule a subject of nuanced consideration for the synthetic chemist. This guide will dissect its key transformations.
Key Transformations of the Nitrile Group
The electrophilic carbon of the nitrile group is the nexus of its reactivity, allowing for a diverse range of synthetic transformations.
Hydrolysis to 2-(4-Bromophenoxy)benzoic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a wide range of derivatives such as esters and amides. This hydrolysis can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate.[4][5][6]
Mechanistic Insight (Base-Catalyzed): The base-catalyzed pathway is often preferred for its efficiency. The reaction initiates with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[4] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide.[3] Under the reaction conditions, the amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt. A final acidification step liberates the free carboxylic acid, 2-(4-bromophenoxy)benzoic acid.[5][7]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Field-Proven Protocol: Base-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of 10-20% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq) in a suitable co-solvent like ethanol or ethylene glycol to improve solubility.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The evolution of ammonia gas is a positive indicator.
-
Workup: Cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidification: Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~1-2. The product, 2-(4-bromophenoxy)benzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale/Causality |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH, KOH) | Acid protonates nitrogen, increasing carbon electrophilicity for attack by weak nucleophile H₂O.[2][8] Base provides a strong nucleophile (OH⁻) for direct attack. |
| Intermediate | Amide | Amide | Both pathways converge on the amide, which is subsequently hydrolyzed.[4] |
| Final Product | Carboxylic Acid | Carboxylate Salt (before workup) | In base, the acidic product is deprotonated. An acidic workup is required to obtain the neutral carboxylic acid.[5] |
| Conditions | Often harsh, high temperatures | Vigorous reflux, extended time | The C≡N bond is strong and requires significant energy input to hydrolyze.[6][8] |
Reduction to 2-(4-Bromophenoxy)benzylamine
The reduction of the nitrile to a primary amine is a cornerstone of synthetic chemistry, as amines are prevalent in bioactive molecules. The two most reliable methods are catalytic hydrogenation and reduction with metal hydrides.
Mechanistic Insight (Lithium Aluminum Hydride): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that achieves this transformation efficiently. The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[2][9] The first addition forms an imine anion, which is complexed to the aluminum species. The second hydride addition reduces the C=N double bond, forming a dianion intermediate.[2] An aqueous workup then quenches the reaction and protonates the nitrogen to yield the primary amine.[10]
Caption: Reduction of a nitrile to a primary amine using LiAlH₄.
Field-Proven Protocol: Catalytic Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel (Parr shaker), add this compound (1.0 eq) and a suitable catalyst such as Raney Nickel (5-10 wt%) or Palladium on Carbon (Pd/C, 5-10 mol%).
-
Solvent: Add an appropriate solvent, typically ethanol or methanol. The addition of ammonia (as aqueous or saturated in methanol) is crucial to suppress the formation of secondary and tertiary amine byproducts by competitively inhibiting the product amine from reacting with the imine intermediate.[11]
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-500 psi. Heat the mixture to 50-100 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or chromatography.
| Reducing Agent | Typical Conditions | Selectivity | Rationale/Causality |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | High for primary amine | A very strong, unselective hydride source. Reduces many other functional groups (esters, acids). Requires careful handling.[10] |
| Catalytic H₂ | H₂ gas (high pressure), Metal Catalyst (Ni, Pd, Pt) | Good for primary amine, requires optimization | Atom-economical.[12] Side reactions can be suppressed with additives like ammonia.[11] Can also reduce other groups (alkenes, C-Br bond via hydrodebromination). |
| DIBAL-H | Low temp (-78 °C), then hydrolysis | Stops at Aldehyde | A bulky, less reactive hydride that delivers only one hydride equivalent, preventing over-reduction past the imine stage.[9][11] |
Reaction with Organometallic Reagents to form Ketones
This reaction is a powerful C-C bond-forming strategy, converting the nitrile into a ketone. Both Grignard (RMgX) and organolithium (RLi) reagents are effective.[13]
Mechanistic Insight: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon.[9] This addition forms a stable intermediate imine anion, which is coordinated to the magnesium (in the case of a Grignard reagent) or lithium counterion.[13] This salt is unreactive towards a second equivalent of the organometallic reagent because the negative charge on the nitrogen prevents further nucleophilic attack.[13] The reaction is completed by an aqueous acidic workup, which first protonates the nitrogen to form an imine and then hydrolyzes the imine to the final ketone product.[14]
Caption: Reaction of a nitrile with a Grignard reagent to form a ketone.
Field-Proven Protocol: Grignard Reaction
-
Setup: Under an inert atmosphere (Nitrogen or Argon), place a solution of this compound (1.0 eq) in a dry, ether-based solvent (e.g., anhydrous diethyl ether or THF) in a flame-dried, three-neck flask. Cool the solution to 0 °C.
-
Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, ~1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the consumption of the nitrile.
-
Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or crystallization.
[3+2] Cycloaddition to form a Tetrazole
The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A synthetically powerful example is the reaction with an azide ion to form a tetrazole ring. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.
Mechanistic Insight: This reaction is a concerted [3+2] cycloaddition between the nitrile (the 2π component) and the azide ion (the 3-atom, 4π component). The reaction is typically facilitated by a Lewis acid (e.g., ZnCl₂, AlCl₃) or an ammonium salt (e.g., NH₄Cl) which coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide. The reaction results in the formation of a five-membered aromatic heterocycle, the tetrazole.
Caption: [3+2] Cycloaddition of a nitrile with azide to form a tetrazole.
Field-Proven Protocol: Tetrazole Synthesis
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.0-1.5 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 100-140 °C and stir for 12-48 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution with dilute HCl to a pH of ~2. This protonates the tetrazole ring and causes the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Summary of Synthetic Utility
The nitrile group in this compound is a remarkably versatile functional group, serving as a synthetic linchpin for accessing a variety of other critical functionalities. Its reactivity, governed by the inherent electrophilicity of the nitrile carbon, allows for reliable and high-yielding transformations into carboxylic acids, primary amines, ketones, and heterocycles. The strategic positioning of the bromo-substituent and the diaryl ether framework further enhances its value as a building block for complex molecules in pharmaceutical and materials research. Understanding the mechanisms and protocols outlined in this guide enables researchers to effectively leverage this reactivity in their synthetic endeavors.
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A Comprehensive Technical Guide to the Stability, Storage, and Handling of 2-(4-Bromophenoxy)benzonitrile
Introduction
2-(4-Bromophenoxy)benzonitrile is a diaryl ether derivative containing nitrile and bromo functional groups. Such molecules are of significant interest to the pharmaceutical and agrochemical industries, often serving as key intermediates in the synthesis of complex bioactive compounds. The integrity and purity of these starting materials are paramount, as even minor degradation can impact reaction yields, introduce impurities, and compromise the safety and efficacy of the final product.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the chemical stability of this compound. We will delve into its potential degradation pathways, establish field-proven protocols for optimal storage and handling, and present a detailed experimental workflow for conducting robust stability assessments. This document is structured not as a rigid template, but as a logical scientific narrative, explaining the causality behind each recommendation to ensure both safety and experimental success.
Physicochemical and Hazard Profile
Understanding the fundamental properties of a compound is the first step in developing appropriate storage and handling protocols. While specific experimental data for this compound is not extensively published, we can infer its characteristics from structurally related benzonitrile and brominated aromatic compounds.
Table 1: Inferred Physicochemical and Hazard Properties
| Property | Value / Information | Rationale & Source |
| Molecular Formula | C₁₃H₈BrNO | Based on chemical structure. |
| Appearance | Likely a solid (e.g., crystalline powder). | Similar brominated benzonitriles are solids at room temperature[1]. |
| Stability | Stable under recommended storage conditions.[2][3] | General assessment for similar chemical entities in supplier safety data sheets. |
| Incompatibilities | Strong oxidizing agents, strong bases.[4][5] | The nitrile and ether functionalities can react with these classes of reagents. |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr).[3][6] | Expected combustion products for a molecule containing C, H, Br, N, and O. |
| Primary Hazards | Harmful if swallowed or in contact with skin; Causes skin and eye irritation.[2][6] | Common hazard profile for functionalized benzonitriles.[4] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is dictated by its three primary functional regions: the nitrile group, the diaryl ether linkage, and the carbon-bromine bond. Each presents a potential vulnerability under specific environmental conditions.
Primary Degradation Pathway: Nitrile Hydrolysis
The most probable degradation route under ambient or stressed conditions involves the hydrolysis of the nitrile (-C≡N) group. This reaction can be catalyzed by both acid and base and proceeds in a two-step fashion:
-
Conversion to Amide: The nitrile is first hydrolyzed to the corresponding primary amide, 2-(4-bromophenoxy)benzamide.
-
Conversion to Carboxylic Acid: The amide is then further hydrolyzed to the final carboxylic acid degradant, 2-(4-bromophenoxy)benzoic acid.
This pathway is well-documented for various benzonitrile compounds, including herbicides, where microbial degradation follows the same nitrile → amide → acid sequence.[7][8][9][10] The presence of moisture is a critical factor for this degradation route.
Secondary Degradation Pathways
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to high-intensity UV light could potentially induce the homolytic cleavage of the C-Br bond, generating radical species that could lead to a variety of secondary byproducts.
-
Ether Cleavage: The diaryl ether bond is generally robust. However, under harsh acidic conditions (e.g., refluxing with strong acids like HBr), cleavage is possible, though this is considered an unlikely degradation pathway under normal storage or experimental conditions.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Procedures
Based on the chemical stability profile, a stringent set of storage and handling procedures is required to maintain the integrity and purity of this compound.
Optimal Storage Conditions
The primary objective is to protect the compound from moisture, light, heat, and incompatible substances.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[4] Refrigeration (2-8 °C) is recommended for long-term storage. | Slows the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[6] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative reactions. |
| Light | Store in an amber or opaque container in a dark location. | Protects against potential photolytic degradation of the C-Br bond. |
| Container | Use a tightly closed, well-sealed container.[2][4][6] | Prevents ingress of atmospheric moisture. Containers must be resealed carefully after opening.[3] |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[2][4][6] Store locked up or in a controlled access area.[2][4][6] | Ensures safety and prevents accidental contact with reactive substances. The "locked up" recommendation reflects the compound's acute toxicity. |
Safe Handling Protocols
Given the hazard profile, all handling should occur in a controlled laboratory environment with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or aerosols.[2] Ensure that eyewash stations and safety showers are readily accessible.[5][11]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands and face thoroughly after handling.[2][5][6] Do not eat, drink, or smoke in the work area.[2][4][6] Remove and wash contaminated clothing before reuse.[2][6]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol serves as a self-validating system, as the ability to separate the parent peak from all generated degradant peaks confirms the method's specificity.
Objective
To investigate the degradation behavior of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method capable of resolving the parent compound from any formed degradation products.
Caption: Experimental workflow for a forced degradation study.
Methodology
Part A: Materials and Initial HPLC Method Development
-
Materials: this compound, HPLC-grade acetonitrile (ACN) and water, trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).
-
Instrumentation: HPLC system with a PDA or UV detector, and ideally, an LC-MS system for peak identification.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Rationale: A reverse-phase C18 column is a versatile starting point for moderately polar aromatic compounds. A gradient elution is chosen to ensure separation of the parent compound from potentially more polar (e.g., the carboxylic acid) or less polar degradants.
-
Part B: Forced Degradation Procedure Prepare a 1 mg/mL stock solution of the compound in ACN. For each condition, use a separate aliquot of the stock solution. Run a control sample (un-stressed, diluted stock) and a blank (reagents only) for each condition.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Causality: This condition aggressively promotes the hydrolysis of the nitrile group.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute for analysis.
-
Causality: Basic conditions also catalyze nitrile hydrolysis, often at a different rate than acidic conditions, providing complementary data.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
Causality: This tests the compound's susceptibility to oxidation. While no obvious site exists, it is a standard stress test.
-
-
Thermal Stress:
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Cool, dissolve in ACN, and dilute for analysis.
-
Causality: Evaluates the solid-state thermal stability and potential for melt- or solid-state decomposition.
-
-
Photolytic Stress:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in ACN/water) to a photostability chamber with a combined UV/Vis output (e.g., ICH Option 2).
-
Analyze samples at appropriate time points.
-
Causality: Directly tests the stability of the C-Br bond and the aromatic system under light exposure.
-
Part C: Analysis and Interpretation
-
Inject all samples (stressed, control, blanks) into the HPLC system.
-
Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the parent peak area.
-
Evaluate peak purity of the parent peak in the stressed samples using the PDA detector to ensure no degradants are co-eluting.
-
Calculate mass balance to account for all material. The sum of the parent compound and all degradants should ideally be close to 100% of the initial amount.
-
If the method successfully separates the parent peak from all generated degradants, it is considered stability-indicating .
Conclusion
This compound is a compound that is stable under controlled conditions but is susceptible to degradation, primarily via hydrolysis of its nitrile functional group. The presence of moisture is the most significant risk factor, followed by exposure to light and high temperatures. Adherence to the storage and handling protocols outlined in this guide—namely, storage in a cool, dark, dry, and inert environment—is critical for preserving the compound's purity and ensuring the validity of research outcomes. The provided forced degradation workflow offers a robust framework for any laboratory to verify the stability of their own material and to develop validated, stability-indicating analytical methods for quality control.
References
- MilliporeSigma. (2024).
- Chem Service. (2015).
- CymitQuimica. (2024). Safety Data Sheet - 4-(3-Bromophenoxy)benzonitrile.
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(4-Bromophenoxy)benzaldehyde.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzonitrile, 4-(bromomethyl)-.
- QY-7723. (2023).
- Sigma-Aldrich. (2024).
- Vigon International. (2015).
- Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Technical University of Denmark.
- ResearchGate. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil....
- ResearchGate. (2014). Degradation pathways of three benzonitrile herbicides....
- PubMed. (2008).
- Sigma-Aldrich. (n.d.). 4-Bromobenzonitrile 99%.
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- 10. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-(4-Bromophenoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)benzonitrile, a diaryl ether derivative with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its historical context, explore its synthesis based on established chemical principles, detail its physicochemical properties, and discuss its applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. This structural unit imparts a unique combination of rigidity and conformational flexibility, which is often crucial for effective interaction with biological targets. Benzonitrile derivatives, on the other hand, are widely recognized as valuable intermediates in pharmaceutical synthesis, with the nitrile group serving as a versatile precursor to various functionalities.[1][2] The convergence of these two key pharmacophores in this compound makes it a molecule of considerable interest for the synthesis of novel therapeutic agents.
Historical Context and Discovery: A Legacy of the Ullmann Condensation
The discovery and synthesis of this compound are intrinsically linked to the development of the Ullmann condensation, a cornerstone of C-O bond formation in organic chemistry. First reported by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction provides a powerful method for the synthesis of diaryl ethers from an aryl halide and a phenol.[3][4] Over the decades, the Ullmann reaction has undergone numerous refinements, evolving from harsh reaction conditions with stoichiometric copper to milder, more efficient catalytic systems.[5]
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its conceptualization and synthesis are a direct consequence of the foundational work on the Ullmann condensation. The strategic combination of a substituted benzonitrile with a brominated phenol to access this specific diaryl ether is a logical extension of this classic transformation.
Physicochemical Properties
The precise physicochemical properties of this compound are not extensively documented in publicly available databases. However, based on its chemical structure and data from analogous compounds, we can predict its key characteristics.
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₁₃H₈BrNO | - |
| Molecular Weight | 274.11 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | Analogy with similar aromatic nitriles and diaryl ethers. |
| Melting Point | Predicted to be in the range of 80-120 °C. | Analogy with related compounds like 4-Bromobenzonitrile (112-114 °C) and other substituted diaryl ethers. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. | General solubility characteristics of non-polar organic compounds. |
| Spectroscopic Data | See detailed discussion in the "Analytical Characterization" section below. | Predicted based on the analysis of related structures.[4][6][7] |
Synthesis of this compound: An Experimental Protocol
The most logical and established method for the synthesis of this compound is the Ullmann condensation reaction between 2-chlorobenzonitrile and 4-bromophenol. The following protocol is a representative procedure based on modern adaptations of the Ullmann reaction, designed for high efficiency and reproducibility.
Reaction Scheme
Caption: Ullmann condensation for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Chlorobenzonitrile
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq.), 4-bromophenol (1.1 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Excess 4-bromophenol: Using a slight excess of the phenol component helps to ensure the complete consumption of the more valuable 2-chlorobenzonitrile.
-
Copper(I) iodide and L-Proline: This catalytic system is a well-established and efficient combination for Ullmann-type C-O coupling reactions. L-proline acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.[2]
-
Potassium carbonate: Anhydrous potassium carbonate serves as the base to deprotonate the phenol, forming the corresponding phenoxide which is the active nucleophile in the reaction.
-
Anhydrous DMF: A polar aprotic solvent like DMF is ideal for this reaction as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the base and catalyst.
-
Inert atmosphere: An inert atmosphere is necessary to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 7.0-7.8 ppm). The protons on the benzonitrile ring will likely appear as a multiplet of four protons, while the protons on the 4-bromophenoxy ring will appear as two distinct doublets (an AA'BB' system) due to their symmetry.
-
¹³C NMR: The carbon NMR spectrum will exhibit 13 distinct signals corresponding to the carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to appear around δ 115-120 ppm. The carbon atom attached to the bromine will be in the range of δ 115-125 ppm, and the carbons involved in the ether linkage will be observed at lower field strengths.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Strong absorption bands in the range of 1200-1250 cm⁻¹ due to the C-O-C stretching of the diaryl ether.
-
Multiple bands in the aromatic region (1400-1600 cm⁻¹) corresponding to C=C stretching vibrations.
-
A band in the region of 1000-1100 cm⁻¹ for the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 273 and a characteristic M+2 peak at m/z 275 of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional handles – the nitrile group, the bromine atom, and the diaryl ether linkage – allows for a wide range of chemical transformations.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Bromophenoxy)benzonitrile via Ullmann Condensation
This technical guide provides a comprehensive protocol for the synthesis of 2-(4-bromophenoxy)benzonitrile, a key intermediate in pharmaceutical and materials science research. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodology, ensuring a robust and reproducible procedure. This protocol is designed for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Introduction: The Modern Ullmann Condensation
The formation of diaryl ethers is a fundamental transformation in organic synthesis. The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical copper-mediated cross-coupling reaction between an aryl halide and a phenol to construct a C-O bond.[1][2][3] Historically, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, which limited its substrate scope and functional group tolerance.[3][4]
Modern advancements have revolutionized the Ullmann condensation, enabling the reaction to proceed under much milder conditions with catalytic amounts of copper.[5] The key to this transformation has been the development of ligand-accelerated catalysis. Ligands, typically chelating molecules, stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, leading to higher yields and broader applicability.[6][7][8] This protocol utilizes a highly efficient and cost-effective catalytic system composed of copper(I) iodide (CuI) and the readily available amino acid ligand, N,N-dimethylglycine.[1][6][8]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 2-chlorobenzonitrile and 4-bromophenol. The reaction proceeds via a catalytic cycle that is greatly facilitated by the N,N-dimethylglycine ligand.
The Catalytic Cycle:
The generally accepted mechanism for the ligand-accelerated Ullmann diaryl ether synthesis involves the following key steps:
-
Formation of the Active Catalyst: In the presence of a base, the phenol is deprotonated to form a phenoxide. This phenoxide can then react with the Cu(I) source, coordinated by the N,N-dimethylglycine ligand, to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (2-chlorobenzonitrile) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step and results in a transient, higher-valent copper intermediate.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper intermediate, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
The N,N-dimethylglycine ligand plays a crucial role by stabilizing the copper intermediates and promoting the oxidative addition and reductive elimination steps, thereby lowering the overall activation energy of the reaction and allowing it to proceed at a much lower temperature (90 °C) compared to the traditional Ullmann reaction.[1][6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | MW | Amount | Moles | Supplier Notes |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 275 mg | 2.0 mmol | Reagent grade, use as received |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 519 mg | 3.0 mmol | Reagent grade, use as received |
| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 mmol | 98% or higher purity |
| N,N-Dimethylglycine HCl salt | C₄H₁₀ClNO₂ | 139.58 | 84 mg | 0.6 mmol | Reagent grade, use as received |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 1.30 g | 4.0 mmol | Anhydrous, high purity |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | Anhydrous, <50 ppm H₂O |
Equipment
-
10 mL oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir plate and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Step-by-Step Method:
-
Reagent Addition: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-chlorobenzonitrile (275 mg, 2.0 mmol), 4-bromophenol (519 mg, 3.0 mmol), copper(I) iodide (38 mg, 0.2 mmol), N,N-dimethylglycine hydrochloride salt (84 mg, 0.6 mmol), and cesium carbonate (1.30 g, 4.0 mmol).
-
Solvent Addition and Inerting: Add 4 mL of anhydrous 1,4-dioxane to the vial. Seal the vial with a screw cap fitted with a PTFE septum. Purge the vial with an inert gas (nitrogen or argon) for 5-10 minutes by inserting a needle connected to the gas line through the septum, with another needle serving as an outlet.
-
Reaction: Place the vial on a preheated stir plate at 90 °C. Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.[9][10][11]
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Causality Behind Experimental Choices
-
Catalyst System (CuI and N,N-Dimethylglycine): While various copper sources can be effective, CuI is a common and reliable choice.[1] N,N-dimethylglycine is a simple, inexpensive, and highly effective ligand that significantly accelerates the reaction, allowing for a lower reaction temperature of 90 °C.[1][6][8] The hydrochloride salt is used as it is a stable, easy-to-handle solid.
-
Base (Cesium Carbonate): Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base that effectively deprotonates the phenol. Its high solubility in dioxane contributes to a homogeneous reaction mixture and often leads to higher yields compared to other bases like K₂CO₃ or K₃PO₄.[6]
-
Solvent (1,4-Dioxane): Anhydrous 1,4-dioxane is an excellent solvent for this reaction as it dissolves the reactants and the catalytic species well. It has a suitable boiling point for the reaction temperature. The use of an anhydrous solvent is critical to prevent quenching of the active catalytic species and hydrolysis of the base.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, which would inhibit the catalytic cycle.
-
Excess Phenol: A slight excess of the 4-bromophenol (1.5 equivalents) is used to ensure complete consumption of the limiting aryl halide (2-chlorobenzonitrile).
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both the benzonitrile and bromophenoxy rings. The protons on the benzonitrile ring will likely appear as a multiplet, while the protons on the bromophenoxy ring will appear as two doublets (an AA'BB' system).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show signals for all 13 carbon atoms. Key signals to identify would be the nitrile carbon (around 115-120 ppm), the carbon bearing the bromine (around 115-125 ppm), and the carbons involved in the ether linkage.
-
FT-IR (KBr or ATR): Characteristic absorption bands should be observed for the nitrile group (C≡N stretch, typically around 2220-2240 cm⁻¹) and the aryl ether linkage (C-O-C stretch, typically around 1200-1250 cm⁻¹).
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₈BrNO). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chlorobenzonitrile and 4-bromophenol are irritants. Avoid contact with skin and eyes.
-
Copper iodide is harmful if swallowed.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a modern, ligand-accelerated Ullmann condensation. By explaining the rationale behind the choice of reagents and conditions, this guide aims to empower researchers to successfully and safely perform this important transformation in their own laboratories.
References
-
Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5 (21), 3799–3802. [Link]
-
Zhang, H.; Ma, D.; Cao, W. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett2007 , 243-246. [Link]
-
PubMed. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. [Link]
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Supplementary Information. Royal Society of Chemistry. [Link]
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Supplementary Information for... Royal Society of Chemistry. [Link]
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Gilderman, A. D.; Johnson, A. M.; Douglas, C. J. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. National Institutes of Health. [Link]
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ResearchGate. N , N -Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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BYJU'S. Ullmann Reaction. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
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sathee.jee. Chemistry Ullmann Reaction. [Link]
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Wikipedia. Ullmann reaction. [Link]
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ResearchGate. Column Chromatography. [Link]
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PubChem. 2-(4-bromophenoxy)-5-nitrobenzonitrile. [Link]
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Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. 2-(4-Bromophenoxy)propanohydrazide. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]
-
ResearchGate. Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
-
DigitalOcean. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]
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Application Note: Palladium-Catalyzed Synthesis of 2-(4-Bromophenoxy)benzonitrile
Introduction
Diaryl ethers are a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] The synthesis of these compounds, particularly unsymmetrical diaryl ethers like 2-(4-Bromophenoxy)benzonitrile, has been a significant focus of modern organic chemistry. Traditional methods such as the Ullmann condensation often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, limiting their applicability to sensitive substrates.[3]
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig C-O coupling, have emerged as a powerful and versatile alternative for the formation of carbon-oxygen bonds.[1][4] These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[5][6] This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed coupling of an aryl halide with a phenol, a transformation of significant interest to researchers in medicinal chemistry and materials science.
Mechanistic Insights: The Buchwald-Hartwig C-O Coupling Catalytic Cycle
The palladium-catalyzed formation of diaryl ethers proceeds through a well-established catalytic cycle, which is fundamental to a broad range of cross-coupling reactions.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle generally involves three key steps: oxidative addition, deprotonation/ligand exchange, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Palladium(0) species, stabilized by phosphine ligands, with the aryl halide (e.g., 2-chlorobenzonitrile).[8][9] This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The electronic properties of the aryl halide and the steric and electronic properties of the phosphine ligand significantly influence the rate of this step.[11][12]
-
Deprotonation and Ligand Exchange: A base is required to deprotonate the phenol (4-bromophenol), forming the corresponding phenoxide. This phenoxide then displaces the halide on the Pd(II) complex. This step is crucial as it brings the two coupling partners together on the palladium center.[10]
-
Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The two organic fragments (the aryl group from the benzonitrile and the aryloxy group from the phenol) on the palladium center couple, forming the desired diaryl ether product, this compound.[10][13] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7] The steric bulk of the phosphine ligands is thought to facilitate this step.[11]
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and analytical capabilities.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 138 mg | 1.0 | 1.0 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 208 mg | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 23.1 mg | 0.04 | 0.04 |
| Potassium Phosphate | K₃PO₄ | 212.27 | 297 mg | 1.4 | 1.4 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | - |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chlorobenzonitrile (1.0 eq), 4-bromophenol (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium phosphate (1.4 eq).[14]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes to ensure an oxygen-free environment.[15][16]
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe.[14]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[16]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[17][18]
-
Handling Reagents: Palladium catalysts can be pyrophoric, especially after use when they may contain adsorbed hydrogen.[19] Handle palladium compounds in an inert atmosphere and avoid creating dust.[15] Aryl halides and phenols can be irritants; handle them with care in a well-ventilated fume hood.
-
Solvent Safety: Toluene is a flammable solvent. Ensure that all heating is done using a heating mantle or oil bath and that there are no open flames or spark sources nearby.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium catalyst, according to institutional and local safety guidelines.[19]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider the following:
-
Catalyst Activity: Ensure that the palladium precursor and ligand are of high purity and have been stored correctly. Pre-catalysts can sometimes offer better results.[20]
-
Base Strength: The choice of base is critical. Stronger bases like sodium tert-butoxide can sometimes be more effective, but may not be compatible with all functional groups.[10]
-
Solvent: While toluene is common, other solvents like dioxane or THF can be screened for improved solubility and reactivity.[21]
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands, are often essential for efficient C-O coupling.[3][11] If Xantphos is not effective, other ligands like t-BuXPhos or BrettPhos could be trialed.[22][23]
-
-
Side Reactions: A common side reaction is the reduction of the aryl halide.[13] This can be minimized by ensuring a strictly inert atmosphere and using purified reagents and solvents.
-
Reaction Rate: If the reaction is slow, increasing the temperature (within the stability limits of the reactants and products) or increasing the catalyst loading may be beneficial. However, higher catalyst loadings can lead to increased costs and more challenging purification.
Conclusion
The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is a highly effective and reliable method for the synthesis of diaryl ethers such as this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product under relatively mild conditions. This protocol provides a solid foundation for the synthesis of this and related diaryl ether compounds, which are of significant importance in the fields of drug discovery and materials science.
References
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
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Zhang, H., et al. (2017). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. ACS Catalysis. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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Ito, S., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
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Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
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Request PDF. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. [Link]
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Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Journal of the American Chemical Society. [Link]
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National Research Council. LCSS: PALLADIUM ON CARBON. [Link]
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Garg, N. K. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. [Link]
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Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of Organic Chemistry. [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure. [Link]
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Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
Semantic Scholar. A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. [Link]
-
DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]
-
ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. [Link]
-
MDPI. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Thieme. (2023, September 21). Palladium-Catalyzed Stereocontrolled Synthesis of Aryl-C-Glycosides from Arylboronic Acids and Glycal Enones Through 1,4-Conjugate Addition. [Link]
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Experimental procedure for the nitration of 2-(4-Bromophenoxy)benzonitrile
An Application Note and Protocol for the Regioselective Nitration of 2-(4-Bromophenoxy)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the experimental procedure for the nitration of this compound, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. This document provides an in-depth analysis of the reaction mechanism, regioselectivity, a step-by-step laboratory protocol, and critical safety considerations. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure a successful and safe experimental outcome.
Introduction and Scientific Context
Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups and complex molecular architectures.[1] The introduction of a nitro group onto an aromatic scaffold can significantly alter its electronic properties and provides a synthetic handle for further transformations, such as reduction to an amino group. The target molecule, this compound, possesses two distinct aromatic rings with differing electronic environments, making its nitration an interesting case study in regioselectivity. The resulting nitro-derivatives are potential intermediates for the synthesis of novel therapeutic agents and functional materials. This application note provides a robust protocol for the selective nitration of this substrate.
Reaction Mechanism and Regioselectivity
The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2]
Generation of the Electrophile
Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Analysis of Regioselectivity
The substrate, this compound, presents two aromatic rings for potential nitration. The directing effects of the substituents on each ring will determine the position of electrophilic attack.
-
Ring A (Benzonitrile ring): This ring is substituted with a cyano group (-CN) and a phenoxy group (-OAr).
-
The cyano group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.[4]
-
The phenoxy group is activating and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen.
-
-
Ring B (Bromophenoxy ring): This ring is substituted with a bromine atom (-Br) and an ether linkage (-O-).
-
The ether linkage is an activating, ortho, para-directing group.
-
The bromine atom is a deactivating, ortho, para-directing group.
-
Prediction: The phenoxy group is a more powerful activating group than the deactivating effect of the cyano group on Ring A. Similarly, the ether linkage is an activating group on Ring B, while the bromine is deactivating. Overall, Ring B is more activated towards electrophilic attack than Ring A due to the presence of two ortho, para-directing groups, one of which is activating. The cyano group on Ring A strongly deactivates it. Therefore, nitration is most likely to occur on the more electron-rich Ring B.
Within Ring B, the ether linkage directs ortho and para to itself. The position para to the ether is already occupied by the bromine atom. Therefore, the nitration will preferentially occur at the positions ortho to the activating ether group. Steric hindrance from the bulky diphenyl ether structure might influence the ratio of the possible ortho isomers. The formation of the arenium ion intermediate is more stabilized when the nitro group adds to the ortho and para positions of an activating group.[5]
Mechanistic Pathway
The predicted mechanism involves the attack of the more activated bromophenoxy ring on the nitronium ion, leading to a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation by a weak base (like HSO₄⁻) restores aromaticity, yielding the nitrated product.[3]
Caption: General mechanism for electrophilic aromatic nitration.
Safety Precautions: A Self-Validating System
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[6] A rigorous adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood with the sash at the lowest practical height to contain toxic fumes (NOₓ) and protect against potential splashes.[8]
-
Reagent Handling:
-
Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.[11]
-
Spill Response: Have a spill kit readily available containing a neutralizing agent for acids, such as sodium bicarbonate. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Waste Disposal: Quench the reaction mixture by pouring it onto ice water. Neutralize acidic aqueous waste before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitration of substituted aromatic compounds.[8]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| This compound | C₁₃H₈BrNO | 286.12 | - | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Dehydrating agent and catalyst |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Nitrating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Reaction solvent |
| Deionized Water | H₂O | 18.02 | - | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent |
| Ethanol or Ethyl Acetate/Hexanes | - | - | - | For recrystallization |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the nitration.
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.86 g (10.0 mmol) of this compound in 20 mL of dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
-
Preparation of Nitrating Mixture: In a separate, clean, dry flask, carefully add 5 mL of concentrated sulfuric acid. Cool this flask in an ice bath. Slowly and with constant stirring, add 2.5 mL of concentrated nitric acid to the sulfuric acid. This mixture should be prepared fresh and kept cold.
-
Nitration Reaction: Using a dropping funnel, add the prepared nitrating mixture dropwise to the solution of the starting material over 20-30 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the purified nitrated product.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals in the aromatic region, consistent with the introduction of a nitro group. The integration and splitting patterns will be crucial for confirming the regiochemistry. |
| ¹³C NMR | A downfield shift for the carbon atom attached to the nitro group. |
| FT-IR (ATR) | Appearance of strong characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C≡N stretch should still be present around 2230-2220 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the molecular weight of the nitrated product (C₁₃H₇BrN₂O₃), which is 331.11 g/mol . Isotopic patterns for bromine (⁷⁹Br/⁸¹Br) should be observed. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety precautions and experimental steps, researchers can effectively synthesize the desired nitrated derivatives. The provided framework for purification and characterization ensures the final product's identity and purity can be rigorously verified.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube. [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
-
University of Nebraska-Lincoln. Nitric Acid Safety. [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
-
Nitration reaction safety. (2024, June 6). YouTube. [Link]
-
Wen, Z., et al. (2018). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
-
MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
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The Strategic Application of 2-(4-Bromophenoxy)benzonitrile in the Synthesis of Targeted Kinase Inhibitors
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the strategic utilization of 2-(4-Bromophenoxy)benzonitrile as a pivotal starting material in the synthesis of novel kinase inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the synthetic versatility and rationale behind the use of this compound. We will explore its application in constructing inhibitors for key oncogenic and inflammatory kinases, such as TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Bruton's tyrosine kinase (BTK). The guide will furnish detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the subsequent elaboration into targeted covalent inhibitors.
Introduction: The Significance of the 2-(Phenoxy)benzonitrile Scaffold
The 2-(phenoxy)benzonitrile moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The diaryl ether linkage provides a unique conformational flexibility, allowing for optimal positioning of pharmacophoric elements within the ATP-binding pocket of various kinases. The nitrile group, a versatile synthetic handle, can participate in key hydrogen bonding interactions or serve as a precursor for other functional groups.[1]
This compound, in particular, serves as an ideal starting point for library synthesis and lead optimization. The strategically positioned bromine atom offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the 4-position of the phenoxy ring.
Targeted Kinase Families and Signaling Pathways
Kinase inhibitors are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2] Compounds derived from this compound have shown promise in targeting several critical kinase families.
TBK1 and IKKε: Hubs of Innate Immunity and Oncogenesis
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that play a central role in the innate immune response to viral and bacterial infections.[3] However, aberrant activation of these kinases has been implicated in the pathogenesis of various cancers and autoimmune diseases.[3] Consequently, the development of selective TBK1 and IKKε inhibitors is a highly pursued therapeutic strategy.[1]
PRR [label="Pattern Recognition Receptors\n(e.g., TLRs, RLRs)"]; Adaptors [label="Adaptor Proteins\n(e.g., TRIF, STING)"]; TBK1_IKKe [label="TBK1 / IKKε", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRF3_7 [label="IRF3 / IRF7"]; IFN [label="Type I Interferons\n(IFN-α, IFN-β)"]; Inflammation [label="Inflammatory Response"]; Oncogenesis [label="Oncogenesis"];
PRR -> Adaptors; Adaptors -> TBK1_IKKe; TBK1_IKKe -> IRF3_7 [label="Phosphorylation"]; IRF3_7 -> IFN [label="Transcription"]; TBK1_IKKe -> Inflammation; TBK1_IKKe -> Oncogenesis; }
Caption: Simplified TBK1/IKKε signaling pathway.
Bruton's Tyrosine Kinase (BTK): A Key Player in B-cell Malignancies
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells.[4] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Covalent irreversible inhibitors of BTK have demonstrated remarkable clinical efficacy.
BCR [label="B-cell Receptor (BCR)"]; Lyn_Syk [label="Lyn / Syk"]; BTK [label="BTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2"]; Signaling_Cascade [label="Downstream Signaling\n(NF-κB, MAPK)"]; Proliferation_Survival [label="B-cell Proliferation\n& Survival"];
BCR -> Lyn_Syk [label="Activation"]; Lyn_Syk -> BTK [label="Phosphorylation"]; BTK -> PLCg2 [label="Activation"]; PLCg2 -> Signaling_Cascade; Signaling_Cascade -> Proliferation_Survival; }
Caption: Simplified BTK signaling pathway.
Synthetic Strategies and Protocols
The synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the 4-position of the phenoxy ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5][6] In the context of kinase inhibitor synthesis, this reaction is frequently employed to introduce aryl or heteroaryl moieties. A key transformation is the coupling of this compound with (4-aminophenyl)boronic acid to furnish 4'-(amino)-[1,1'-biphenyl]-2-carbonitrile, a crucial intermediate for further functionalization.
Start [label="this compound\n+ (4-Aminophenyl)boronic Acid"]; Reagents [label="Pd Catalyst\nBase\nSolvent"]; Reaction [shape=box, style=rounded, label="Reaction Setup\n(Inert Atmosphere)"]; Heating [shape=box, style=rounded, label="Heating\n(80-100 °C)"]; Workup [shape=box, style=rounded, label="Aqueous Workup\n& Extraction"]; Purification [shape=box, style=rounded, label="Column Chromatography"]; Product [label="4'-(amino)-[1,1'-biphenyl]-2-carbonitrile"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
(4-Aminophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), (4-aminophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture and heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a range of aryl bromides. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous conditions often accelerate the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a key step in the synthesis of many kinase inhibitors.[8][9] This reaction can be used to directly introduce an amino group or a protected amino group onto the phenoxy ring of this compound.
Start [label="this compound\n+ Amine Source"]; Reagents [label="Pd Precatalyst\nPhosphine Ligand\nBase\nAnhydrous Solvent"]; Reaction [shape=box, style=rounded, label="Reaction Setup\n(Inert Atmosphere)"]; Heating [shape=box, style=rounded, label="Heating\n(80-110 °C)"]; Workup [shape=box, style=rounded, label="Aqueous Workup\n& Extraction"]; Purification [shape=box, style=rounded, label="Column Chromatography"]; Product [label="2-(4-aminophenoxy)benzonitrile"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine source (e.g., Benzophenone imine as an ammonia equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (2.0 equiv.) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv.) and the amine source (1.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
If a protected amine was used, deprotection is carried out under appropriate conditions (e.g., acid hydrolysis for a benzophenone imine).
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources.[10] |
| Ligand | XPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic base is required for the deprotonation of the amine.[10] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred.[10] |
Elaboration to a Covalent Inhibitor: Synthesis of N-(4-(2-cyanophenoxy)phenyl)acrylamide
Many potent kinase inhibitors, particularly those targeting BTK, incorporate a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site of the kinase.[11] The aniline intermediate synthesized via Suzuki-Miyaura or Buchwald-Hartwig coupling can be readily acylated to install this crucial functionality.
Procedure:
-
Dissolve 2-(4-aminophenoxy)benzonitrile (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equiv.).
-
Slowly add acryloyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford N-(4-(2-cyanophenoxy)phenyl)acrylamide.
Characterization and Quality Control
The identity and purity of all intermediates and the final product should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic design allows for the efficient exploration of structure-activity relationships through well-established and reliable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust foundation for researchers to synthesize novel compounds targeting key kinases implicated in cancer and inflammatory diseases. The ability to readily introduce functionalities for both targeted binding and covalent modification underscores the strategic importance of this building block in modern drug discovery.
References
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- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia.
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- Piperidine-catalyzed synthesis of (E)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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Application Notes and Protocols: 2-(4-Bromophenoxy)benzonitrile in Agrochemical Research
Introduction
2-(4-Bromophenoxy)benzonitrile is a diaryl ether compound featuring a benzonitrile moiety.[1] Its structural similarity to the diphenyl ether class of herbicides suggests a potential application in weed management.[2][3] Compounds in this class are among the most important agrochemicals, and novel derivatives are of significant interest for overcoming resistance and improving efficacy. The diaryl ether linkage is a well-established pharmacophore in herbicides that target the enzyme protoporphyrinogen oxidase (PPO).[4] Furthermore, the broad utility of benzonitrile derivatives in agrochemicals warrants a comprehensive investigation into the potential herbicidal, fungicidal, and insecticidal activities of this specific molecule.[5]
This document serves as a detailed technical guide for researchers exploring the agrochemical applications of this compound. It provides a robust synthesis protocol, outlines the proposed herbicidal mechanism of action, and presents detailed, field-tested protocols for screening its efficacy across the primary domains of agrochemical research.
Section 1: Synthesis and Characterization
The synthesis of diaryl ethers is most commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[6][7] The Ullmann condensation represents a cost-effective and scalable method suitable for laboratory and industrial applications.[8][9] The following protocol describes a typical Ullmann-type synthesis for this compound.
Protocol 1.1: Ullmann-Type Synthesis of this compound
Principle: This protocol utilizes a copper(I)-catalyzed cross-coupling reaction between the potassium salt of 4-bromophenol and 2-chlorobenzonitrile. The base (potassium carbonate) is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide. A non-polar, high-boiling solvent like xylene is often effective for these reactions.[9]
Materials:
-
4-Bromophenol
-
2-Chlorobenzonitrile
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Xylene or Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard reflux apparatus with magnetic stirring and inert atmosphere (N₂ or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromophenol (1.0 eq), 2-chlorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add copper(I) iodide (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous xylene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromophenol.
-
Heat the reaction mixture to reflux (approx. 140°C for xylene) with vigorous stirring.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
| Property[1][10] | Value |
| Chemical Formula | C₁₃H₈BrNO |
| Molecular Weight | 274.11 g/mol |
| CAS Number | 330793-13-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate |
Section 2: Proposed Mechanism of Action (Herbicidal)
Based on its diaryl ether structure, the primary herbicidal mode of action for this compound is proposed to be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[4] This mechanism is light-dependent and leads to rapid cellular damage.
Causality of Action:
-
Enzyme Inhibition: The compound inhibits PPO, which is responsible for the oxidation of protoporphyrinogen IX (Proto IXogen) to protoporphyrin IX (Proto IX).[4]
-
Substrate Accumulation: Inhibition of PPO causes Proto IXogen to accumulate and leak from its normal location in the chloroplast envelope into the cytoplasm.
-
Non-Enzymatic Oxidation: In the cytoplasm, Proto IXogen is non-enzymatically oxidized to Proto IX.
-
Photosensitization: Proto IX is a powerful photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen (³O₂) to create highly reactive singlet oxygen (¹O₂).[11]
-
Lipid Peroxidation: Singlet oxygen initiates a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids in cellular membranes.[11][12]
-
Membrane Disruption & Cell Death: This widespread membrane damage leads to a loss of cellular integrity, leakage of cellular contents, and ultimately, rapid cell death, observed as necrosis and wilting of plant tissues.[4]
Caption: Proposed herbicidal mode of action via PPO inhibition.
Section 3: Protocols for Agrochemical Screening
To evaluate the potential of this compound, a tiered screening approach is recommended. The following protocols provide robust methodologies for assessing herbicidal, fungicidal, and insecticidal activity.
Protocol 3.1: Herbicide Efficacy Screening (Post-emergence Whole-Plant Bioassay)
Principle: This protocol assesses the post-emergence herbicidal activity on representative monocot and dicot weed species. A dose-response study is essential to determine the potency, often expressed as the GR₅₀ (the dose required to cause a 50% reduction in plant growth).[13]
Caption: Workflow for whole-plant herbicide efficacy screening.
Materials:
-
Seeds of target weeds (e.g., Velvetleaf, Abutilon theophrasti; Common Lambsquarters, Chenopodium album; Barnyardgrass, Echinochloa crus-galli).
-
Pots, soil mix, greenhouse facilities.
-
This compound, analytical grade.
-
Commercial standard herbicide (e.g., Fomesafen).
-
Acetone, non-ionic surfactant (e.g., Tween® 20).
-
Calibrated laboratory track sprayer.
-
Analytical balance, drying oven.
Procedure:
-
Plant Preparation: Sow seeds in pots filled with a standard soil mix. Grow in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.[13] This ensures uniform plant size for treatment.
-
Herbicide Solution Preparation:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 g a.i./ha) in a carrier solution of 50:50 acetone:water containing 0.5% (v/v) non-ionic surfactant. The surfactant aids in spreading and penetration of the active ingredient on the leaf surface.
-
Prepare an untreated control (carrier solution only) and a positive control using the commercial standard herbicide at its recommended rate.
-
-
Application:
-
Arrange pots in a randomized complete block design to account for any environmental variability in the greenhouse.[14] Use at least four replicates per treatment.
-
Apply the herbicide solutions using a calibrated track sprayer set to deliver a consistent volume (e.g., 200 L/ha).
-
-
Incubation and Assessment:
-
Return the treated plants to the greenhouse.
-
Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
-
Data Analysis:
-
Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight for each plant.
-
Calculate the percent growth inhibition relative to the untreated control.
-
Use a suitable statistical software (e.g., R with the 'drc' package) to perform a non-linear regression analysis and determine the GR₅₀ value.
-
| Treatment | Dose (g a.i./ha) | Replicate 1 (Dry Wt. g) | Replicate 2 (Dry Wt. g) | Replicate 3 (Dry Wt. g) | Replicate 4 (Dry Wt. g) | Mean Dry Wt. (g) | % Inhibition |
| Untreated Control | 0 | 2.50 | 2.65 | 2.48 | 2.55 | 2.55 | 0% |
| Test Compound | 31.25 | 2.10 | 2.25 | 2.05 | 2.18 | 2.15 | 15.7% |
| Test Compound | 62.5 | 1.55 | 1.62 | 1.48 | 1.59 | 1.56 | 38.8% |
| Test Compound | 125 | 1.20 | 1.35 | 1.28 | 1.31 | 1.29 | 49.4% |
| Test Compound | 250 | 0.65 | 0.71 | 0.68 | 0.66 | 0.68 | 73.3% |
| Test Compound | 500 | 0.21 | 0.25 | 0.19 | 0.23 | 0.22 | 91.4% |
| Positive Control | X | 0.15 | 0.18 | 0.16 | 0.17 | 0.17 | 93.3% |
Protocol 3.2: In Vitro Fungicidal Activity Assay (Broth Microdilution)
Principle: This high-throughput assay determines the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic fungi. The MIC is the lowest concentration that prevents visible fungal growth.[15][16] This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea).
-
Culture media (e.g., Potato Dextrose Broth - PDB).
-
Sterile 96-well microtiter plates.
-
This compound, analytical grade.
-
Dimethyl sulfoxide (DMSO).
-
Commercial standard fungicide (e.g., Azoxystrobin).
-
Spectrophotometer or microplate reader.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium until sporulation occurs.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Plate Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of PDB to each well.
-
Add 2 µL of the stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in a concentration range (e.g., 100 µg/mL to 0.098 µg/mL).
-
Include a growth control (PDB + DMSO, no compound) and a sterility control (PDB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Cover the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
MIC Determination:
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.[15]
-
Alternatively, fungal growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the control.
-
Protocol 3.3: Insecticidal Activity Bioassay (Leaf-Dip Method)
Principle: The leaf-dip bioassay is a standard method for evaluating the toxicity of a compound to foliage-feeding insects, such as lepidopteran larvae.[17][18] It determines the concentration required to cause 50% mortality (LC₅₀).
Caption: Workflow for insecticidal leaf-dip bioassay.
Materials:
-
Test insects (e.g., Cabbage looper, Trichoplusia ni, 2nd or 3rd instar larvae).
-
Host plant leaves (e.g., cabbage, cotton).
-
Petri dishes, filter paper.
-
This compound, analytical grade.
-
Acetone, non-ionic surfactant.
-
Forceps.
Procedure:
-
Solution Preparation: Prepare a series of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) of the test compound in a 10% acetone/water solution containing 0.1% surfactant. Include a solvent-only control.
-
Leaf Disc Treatment:
-
Excise leaf discs (e.g., 5 cm diameter) from fresh, untreated host plant leaves.
-
Using forceps, dip each leaf disc into a test solution for 10 seconds, ensuring complete coverage.
-
Place the treated discs on a wire rack and allow them to air dry completely.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one dried leaf disc into each dish.
-
Set up at least four replicates for each concentration.
-
-
Insect Infestation and Incubation:
-
Carefully transfer 10 larvae of uniform size into each Petri dish.
-
Seal the dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
If mortality in the control group is between 5-20%, correct the treatment mortality using Abbott's formula.
-
Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.
-
Section 4: Data Interpretation and Further Research
-
Herbicidal Activity: A low GR₅₀ value against a broad spectrum of weeds indicates high potential. The next steps would involve testing against a wider range of weed species, pre-emergence activity trials, and mode of action confirmation studies (e.g., PPO enzyme assays).
-
Fungicidal/Insecticidal Activity: If significant activity is observed (e.g., low MIC or LC₅₀ values), this opens new avenues for research. Follow-up studies should focus on determining the spectrum of activity against other relevant pests and pathogens, and elucidating the mechanism of action, as it may differ from the proposed herbicidal pathway.
-
Crop Safety: Any promising "hit" from these initial screens must be evaluated for crop selectivity and safety, a critical step in the development of any commercial agrochemical.
Section 5: Safety Precautions
Researchers must handle this compound with appropriate safety measures. As with any novel chemical, its toxicological properties are not fully characterized.
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Benzonitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[19][20]
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Scalla, R., & Dayan, F. E. (1990). Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. Zeitschrift für Naturforschung C, 45(5), 503-508. [Link]
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Purdue University Cooperative Extension Service. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
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SynArchive. (n.d.). Ullmann Condensation. [Link]
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Kenyon, W. H., Duke, S. O., & Vaughn, K. C. (1985). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 79(3), 862–866. [Link]
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Bowyer, J. R., Hallahan, B. J., Camilleri, P., & Howard, J. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 91(2), 632–637. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]
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Bethke, J. A., & Viss, H. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (65), e3819. [Link]
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Li, M., et al. (2024). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. Methods in Molecular Biology, 2854, 381-394. [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
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Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 200. [Link]
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Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]
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Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]
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Varjosaari, S. E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
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Almanza, R. G., & Perez, G. S. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 237-239. [Link]
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Gauthier, G. M., & Keller, B. C. (2022). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Newsletter, 44(21), 173-182. [Link]
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Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
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Kandel, Y. R., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 7(9), 1000378. [Link]
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PubChem. (n.d.). 2-(4-bromophenoxy)-5-nitrobenzonitrile. [Link]
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Znoiko, S. A., et al. (2025). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. Russian Journal of General Chemistry, 95(3), 748-755. [Link]
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Ghafran, S. A., et al. (2024). Synthesizing pd (ii), ru (ii) benzonitrile- phenothiazine derivative complexes and investigating their antibacterial activity. Anbar Journal of Agricultural Sciences, 22(2), 1082-1093. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
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Sanders, G. E. (1987). Studies into the differential activity of the hydroxybenzonitrile herbicides on various weed species. Nottingham Trent University Thesis. [Link]
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Dvorackova, E., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. International Journal of Environmental Research and Public Health, 12(1), 864-876. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]
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Application Note & Protocols: High-Throughput Screening for Novel STAT3 Pathway Modulators Using 2-(4-Bromophenoxy)benzonitrile as a Lead Compound
For: Researchers, scientists, and drug development professionals investigating novel oncology therapeutics.
Introduction: The Imperative for Novel STAT3 Inhibitors in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, STAT3 activity is transient and tightly regulated. However, its persistent activation is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and chemoresistance.[1][2] This oncogenic dependency makes the STAT3 signaling pathway a highly attractive target for therapeutic intervention.[3][4]
The discovery of small molecule inhibitors that can effectively and selectively modulate STAT3 activity remains a significant challenge in oncology drug discovery.[2] High-throughput screening (HTS) methodologies provide a robust platform for the rapid interrogation of large chemical libraries to identify novel "hit" compounds that can serve as the starting point for lead optimization.[5][6][7]
This document provides a comprehensive guide to the design and implementation of HTS assays for the identification and characterization of novel STAT3 inhibitors, using the hypothetical lead compound, 2-(4-Bromophenoxy)benzonitrile . We will explore two complementary, state-of-the-art, homogeneous assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to monitor STAT3 dimerization and an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) to quantify STAT3 phosphorylation.
Scientific Rationale: Targeting Key Events in STAT3 Activation
The canonical STAT3 activation cascade is initiated by cytokine or growth factor binding to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of these receptors, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[3][8] These dimers then translocate to the nucleus, bind to specific DNA response elements, and drive the transcription of target genes implicated in oncogenesis.
Our screening strategy is designed to intercept two critical, druggable nodes in this pathway:
-
STAT3 Phosphorylation: Preventing the initial phosphorylation of STAT3 at Tyr705 would effectively block its activation.
-
STAT3 Dimerization: Disrupting the formation of STAT3 homodimers would prevent nuclear translocation and subsequent transcriptional activity.[3]
The benzonitrile scaffold present in our lead compound is found in various biologically active molecules, suggesting its potential to interact with protein targets.[9][10] By employing two distinct assays, we can not only identify inhibitors but also begin to elucidate their mechanism of action.
Visualizing the STAT3 Signaling Pathway and HTS Intervention Points
Caption: STAT3 activation pathway and points of HTS intervention.
Assay 1: AlphaLISA® for Quantifying STAT3 Phosphorylation
Principle of the Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology ideal for HTS.[11][12][13] The assay measures the phosphorylation of STAT3 at Tyr705. In the presence of phosphorylated STAT3 (p-STAT3), a biotinylated anti-STAT3 antibody captures the protein and binds to Streptavidin-coated Donor beads. Simultaneously, an anti-p-STAT3 (Tyr705) antibody conjugated to AlphaLISA® Acceptor beads binds to the phosphorylated site. When the Donor and Acceptor beads are brought into close proximity (within 200 nm) by this immunocomplex, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[11][13] Inhibitors of STAT3 phosphorylation will prevent the formation of this complex, resulting in a decrease in the AlphaLISA® signal.
Experimental Workflow: AlphaLISA® Assay
Caption: Workflow for the STAT3 phosphorylation AlphaLISA® assay.
Detailed Protocol: AlphaLISA® STAT3 Phosphorylation Assay
Materials:
-
AlphaLISA® anti-p-STAT3 (Tyr705) Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated anti-STAT3 antibody
-
AlphaLISA® Lysis Buffer
-
AlphaLISA® Immunoassay Buffer
-
Recombinant human STAT3 protein
-
Active JAK2 kinase
-
ATP
-
384-well white opaque OptiPlate™
-
Alpha-enabled microplate reader
Protocol Steps:
-
Kinase Reaction Setup:
-
Prepare a master mix containing recombinant STAT3 protein and active JAK2 kinase in kinase reaction buffer.
-
In a 384-well plate, dispense 5 µL of the kinase master mix per well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a known STAT3 inhibitor (e.g., Stattic) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 100 nL of compound solution to the appropriate wells. For control wells, add 100 nL of DMSO.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution to a final concentration that approximates the Km for JAK2.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing AlphaLISA® anti-p-STAT3 Acceptor beads and biotinylated anti-STAT3 antibody in AlphaLISA® Immunoassay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Donor Bead Addition:
-
Prepare a suspension of Streptavidin-coated Donor beads in Immunoassay Buffer.
-
Add 10 µL of the Donor bead suspension to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader, exciting at 680 nm and measuring emission at 615 nm.
-
Data Analysis and Interpretation
The data will be normalized to control wells (0% inhibition = DMSO only; 100% inhibition = no ATP or a potent inhibitor). The IC₅₀ value, representing the concentration of inhibitor required to reduce the signal by 50%, is calculated using a non-linear regression curve fit (log[inhibitor] vs. response).
| Compound | IC₅₀ (µM) [Hypothetical] | Max Inhibition (%) |
| This compound | 5.2 | 95 |
| Stattic (Reference Compound) | 8.1 | 98 |
| Negative Control (Inactive) | > 100 | < 10 |
Assay 2: TR-FRET for Monitoring STAT3 Dimerization
Principle of the Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying protein-protein interactions in HTS.[14][15][16][17] This assay measures the interaction between two STAT3 monomers. Recombinant STAT3 protein is tagged with two different epitopes (e.g., GST and 6xHis). The protein is first phosphorylated to induce dimerization. Then, two antibodies, one against each tag, are added. The anti-GST antibody is labeled with a long-lifetime Europium (Eu³⁺) cryptate donor, and the anti-6xHis antibody is labeled with a d2 acceptor fluorophore. When the STAT3 monomers dimerize, the donor and acceptor are brought into close proximity. Excitation of the donor at 337 nm results in energy transfer to the acceptor, which then emits light at 665 nm. The donor also emits at 620 nm. A ratiometric measurement of the acceptor and donor emission signals minimizes assay interference.[15][16] Inhibitors of dimerization will disrupt this interaction, leading to a loss of the FRET signal.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the STAT3 dimerization TR-FRET assay.
Detailed Protocol: TR-FRET STAT3 Dimerization Assay
Materials:
-
Recombinant human STAT3 protein with dual tags (e.g., N-terminal GST, C-terminal 6xHis)
-
Active JAK2 kinase and ATP (for pre-phosphorylation step)
-
Anti-GST antibody labeled with Eu³⁺ cryptate (donor)
-
Anti-6xHis antibody labeled with d2 (acceptor)
-
TR-FRET Assay Buffer
-
384-well low-volume black plates
-
TR-FRET enabled microplate reader
Protocol Steps:
-
Pre-phosphorylate STAT3:
-
Incubate the dually-tagged STAT3 protein with active JAK2 kinase and ATP to generate a stock of phosphorylated, dimerization-competent STAT3.
-
Stop the reaction and purify the p-STAT3 to remove the kinase and excess ATP.
-
-
Assay Setup:
-
Dispense 5 µL of the pre-phosphorylated STAT3 into each well of a 384-well plate.
-
-
Compound Addition:
-
Add 100 nL of serially diluted this compound or a reference dimerization inhibitor to the appropriate wells. Add DMSO for control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Addition:
-
Prepare a detection mix containing the Eu³⁺-labeled anti-GST antibody and the d2-labeled anti-6xHis antibody in TR-FRET assay buffer.
-
Add 5 µL of this detection mix to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader. Excite at ~337 nm and record dual emissions at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis and Interpretation
The TR-FRET signal is typically expressed as a ratio of the acceptor to donor fluorescence intensities, multiplied by a factor of 10,000. This ratiometric calculation corrects for well-to-well variations and compound fluorescence interference.
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
The IC₅₀ is calculated by plotting the percent inhibition (derived from the ratio) against the logarithm of the compound concentration.
| Compound | IC₅₀ (µM) [Hypothetical] | Max Inhibition (%) |
| This compound | 25.6 | 88 |
| S3I-201 (Reference Compound) | 50.2 | 92 |
| Negative Control (Inactive) | > 100 | < 15 |
Conclusion: A Dual-Assay Strategy for Robust Hit Identification
The application of both AlphaLISA® and TR-FRET assays provides a powerful and comprehensive HTS strategy for identifying novel modulators of the STAT3 signaling pathway. By targeting both phosphorylation and dimerization, this approach allows for the identification of hits with diverse mechanisms of action. The hypothetical data for this compound suggests it may be a more potent inhibitor of STAT3 phosphorylation than dimerization, providing a valuable starting point for medicinal chemistry efforts. These homogeneous, miniaturizable, and automation-friendly assays are essential tools in the modern drug discovery pipeline, enabling the rapid screening of large compound libraries to uncover new therapeutic candidates for oncology and other diseases driven by aberrant STAT3 signaling.[5][18]
References
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Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed. Available at: [Link]
-
Novel high-throughput screening system for identifying STAT3-SH2 antagonists. PubMed. Available at: [Link]
-
Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health. Available at: [Link]
-
A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. Available at: [Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed. Available at: [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available at: [Link]
-
Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. Available at: [Link]
-
Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening. National Institutes of Health. Available at: [Link]
-
Considerations for Development of FRET Assays. Drug Discovery Online. Available at: [Link]
-
High-throughput thermofluor-based assays for inhibitor screening of STAT SH2 domains. ResearchGate. Available at: [Link]
-
Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. Available at: [Link]
-
Discovery of a New STAT3 Inhibitor Acting on the Linker Domain. PubMed. Available at: [Link]
-
Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. PubMed. Available at: [Link]
-
Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Liverpool School of Tropical Medicine. Available at: [Link]
-
An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. National Institutes of Health. Available at: [Link]
-
2-(4-bromophenoxy)-5-nitrobenzonitrile (C13H7BrN2O3). PubChem. Available at: [Link]
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Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. PubMed. Available at: [Link]
-
A brief review of high throughput screening in drug discovery process. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
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Chemosensitization of tumors via simultaneous delivery of STAT3 inhibitor and doxorubicin through HPMA copolymer-based nanotherapeutics with pH-sensitive activation. PubMed. Available at: [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link]
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High-Throughput Screening in Drug Discovery. Technology Networks. Available at: [Link]
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4-(4-Bromophenoxy)benzonitrile. Universal Biologicals. Available at: [Link]
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Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]
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Scale-up synthesis of 2-(4-Bromophenoxy)benzonitrile for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 2-(4-Bromophenoxy)benzonitrile for Preclinical Studies
Abstract
This document provides a comprehensive, robust, and scalable protocol for the synthesis of this compound, a key intermediate for various preclinical candidates. The synthesis is based on a copper-catalyzed Ullmann condensation, a reliable method for forming diaryl ether linkages.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and considerations for producing multi-gram quantities required for preclinical evaluation, such as toxicology and pharmacokinetic (PK/PD) studies.[3][4][5]
Introduction and Scientific Rationale
The diaryl ether motif is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. This compound serves as a critical building block, where the bromo-substituent allows for further functionalization via cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities. The successful progression of a drug candidate from discovery to clinical trials hinges on the ability to produce sufficient quantities of high-purity material.[3][6]
This application note details a scale-up appropriate synthesis using the Ullmann condensation reaction. This classical method was selected for its reliability, relatively low cost of starting materials, and well-documented precedent, making it a suitable choice for producing preclinical batches.[7] The protocol has been optimized to ensure consistent yields, high purity, and a straightforward purification process.
The Ullmann Condensation: A Mechanistic Overview
The formation of the diaryl ether bond in this synthesis is achieved through a copper(I)-catalyzed cross-coupling reaction between an aryl halide (2-chlorobenzonitrile) and a phenol (4-bromophenol). The generally accepted mechanism involves a catalytic cycle initiated by a copper(I) species.[1][2]
The key steps are:
-
Formation of a Copper(I) Phenoxide: The base (potassium carbonate) deprotonates the phenol, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper(I) complex, forming a transient, higher-valent copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed as the copper center is reduced back to its active copper(I) state, completing the catalytic cycle.
Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.
Scaled Synthesis Protocol (10g Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
-
Glassware: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle with temperature controller, thermocouple, nitrogen inlet adapter, separatory funnel, Büchner funnel, and filter flask.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant lab coat, and appropriate gloves (nitrile gloves may not provide adequate protection against DMF; double-gloving or using thicker, specialized gloves is recommended).[8]
Reagent Data and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mol) | Mass / Volume | Notes |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 1.0 | 0.0727 | 10.0 g | Limiting Reagent.[9][10][11][12] |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.1 | 0.0800 | 13.84 g | Slight excess to drive reaction.[13][14][15][16][17] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 0.1454 | 20.10 g | Anhydrous, finely powdered.[18][19][20][21] |
| Copper(I) Iodide | CuI | 190.45 | 0.1 | 0.00727 | 1.38 g | Catalyst.[22][23][24] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 150 mL | Anhydrous grade solvent.[8][25][26][27] |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermocouple.
-
Flush the entire apparatus with dry nitrogen or argon to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Rationale: An inert atmosphere prevents potential oxidation of the copper catalyst and other reactants at high temperatures.
-
-
Reagent Charging:
-
To the flask, add 2-chlorobenzonitrile (10.0 g), 4-bromophenol (13.84 g), finely powdered potassium carbonate (20.10 g), and copper(I) iodide (1.38 g).
-
Add anhydrous dimethylformamide (150 mL) via a cannula or syringe.
-
Rationale: Adding the solids first followed by the solvent ensures good mixing and prevents clumping. Potassium carbonate must be finely powdered to maximize its surface area and reactivity.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a uniform suspension.
-
Heat the reaction mixture to 140-145 °C using the heating mantle.
-
Maintain this temperature and continue stirring for 12-18 hours .
-
Rationale: High temperature is necessary to overcome the activation energy of the Ullmann condensation.[1] DMF is an excellent solvent for this due to its high boiling point (153 °C) and its ability to dissolve the ionic intermediates.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 20% Ethyl Acetate in Hexane. The product will have a higher Rf value than the 4-bromophenol starting material.
-
The reaction is considered complete when the 2-chlorobenzonitrile spot is no longer visible.
-
-
Work-up and Product Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into a beaker containing 500 mL of ice-cold water with stirring. A precipitate will form.
-
Rationale: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts (e.g., KCl, excess K₂CO₃) and the DMF solvent.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
-
Purification:
-
The most efficient purification method for this scale is recrystallization.
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: Recrystallization is a highly effective method for removing impurities on a large scale and is more practical than column chromatography for multi-gram batches.
-
-
Characterization and Quality Control:
-
Yield: Calculate the final yield (Typical: 75-85%).
-
Appearance: Off-white to pale yellow solid.
-
Purity: Assess by HPLC (>98% is desirable for preclinical use).
-
Identity Confirmation:
-
¹H and ¹³C NMR Spectroscopy to confirm the structure.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Melting Point (MP) determination and comparison with literature values.
-
-
Process and Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, characterized product.
Caption: Overall workflow for the scale-up synthesis of the target compound.
Safety and Hazard Management
Strict adherence to safety protocols is mandatory. All chemicals must be handled inside a certified chemical fume hood while wearing appropriate PPE.
-
2-Chlorobenzonitrile: Harmful if swallowed or in contact with skin.[9][10][11][12] Causes serious eye irritation.[9][10][12] Avoid creating dust.
-
4-Bromophenol: Harmful if swallowed.[14][15][16] Causes skin and serious eye irritation.[13][14][16] May cause respiratory irritation.[13][14][16]
-
Potassium Carbonate (Anhydrous): Causes serious eye and skin irritation.[18][19][20][21][28] The dust can cause respiratory tract irritation.[20][21] Hygroscopic; keep container tightly sealed.
-
Copper(I) Iodide: Harmful if swallowed.[22][29] Causes skin and serious eye irritation.[22][29] May cause respiratory irritation.[22][29] Very toxic to aquatic life.[22][29]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and possible carcinogen.[25][30] Readily absorbed through the skin.[8][25] Can cause liver damage.[25] It is a combustible liquid.[27]
-
Waste Disposal: All organic waste containing DMF and halogenated compounds must be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide ≥98%, pure.
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- ACS Publications. (2024, April 16). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones.
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- 30. lsuhsc.edu [lsuhsc.edu]
Application Notes and Protocols for the Quantification of 2-(4-Bromophenoxy)benzonitrile
Introduction
2-(4-Bromophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8BrNO.[1][2] Its structure, featuring a bromophenoxy group attached to a benzonitrile moiety, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents or materials. Accurate and precise quantification of this analyte is paramount for ensuring the quality, efficacy, and safety of any related product. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer a robust starting point for method development and validation in a laboratory setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C13H8BrNO | [1][2] |
| Molecular Weight | 274.113 g/mol | [1] |
| CAS Number | 330793-13-0 | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from structure |
I. High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed here for the analysis of this compound, leveraging its expected moderate polarity.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This is ideal for retaining and separating moderately polar organic molecules like this compound.
-
Isocratic Elution: For routine quantification, an isocratic mobile phase (constant composition) provides simplicity, robustness, and reproducible retention times.
-
UV Detection: The presence of aromatic rings in the analyte's structure suggests strong UV absorbance, making a UV detector a sensitive and cost-effective choice for detection. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the range of 220-280 nm.
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (scan for λmax, likely ~254 nm) |
| Run Time | ~10 minutes |
4. Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for the quantification of this compound, especially at low concentrations or in complex matrices.
Causality Behind Experimental Choices
-
Gas Chromatography: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and interactions with the stationary phase.
-
Electron Ionization (EI): EI is a robust and common ionization technique that generates reproducible fragmentation patterns, which are useful for compound identification and confirmation.
-
Selected Ion Monitoring (SIM): For quantification, SIM mode is employed to monitor specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interference from the matrix.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with inserts
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an EI source
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Predicted Mass Spectral Fragmentation: While an experimental mass spectrum is not readily available, a predicted fragmentation pattern can be inferred:
-
Molecular Ion (M+): m/z 273 and 275 (due to bromine isotopes 79Br and 81Br in a ~1:1 ratio)
-
Key Fragments: Loss of Br (m/z 194), phenoxy group (m/z 102), and other characteristic fragments.
5. Standard and Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent (e.g., 100 µg/mL).
-
Create calibration standards by diluting the stock solution and adding a constant concentration of the internal standard to each.
-
Prepare the sample by dissolving a known amount in the solvent, adding the same concentration of the internal standard, and diluting to fall within the calibration range.
6. Data Analysis:
-
Inject the standards and samples into the GC-MS system.
-
In SIM mode, monitor the most abundant and specific ions for the analyte and the internal standard.
-
Integrate the peak areas of the selected ions.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
III. Method Validation and System Suitability
For use in a regulated environment, any analytical method must be validated according to ICH guidelines.[3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide comprehensive and scientifically sound protocols for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. These protocols serve as a robust starting point for method development and validation, enabling researchers and scientists to obtain accurate and reliable quantitative data for this compound.
References
- Vertex AI Search. (n.d.). This compound. Retrieved January 17, 2026.
-
Arctom Scientific. (n.d.). CAS NO. 330793-13-0 | this compound | Catalog BD-A362679. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-bromophenoxy)-5-nitrobenzonitrile. Retrieved January 17, 2026, from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- Gladis Anitha, G., et al. (2015). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Research, 7(12), 863-876.
-
PubChem. (n.d.). Benzonitrile, 2-(2-bromophenoxy)-5-nitro-. Retrieved January 17, 2026, from [Link]
- European Journal of Biomedical and Pharmaceutical sciences. (2025). A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide. European Journal of Biomedical and Pharmaceutical sciences, 12(7), 80-87.
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
Buck Scientific. (n.d.). EPA Methods for Gas Chromatography. Retrieved January 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved January 17, 2026, from [Link]
- The Royal Society of Chemistry. (2015).
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 17, 2026.
-
ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 17, 2026, from [Link]
Sources
Application Notes & Protocols: Leveraging 2-(4-Bromophenoxy)benzonitrile for Advanced Diaryl Ether Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-(4-Bromophenoxy)benzonitrile in Complex Molecule Synthesis
The diaryl ether moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active compounds and functional materials.[1] Its prevalence in pharmaceuticals stems from its metabolic stability and optimal geometry for binding to biological targets. While classical methods like the Ullmann condensation have long been used for their synthesis, the demand for more complex, highly functionalized diaryl ethers requires advanced, versatile building blocks.[2]
This compound emerges as a strategic precursor in this context. This molecule is not merely a simple diaryl ether; it is a bifunctional synthetic platform. It provides a pre-formed diaryl ether linkage while presenting two distinct, orthogonally reactive sites:
-
An Aryl Bromide: A versatile handle for a suite of powerful palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann).
-
A Nitrile Group: A key pharmacophore known for its ability to engage in hydrogen bonding and its metabolic robustness.[3] This group can also serve as a synthetic precursor for other functionalities like amines or carboxylic acids.
This guide provides an in-depth exploration of the practical application of this compound in the synthesis of advanced diaryl ether derivatives, focusing on field-proven protocols for C-O, C-N, and C-C bond formation.
Core Synthetic Applications and Protocols
The true utility of this compound lies in its capacity to undergo selective transformations at the aryl bromide position. This allows researchers to introduce molecular diversity late in the synthetic sequence, building upon the stable diaryl ether core. Below are detailed protocols for three fundamental transformations.
Ullmann Condensation: Extending the Diaryl Ether Framework (C–O Coupling)
The Ullmann condensation is a classic, copper-catalyzed method for forming diaryl ether bonds.[2] In this application, this compound acts as the electrophilic partner, coupling with a new phenol to create a triaryl ether system. Modern protocols have overcome the harsh conditions of traditional Ullmann reactions by incorporating ligands that improve the solubility and reactivity of the copper catalyst.[4]
Causality and Mechanistic Insight: The reaction is initiated by the formation of a copper(I) phenoxide from the phenol and a base. This intermediate then undergoes a coupling reaction with the aryl bromide.[2] The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is critical; it is highly effective at deprotonating the phenol without competing in side reactions. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are used to ensure all reactants remain in solution at the required temperatures.[2][5]
Experimental Protocol: Synthesis of 2-phenoxy-4'-(phenoxy)benzonitrile
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 274.11 | 274 mg (1.0 mmol) | Starting Material |
| Phenol | 1.2 | 94.11 | 113 mg (1.2 mmol) | Nucleophile |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 19 mg (0.1 mmol) | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 652 mg (2.0 mmol) | Base |
| N-Methyl-2-pyrrolidone (NMP) | - | 99.13 | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenol, copper(I) iodide, and cesium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous NMP via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 120-140 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove residual NMP, followed by a wash with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired triaryl ether product.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles (C–N Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds.[7] It represents one of the most reliable methods for synthesizing arylamines from aryl halides.[8] Applying this reaction to this compound allows for the introduction of primary or secondary amines, amides, or other nitrogen heterocycles, which are prevalent motifs in pharmaceuticals.
Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] The key to success is the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[9][10] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Experimental Protocol: Synthesis of N-benzyl-4-(2-cyanophenoxy)aniline
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 274.11 | 274 mg (1.0 mmol) | Starting Material |
| Benzylamine | 1.1 | 107.15 | 118 mg (1.1 mmol) | Nucleophile |
| Pd₂(dba)₃ | 0.01 | 915.72 | 9.2 mg (0.01 mmol) | Palladium Precatalyst |
| XPhos | 0.04 | 476.65 | 19 mg (0.04 mmol) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 135 mg (1.4 mmol) | Base |
| Anhydrous Toluene | - | 92.14 | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Reagent Addition: Add this compound. Seal the flask, remove it from the glovebox, and add anhydrous toluene and benzylamine via syringe under an argon atmosphere.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C in an oil bath. Stir vigorously. Monitor for completion by TLC or LC-MS (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds (C–C Coupling)
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds between sp²-hybridized centers.[11][12] When applied to this compound, it enables the synthesis of complex terphenyl and other poly-aromatic systems by replacing the bromine atom with an aryl or heteroaryl group derived from a boronic acid or ester.
Causality and Mechanistic Insight: The Suzuki coupling also operates on a Pd(0)/Pd(II) catalytic cycle. The process involves three key steps: (1) Oxidative addition of the aryl bromide to the Pd(0) complex; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive elimination to form the new C-C bond. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12] Solvent systems often include water to aid in dissolving the base and the boronate intermediate.
Experimental Protocol: Synthesis of 4'-phenoxy-[1,1'-biphenyl]-2-carbonitrile
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 274.11 | 274 mg (1.0 mmol) | Starting Material |
| Phenylboronic Acid | 1.5 | 121.93 | 183 mg (1.5 mmol) | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg (0.03 mmol) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg (2.0 mmol) | Base |
| Toluene/Ethanol/Water | - | - | 5 mL (4:1:1 ratio) | Solvent System |
Step-by-Step Procedure:
-
Reagent Setup: To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add the toluene/ethanol solvent mixture, followed by an aqueous solution of potassium carbonate.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the biphasic mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by TLC (disappearance of the starting material). Typical reaction times are 6-12 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by recrystallization or flash column chromatography.
Synthetic Strategy and Workflow Visualization
The power of this compound is its ability to serve as a central hub for diversification. The following workflow illustrates how a single precursor can lead to three distinct molecular scaffolds.
Caption: Diversification strategy using this compound.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key transformation described in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
This compound is more than a simple intermediate; it is a powerful tool for strategic molecular design in drug discovery and materials science. Its pre-installed diaryl ether scaffold, combined with the versatile reactivity of the aryl bromide handle, provides an efficient route to complex molecular architectures. The protocols detailed herein for Ullmann, Buchwald-Hartwig, and Suzuki couplings serve as validated starting points for researchers aiming to leverage this precursor. By mastering these transformations, scientists can rapidly generate libraries of diverse compounds, accelerating the discovery of novel therapeutics and functional materials.[13][14] The benzonitrile group itself is found in numerous pharmaceuticals, acting as a critical pharmacophore for target engagement, underscoring the inherent value of this building block in modern medicinal chemistry.[3][15][16]
References
- Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- Arava, V. R., et al. (2014). Preparation of regiospecific benzophenones from ethers. Der Pharma Chemica, 6(3), 326-331.
-
ChemRxiv. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)benzonitrile from p-Cresol.
- BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
-
Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]
-
Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Expert Opinion on Drug Discovery. (2009). Development of novel benzotriazines for drug discovery. [Link]
-
Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of medicinal chemistry, 53(2), 573–585. [Link]
-
MDPI. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This resource is built on established principles of cross-coupling chemistry and addresses common challenges encountered during this specific diaryl ether synthesis.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key intermediate in various research and development applications, typically involves the formation of a diaryl ether bond. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the available starting materials, desired reaction conditions, and catalyst/ligand systems.
This guide will provide detailed troubleshooting for both approaches, focusing on practical solutions to common experimental hurdles.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question 1: I am observing very low to no formation of my desired product, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors related to your reaction setup and reagents. Let's break down the potential causes for both the Ullmann and Buchwald-Hartwig approaches.
For Ullmann Condensation (Copper-Catalyzed):
-
Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction. If it's inactive, the reaction will not proceed.
-
Cause: Copper(I) salts can oxidize over time. Using old or improperly stored CuI, CuBr, or Cu₂O can lead to reaction failure.
-
Solution: Always use freshly purchased, high-purity copper(I) salts. Consider purchasing from a reputable supplier. If you suspect your catalyst is old, it's best to procure a new batch. Some protocols suggest the in situ generation of a more active copper species, but this adds complexity.
-
-
Inappropriate Ligand or No Ligand: While classic Ullmann reactions were often performed without ligands at high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.
-
Cause: The absence of a suitable ligand can result in the need for very high temperatures, which might degrade your starting materials or product. The choice of ligand is also crucial.
-
Solution: For diaryl ether synthesis, N,N-dimethylglycine, L-proline, and 1,10-phenanthroline are commonly used ligands that can significantly improve yields. A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.
-
-
Incorrect Base: The base plays a critical role in deprotonating the phenol, making it a more potent nucleophile.
-
Cause: A base that is too weak may not sufficiently deprotonate the 4-bromophenol. Conversely, a base that is too strong or has poor solubility can lead to side reactions or a heterogeneous mixture that stirs poorly.
-
Solution: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective bases for Ullmann diaryl ether synthesis. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
High Reaction Temperature Leading to Decomposition:
-
Cause: Traditional Ullmann conditions often call for high temperatures (>180 °C), which can lead to the decomposition of the nitrile functionality or other sensitive groups on your starting materials.
-
Solution: With the use of appropriate ligands, the reaction temperature can often be lowered to the 100-140 °C range. Start with a lower temperature and monitor the reaction progress. If no conversion is observed, incrementally increase the temperature.
-
For Buchwald-Hartwig O-Arylation (Palladium-Catalyzed):
-
Inactive Catalyst/Pre-catalyst: The generation of the active Pd(0) species is crucial for the catalytic cycle to begin.
-
Cause: Using a Pd(II) source like Pd(OAc)₂ without proper reduction to Pd(0) will halt the reaction. The choice of pre-catalyst can also influence the reaction's success.
-
Solution: Utilize a reliable palladium pre-catalyst like a palladacycle (e.g., G3 or G4 precatalysts) which efficiently forms the active LPd(0) catalyst. If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction, as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Cause: The electronic and steric properties of the ligand must be well-matched to the substrates. A ligand that is not bulky or electron-rich enough may not promote the reaction effectively.
-
Solution: For challenging C-O couplings, bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos are often effective. Consulting a ligand selection guide based on your specific substrates is highly recommended.[1]
-
-
Incorrect Base Selection: The base's role is to deprotonate the phenol. An incompatible base can hinder the reaction.
-
Cause: While strong bases are needed, they can also promote side reactions or degrade sensitive functional groups.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.
-
-
Poor Substrate Reactivity:
-
Cause: The 2-halobenzonitrile might be the less reactive partner. Aryl chlorides are generally less reactive than aryl bromides or iodides. The electron-withdrawing nature of the ortho-nitrile group can activate the aryl halide towards nucleophilic attack, but steric hindrance can also play a role.
-
Solution: If using 2-chlorobenzonitrile, switching to 2-bromobenzonitrile or 2-iodobenzonitrile could improve the rate of oxidative addition. Additionally, ensure your 4-bromophenol is of high purity, as impurities can interfere with the reaction.
-
Formation of Side Products
Question 2: My reaction is producing significant side products, leading to a low yield of the desired diaryl ether and difficult purification. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Identifying the likely side products is the first step in troubleshooting.
-
Hydrodehalogenation of 2-halobenzonitrile:
-
Observation: You may see the formation of benzonitrile in your reaction mixture.
-
Cause: This side reaction, where the halogen on the 2-halobenzonitrile is replaced by a hydrogen atom, can be promoted by certain catalysts and reaction conditions, particularly in the presence of trace amounts of water or other protic sources.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your reagents are dry. The use of molecular sieves can be beneficial.
-
Optimize Catalyst and Ligand: Some catalyst/ligand combinations are more prone to promoting hydrodehalogenation. Screening different ligands may help to minimize this side reaction.
-
-
-
Homocoupling of Starting Materials:
-
Observation: You may detect the formation of symmetrical biaryls (from 2-halobenzonitrile) or other dimeric species.
-
Cause: This can be more prevalent in Ullmann-type reactions, especially at high temperatures and high catalyst loadings.
-
Solution:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Optimize Catalyst Loading: Using a lower catalyst concentration can sometimes disfavor the homocoupling pathway.
-
-
-
Decomposition of 4-bromophenol:
-
Observation: You may observe a complex mixture of byproducts and a darkening of the reaction mixture.
-
Cause: Phenols can be susceptible to oxidation and other decomposition pathways, especially at high temperatures in the presence of a strong base.
-
Solution:
-
Lower Reaction Temperature: This is the most straightforward approach to minimize decomposition.
-
Use a Milder Base: If using a very strong base like NaH or KOtBu, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Reaction Stalls or is Sluggish
Question 3: My reaction starts but then stalls, or the conversion is very slow. How can I drive the reaction to completion?
Answer:
A stalled or sluggish reaction can be frustrating. Here are some strategies to improve the reaction kinetics:
-
Increase Reaction Temperature:
-
Rationale: For many cross-coupling reactions, increasing the temperature can significantly increase the reaction rate.
-
Action: Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress. Be mindful of potential decomposition at higher temperatures.
-
-
Change the Solvent:
-
Rationale: The solvent can have a profound impact on the solubility of reagents and the stability of catalytic intermediates.
-
Action: For Ullmann reactions, polar aprotic solvents like DMF or DMSO can be effective. For Buchwald-Hartwig reactions, toluene, dioxane, or THF are common choices. If solubility is an issue, a switch in solvent may be beneficial.
-
-
Screen Different Ligands:
-
Rationale: The ligand directly influences the rate of the catalytic cycle.
-
Action: If your current ligand is not providing sufficient reactivity, consider switching to a more electron-rich or sterically bulky ligand, which can often accelerate the rate-limiting oxidative addition or reductive elimination steps.
-
-
Check the Purity of Your Starting Materials:
-
Rationale: Impurities in your 2-halobenzonitrile or 4-bromophenol can act as catalyst poisons, inhibiting the reaction.
-
Action: Purify your starting materials if their purity is questionable. Recrystallization or column chromatography can be effective.
-
Experimental Protocols
The following are generalized starting protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup and reagent quality.
Protocol 1: Ullmann Condensation (Copper-Catalyzed)
| Parameter | Recommendation | Rationale |
| Copper Source | CuI (5-10 mol%) | A reliable and commonly used Cu(I) source. |
| Ligand | N,N-dimethylglycine (10-20 mol%) | An effective and inexpensive ligand for diaryl ether synthesis. |
| Base | K₂CO₃ (2 equivalents) | A common and effective base for this transformation. |
| Solvent | DMF or Dioxane | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 120-140 °C | A typical temperature range for modern Ullmann couplings. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 2-chlorobenzonitrile (1.0 eq), 4-bromophenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF or dioxane via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig O-Arylation (Palladium-Catalyzed)
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3 (1-2 mol%) | An air-stable and highly active pre-catalyst. |
| Base | KOtBu (1.5 equivalents) | A strong, non-nucleophilic base suitable for this coupling. |
| Solvent | Toluene or Dioxane | Common solvents for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | A typical temperature for these couplings. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the XPhos Pd G3 pre-catalyst (0.01-0.02 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add KOtBu (1.5 eq), 4-bromophenol (1.2 eq), and 2-chlorobenzonitrile (1.0 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
General Workflow for Optimizing Diaryl Ether Synthesisdot
Sources
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenoxy)benzonitrile. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols for the copper-catalyzed C-O cross-coupling reaction, commonly known as the Ullmann diaryl ether synthesis.
Overview: The Ullmann Condensation Approach
The synthesis of this compound is typically achieved via an Ullmann condensation, a robust method for forming diaryl ether bonds.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 2-chlorobenzonitrile or 2-iodobenzonitrile) with a phenol (4-bromophenol) in the presence of a base. While classic Ullmann reactions required harsh conditions with stoichiometric copper at high temperatures (125-300 °C), modern protocols utilize catalytic amounts of a copper(I) source with a specific ligand, allowing the reaction to proceed under much milder conditions.[3][4]
The general reaction is as follows:
This guide addresses the most common challenges encountered during this synthesis, providing explanations grounded in reaction mechanism and practical, field-tested solutions.
Experimental Workflow Overview
A successful synthesis relies on a systematic workflow from reagent preparation to final product purification. The following diagram outlines the critical stages of the process.
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support guide for the purification of 2-(4-Bromophenoxy)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule, likely synthesized via an Ullmann condensation or a related nucleophilic aromatic substitution reaction.[1][2] As a diaryl ether, its synthesis often results in a crude mixture containing unreacted starting materials, catalyst residues, and side products that necessitate a robust purification strategy.[3]
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.
Core Principles of Purification
The purification of this compound from a typical Ullmann-type reaction mixture hinges on exploiting the differences in physical and chemical properties between the desired product and the impurities. The primary impurities often include:
-
Unreacted 4-bromophenol: Acidic in nature.
-
Unreacted 2-chlorobenzonitrile (or other aryl halide): Neutral, but typically more volatile than the product.
-
Copper Catalyst: Can be removed via complexation or filtration.
-
Homocoupled Side Products: (e.g., bis(4-bromophenyl) ether), often with different polarity and symmetry.
-
High-Boiling Solvents: (e.g., DMF, NMP, DMSO).
The choice between recrystallization and column chromatography depends on the impurity profile. Recrystallization is ideal for removing small amounts of impurities from a largely pure product, while chromatography is necessary for separating complex mixtures with components of similar polarity.[4][5]
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Initial Reaction Work-up
Q1: What is the first step after my Ullmann reaction is complete? How do I remove the copper catalyst and the high-boiling solvent like DMF?
A1: The initial work-up is critical for removing the bulk of inorganic salts, the copper catalyst, and the reaction solvent. A standard procedure involves an aqueous work-up with a specific wash to remove copper.
-
Quenching and Dilution: Cool the reaction mixture to room temperature. Dilute it with a water-immiscible organic solvent like ethyl acetate or toluene. This precipitates some inorganic salts and makes the mixture easier to handle.
-
Copper Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. Ammonia complexes with copper(I) and copper(II) ions, forming water-soluble complexes (e.g., [Cu(NH₃)₄]²⁺) that are extracted into the aqueous phase. Repeat this wash until the aqueous layer is colorless.
-
Base and Acid Removal: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining organic bases (like amine ligands) and then with a dilute base (e.g., 5% NaOH or K₂CO₃) to remove unreacted 4-bromophenol.[6] Follow with a brine wash to break any emulsions and remove excess water.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. If a high-boiling solvent like DMF was used, it may co-evaporate with your product. To remove residual DMF, you can either perform multiple co-evaporations with a lower-boiling solvent like toluene or proceed to purification, as both recrystallization and chromatography will effectively remove it.
Q2: I've formed a persistent emulsion during the aqueous work-up. What should I do?
A2: Emulsions are common when dealing with basic or acidic aqueous layers and organic solvents. To resolve this:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period.
Section 2: Purification by Recrystallization
Q3: What is a good solvent system for recrystallizing this compound?
A3: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic nitriles, alcohols or mixed solvent systems are often effective.[7] A good starting point is a binary system of a "soluble" solvent and an "anti-solvent."
| Solvent System Component | Role | Examples | Rationale |
| Primary (Soluble) Solvent | Dissolves the compound well when hot | Ethyl Acetate, Acetone, Isopropanol | These solvents have moderate polarity, suitable for dissolving the diaryl ether structure at elevated temperatures. |
| Secondary (Anti-Solvent) | Compound is poorly soluble in it | Hexanes, Heptane | These non-polar solvents will induce precipitation when added to a solution of the product in the primary solvent. |
Recommended Starting System: Isopropanol or Ethyl Acetate/Hexane. Perform small-scale solubility tests to determine the optimal solvent and ratio.
Q4: My product is "oiling out" during cooling instead of forming crystals. How do I fix this?
A4: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, causing it to separate as a supercooled liquid.[7] This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.
Here is a troubleshooting workflow:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional primary (soluble) solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving to an ice bath. Slow cooling is crucial for forming a proper crystal lattice.[7]
-
If oiling persists, try "seeding" the solution by adding a pure crystal of the product to induce crystallization.
-
Scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and initiate crystallization.[7]
Section 3: Purification by Column Chromatography
Q5: Recrystallization failed to purify my product. How do I choose a solvent system for flash column chromatography?
A5: Flash column chromatography is the method of choice for separating compounds with similar polarities.[4] The process relies on a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[8]
-
TLC Analysis: The first step is to run Thin Layer Chromatography (TLC) plates of your crude material in various solvent systems. A good eluent system will show clear separation between your product spot and impurity spots.
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4.[8] This Rf value typically provides the best balance between separation (resolution) and elution time.
-
Common Eluent System: For a moderately polar compound like this compound, a mixture of a non-polar solvent (Hexanes or Heptane) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane) is an excellent starting point.[9] Begin with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase it until you achieve the target Rf.
Q6: My spots are streaking on the TLC plate and the column separation is poor. What's causing this?
A6: Streaking, or tailing, can be caused by several factors:
-
Sample Overloading: You have applied too much crude material to the TLC plate or the column. Try using a more dilute sample.
-
Acidic/Basic Compound: The compound may be interacting too strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds, can resolve this. Since 4-bromophenol is a likely impurity, tailing is possible.
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to streak from the origin. Ensure your crude material is fully dissolved before loading it onto the column.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable primary solvent (e.g., isopropanol) to just cover the solid.
-
Heat the mixture to boiling with stirring. Gradually add more hot solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.[7]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[8]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system determined by your TLC analysis. Apply positive pressure to achieve a steady flow rate.[10]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
SynArchive. Ullmann Condensation. [Link]
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [https://pubs.acs.org/doi/10.1021/ol036483+
-
Gupton, J. T., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ChemWhat. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?[Link]
-
McMaster University, Department of Chemistry. Column chromatography. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(11), 1391. [Link]
-
National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
- Google Patents.
-
Organic Syntheses. p-NITROBENZONITRILE. [Link]
- Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile.
-
LookChem. Purification of Benzonitrile. [Link]
-
Reddit. Time crunch-- any help with ether synthesis? Details and Trialed Reactions in Comments. [Link]
-
Wikipedia. Diethyl ether. [Link]
- Google Patents.
-
YouTube. 13.3 Synthesis and Reactions of Ethers. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChemLite. 2-(4-bromophenoxy)-5-nitrobenzonitrile (C13H7BrN2O3). [Link]
-
Arctom Scientific. CAS NO. 330793-13-0 | this compound. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Copper Catalyst Removal in Ullmann Synthesis of 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support center for post-reaction purification of Ullmann-type diaryl ether syntheses. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting strategies for the removal of residual copper catalysts from the synthesis of 2-(4-Bromophenoxy)benzonitrile. Achieving high purity is critical, as residual metals can interfere with downstream applications, including catalytic processes and biological assays.
Frequently Asked Questions (FAQs)
Q1: After my initial aqueous workup, my organic layer/crude product has a distinct green or blue tint. What does this indicate?
A: A green or blue coloration is a definitive sign of residual copper salt contamination. Copper(I) species used in the reaction are often oxidized to blue or green-colored copper(II) species during the workup when exposed to air. Their removal is essential for product purity.
Q2: What are the primary forms of copper I need to remove?
A: You will likely encounter a mixture of copper species. This includes the initial Cu(I) or Cu(II) salt used as a catalyst, insoluble copper oxides formed during the reaction, and soluble copper complexes formed with the solvent, base, or ligands. The goal is to convert all of these into a single, easily extractable form.
Q3: What are the consequences of failing to remove residual copper?
A: For drug development professionals, residual heavy metals are a major regulatory concern and can be toxic. For researchers, leftover copper can act as a poison for subsequent catalysts (e.g., palladium catalysts in cross-coupling reactions), lead to product degradation over time, and interfere with spectroscopic analysis, particularly NMR, by causing significant peak broadening.
Q4: What is the fundamental difference between a simple water/brine wash and a chelating wash?
A: A simple water or brine wash aims to remove water-soluble inorganic salts (like the base, e.g., K₂CO₃) and some polar solvents. However, many copper salts and complexes have low solubility in neutral water. A chelating wash uses an agent that binds strongly to the copper ion, forming a new complex with very high water solubility, which can then be efficiently extracted from the organic phase.
Troubleshooting Guide: Step-by-Step Purification Protocols
If you are observing copper contamination, select a method from the options below. The choice depends on the scale of your reaction, the observed level of contamination, and available laboratory resources.
Method 1: Aqueous Chelating Wash (First Line of Defense)
This is the most common and often sufficient method for removing the bulk of copper salts. The principle is to form a highly water-soluble copper complex that partitions preferentially into the aqueous phase.
Protocol 1A: Ammonium Hydroxide Wash
Ammonia forms the intensely blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[1][2] This is highly effective for removing copper(I) and copper(II) species.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of ammonium hydroxide (NH₄OH). The aqueous layer should turn a deep blue color, indicating the formation of the copper complex.[1][3]
-
Separate the layers. Repeat the wash with fresh NH₄OH solution until the aqueous layer is no longer intensely blue.
-
Follow with one wash of deionized water and one wash of brine to remove residual ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 1B: EDTA Wash
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions.[4] This method is particularly effective but may require pH adjustment for optimal performance.
-
After reaction completion and dilution with an organic solvent, transfer the mixture to a separatory funnel.
-
Prepare a 0.5 M solution of EDTA disodium salt. For the chelation to be effective, the pH should be adjusted to ~8 with a base like sodium bicarbonate or dilute NaOH.
-
Wash the organic layer with the EDTA solution. Agitate the funnel for several minutes to ensure complete chelation.
-
Separate the layers. Repeat the wash if a blue/green color persists in the organic phase.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer (Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Expertise & Causality: Why choose one over the other? The ammonia wash is fast, inexpensive, and visually intuitive. The deep blue color provides immediate feedback on copper removal.[1] However, ammonia is volatile and corrosive. EDTA is less harsh but requires pH control for maximum efficacy, as the chelating ability of EDTA is pH-dependent.[4]
Method 2: Adsorptive Filtration
If aqueous washes are insufficient, passing the crude product through a short plug of an adsorbent can effectively capture residual copper species. This is often used as a secondary clean-up step.
Protocol 2: Silica Gel Plug Filtration
-
Prepare a short column or plug in a sintered glass funnel using silica gel (2-3 inches).
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a 9:1 Hexane:Ethyl Acetate mixture).
-
Apply the solution to the top of the silica plug.
-
Elute the product from the plug using the same solvent system, collecting the filtrate. Copper salts, being polar, will strongly adsorb to the silica and remain at the top of the plug.
-
Collect the eluent and remove the solvent under reduced pressure.
Expertise & Causality: This method works on the principle of polarity. The desired diaryl ether product is significantly less polar than the inorganic copper salts or highly polar copper complexes. The silica gel, a very polar stationary phase, retains the polar copper impurities while allowing the less polar product to pass through. This is essentially a rapid, simplified form of column chromatography.
Method 3: Recrystallization (Final Polishing)
Recrystallization is the ultimate step for achieving high purity. It removes not only residual copper salts but also organic side products and unreacted starting materials. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[5]
Protocol 3: Solvent System Screening and Recrystallization
-
Solvent Selection: Based on the structure of this compound (a relatively non-polar diaryl ether with polar nitrile and bromo groups), suitable solvent systems would be mixtures of polar and non-polar solvents.[6][7]
-
Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a small amount of the "good" solvent (e.g., Acetone or Ethyl Acetate) and heat the mixture to a gentle boil to dissolve the solid completely. Use the minimum amount of hot solvent necessary. c. Slowly add the "poor" solvent (e.g., Hexane or Heptane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). d. Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. h. Dry the crystals under vacuum.
| Solvent System (Good/Poor) | Rationale |
| Ethanol/Water | A classic system. The product should be soluble in hot ethanol but precipitate upon addition of water.[6] |
| Acetone/Hexane | Acetone is a good solvent for many organics, while hexane is non-polar, making it an excellent anti-solvent.[6] |
| Ethyl Acetate/Hexane | A very common and effective system for compounds of moderate polarity. |
| Toluene/Heptane | A good choice for less polar compounds, using two hydrocarbons with different boiling points and polarity. |
Visual Workflow and Decision Guide
To aid in selecting the appropriate purification strategy, follow the workflow and decision-making diagram below.
Workflow for Copper Removal
Caption: A decision tree for purifying Ullmann reaction products.
References
-
University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. Available from: [Link]
-
Quora. How to remove copper on the surface of materials. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]
-
Reddit. What do I have to add in aqua regia to remove copper from dissolved gold?. Available from: [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Available from: [Link]
-
Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available from: [Link]
-
Shooters' Forum. Cleaning Copper Fowling. (2020). Available from: [Link]
-
Lu, Z. Y., & Muir, D. M. (1988). Kinetics and Mechanism of Copper Dissolution in Aqueous Ammonia. ResearchGate. Available from: [Link]
-
Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México. Available from: [Link]
-
ResearchGate. How can I remove copper from a click reaction mixture using EDTA?. (2014). Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Bromophenoxy)benzonitrile Synthesis
Answering the user's request.
Welcome to the technical support center dedicated to the synthesis of 2-(4-Bromophenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered questions. The synthesis of diaryl ethers like this compound is a cornerstone of many pharmaceutical and materials science applications. The most common and robust method for this transformation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While powerful, this reaction is notorious for its sensitivity to various parameters. This guide provides the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound via the Ullmann condensation.
Q1: What is the fundamental reaction for synthesizing this compound?
A: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide (typically 2-chlorobenzonitrile or 2-bromobenzonitrile) and a phenol (4-bromophenol).[1][2] A base is required to deprotonate the phenol, forming the active nucleophile.
Q2: What is the role of the copper catalyst in the Ullmann reaction?
A: The copper catalyst is central to the reaction mechanism. It facilitates the coupling of the aryl halide and the phenoxide. The catalytic cycle is generally understood to involve a Cu(I) active species. This species coordinates with the phenoxide and then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-O bond and regenerate the active catalyst.[2][3]
Q3: Why is a base necessary, and which one should I choose?
A: A base is critical for deprotonating the hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide ion.[4] The choice of base can significantly impact the reaction yield. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][5] Cs₂CO₃ is often highly effective due to its high solubility in organic solvents, but it is more expensive.[6] K₃PO₄ is a strong, non-nucleophilic base that is also a frequent and effective choice.
Q4: Is a ligand required for this reaction?
A: Traditional Ullmann reactions required harsh conditions with high temperatures (often >200 °C) and stoichiometric amounts of copper.[1][7] Modern protocols utilize ligands that stabilize the copper catalyst, increasing its solubility and reactivity. This allows the reaction to proceed under much milder conditions (e.g., 80-120 °C) with only catalytic amounts of copper.[4] Common ligands include amino acids like L-proline or N,N-dimethylglycine, and diamines like 1,10-phenanthroline.[4][8] For many systems, the use of a ligand is highly recommended to improve yield and reproducibility.
Q5: Which aryl halide is preferable: 2-chlorobenzonitrile or 2-bromobenzonitrile?
A: The reactivity of aryl halides in Ullmann couplings generally follows the trend: I > Br > Cl. Aryl iodides are the most reactive, but also the most expensive and potentially least stable. Aryl bromides, such as 2-bromobenzonitrile, often provide a good balance of reactivity and cost, making them a common choice.[8] Aryl chlorides are less reactive and may require more forcing conditions or specialized catalytic systems.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during the experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source (e.g., CuI, CuBr) may have oxidized to inactive Cu(II). The active species is typically Cu(I).[4] | - Use a fresh, high-purity copper(I) salt. Old bottles of CuI can appear greenish-yellow due to oxidation and should be replaced.[9]- Consider adding a mild reducing agent or using Cu(0) under conditions that can generate Cu(I) in situ.[4] |
| Suboptimal Base: The base may be too weak to fully deprotonate the phenol, or it may be hydrated, which can inhibit the reaction.[5] | - Screen different bases. Start with K₃PO₄ or Cs₂CO₃.[4]- Ensure the base is anhydrous. If necessary, dry it in an oven before use. | |
| Inappropriate Solvent: The chosen solvent may not adequately solubilize the reagents, particularly the copper-phenoxide intermediate. | - Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are generally effective.[1][4]- For some O-arylations, non-polar solvents like toluene can be superior.[4][10]- Always use anhydrous-grade solvents to prevent side reactions.[4] | |
| Reaction Temperature Too Low/High: Modern ligand-accelerated protocols operate at milder temperatures than classic Ullmann reactions.[4] | - If using a ligand system, start with a temperature in the range of 80-120 °C.[4]- If no reaction is observed, incrementally increase the temperature. If decomposition is observed (e.g., charring), lower the temperature. | |
| Formation of Side Products | Reductive Dehalogenation: The starting aryl halide is converted to the corresponding arene (e.g., 2-bromobenzonitrile is converted to benzonitrile). This is often caused by protic impurities like water.[4] | - Rigorously exclude moisture. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents and reagents. Consider adding activated molecular sieves (3 Å) to the reaction mixture.[6] |
| Phenol Homocoupling or Degradation: The 4-bromophenol may degrade or undergo side reactions under harsh conditions. | - Lower the reaction temperature.- Use a milder base. | |
| Reaction Stalls or is Sluggish | Poor Ligand Choice: The selected ligand may not be optimal for the specific substrates. Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[4] | - Screen a variety of ligands. Simple, inexpensive options like N,N-dimethylglycine or L-proline are excellent starting points for O-arylation.[5][8] 1,10-phenanthroline is another common choice.[9] |
| Inert Atmosphere: Oxygen can oxidize the Cu(I) catalyst, leading to deactivation. | - Ensure the reaction is set up and run under an inert atmosphere (Nitrogen or Argon).[9] Degassing the solvent and reagents before use can be beneficial. | |
| Difficult Product Purification | Residual Copper: Copper salts can be difficult to remove and may cause broadening of signals in NMR analysis. | - During the aqueous workup, wash the organic layer with an ammonia solution (e.g., NH₄OH) or a solution of a chelating agent like EDTA to complex with and remove residual copper. |
| Similar Polarity of Compounds: The product, starting materials, and any byproducts may have similar Rf values on TLC, making chromatographic separation challenging. | - Methodically screen different solvent systems for column chromatography (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).- Consider recrystallization as an alternative or final purification step. |
Part 3: Experimental Protocols and Data
Optimized Starting Conditions
For researchers beginning this synthesis, the following table provides a robust set of starting conditions based on modern, ligand-assisted Ullmann protocols.
| Parameter | Recommended Starting Condition | Notes |
| Aryl Halide | 2-Bromobenzonitrile | 1.0 equivalent |
| Phenol | 4-Bromophenol | 1.2 - 1.5 equivalents |
| Copper Catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% |
| Ligand | N,N-Dimethylglycine | 10 - 20 mol% |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |
| Solvent | Dioxane or Toluene | Anhydrous, sufficient for ~0.5 M concentration |
| Temperature | 100 - 110 °C | Reaction under inert atmosphere (N₂ or Ar) |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS |
General Experimental Protocol
This protocol is a general guideline and should be adapted based on specific laboratory equipment and safety procedures.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (0.10 mmol), N,N-dimethylglycine (0.20 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add 4-bromophenol (1.5 mmol), 2-bromobenzonitrile (1.0 mmol), and anhydrous dioxane (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting 2-bromobenzonitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction & Washing: Separate the layers. Wash the organic layer with a dilute aqueous ammonia solution (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Part 4: Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the key chemical and procedural pathways involved in this synthesis.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Caption: General experimental workflow for laboratory synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Reddit r/Chempros. (2023). Troubleshooting Ullmann Coupling.
- IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879.
- Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2-(4-Bromophenoxy)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific diaryl ether synthesis. Here, we address common issues, provide in-depth explanations for potential causes, and offer validated protocols to troubleshoot and optimize your reaction, ensuring higher conversion rates and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann condensation reaction to synthesize this compound has a very low yield. What are the most likely causes?
Low conversion in an Ullmann-type diaryl ether synthesis is a frequent issue and can often be traced back to several key factors related to the reactants, catalyst, or reaction conditions.[1]
-
Cause 1: Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction.[2][3] If the copper source, typically Cu(I) salts like CuI or Cu₂O, has been oxidized to Cu(II) through prolonged exposure to air and moisture, its catalytic activity will be significantly diminished.[4]
-
Cause 2: Poor Quality of Reactants or Solvents: The presence of water is particularly detrimental. It can compete with the phenoxide as a nucleophile, leading to the formation of undesired phenol byproducts and reducing the overall yield.[4] Solvents must be anhydrous, and reactants should be pure.
-
Cause 3: Inappropriate Base or Insufficient Deprotonation: The reaction requires the formation of a phenoxide from 2-cyanophenol. If the base used is not strong enough to completely deprotonate the phenol, the concentration of the active nucleophile will be low, slowing down the reaction. Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like potassium carbonate (K₂CO₃) because the resulting cesium phenoxide is more soluble and dissociated.[4]
-
Cause 4: Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (up to 200 °C) to proceed at a reasonable rate.[2] If your reaction temperature is too low, the conversion will be slow. Conversely, excessively high temperatures can lead to thermal decomposition of reactants or products.
Q2: I'm observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
Side product formation is a common challenge that complicates purification and reduces the yield of the desired this compound.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 4,4'-Dibromobiphenyl | Homocoupling of the aryl halide (4-bromobenzonitrile). This is a classic side reaction in Ullmann couplings.[1] | * Use a ligand to stabilize the copper catalyst and promote the desired cross-coupling.[5] * Ensure a stoichiometric or slight excess of the phenol nucleophile. * Maintain the recommended reaction temperature; excessive heat can favor homocoupling. |
| Phenol/Diphenyl Ether | Reaction with residual water in the solvent, which can hydrolyze the aryl halide.[4] | * Use anhydrous solvents and reagents. * Employ a drying agent like activated molecular sieves (3 Å) in the reaction mixture.[4] |
| Hydrodehalogenation Product (Benzonitrile) | The aryl halide is reduced, replacing the bromine with a hydrogen atom. | * Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric components. * Purify all reagents to remove potential sources of protons. |
In-Depth Troubleshooting Workflows
Workflow 1: Diagnosing and Addressing Catalyst Inactivity
If you suspect your copper catalyst is the issue, this workflow will help you validate its activity and take corrective measures.
Caption: Workflow for troubleshooting copper catalyst issues.
Protocol 1: Ligand Screening for Improved Catalytic Performance
Objective: To determine if the addition of a ligand can improve the yield and selectivity of the Ullmann condensation. Ligands can increase the solubility of the copper catalyst and prevent aggregation, leading to a more active catalytic species.[5]
Materials:
-
2-Cyanophenol
-
4-Bromobenzonitrile
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ligand 1: N,N-Dimethylglycine
-
Ligand 2: 2,2'-Bipyridyl
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Set up three parallel reactions in oven-dried Schlenk tubes.
-
Tube 1 (Control): Add 2-cyanophenol (1.0 mmol), 4-bromobenzonitrile (1.2 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol) to the tube.
-
Tube 2 (Ligand 1): Add the same reagents as Tube 1, plus N,N-dimethylglycine (0.2 mmol, 20 mol%).
-
Tube 3 (Ligand 2): Add the same reagents as Tube 1, plus 2,2'-bipyridyl (0.1 mmol, 10 mol%).
-
Evacuate and backfill each tube with Argon three times.
-
Add 5 mL of anhydrous DMF to each tube via syringe.
-
Place the tubes in a preheated oil bath at 120 °C and stir for 24 hours.
-
After cooling, quench the reactions with aqueous NH₄Cl and extract with ethyl acetate.
-
Analyze the crude product from each reaction by GC-MS or ¹H NMR to determine the relative conversion to this compound.
Q3: Can I use a palladium-catalyzed method like the Buchwald-Hartwig amination for this synthesis? Would it be better?
Yes, the Buchwald-Hartwig C-O coupling reaction is a powerful alternative to the Ullmann condensation for forming diaryl ethers.[6]
Comparison of Ullmann vs. Buchwald-Hartwig:
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu₂O) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often optional but can improve performance (e.g., amino acids, diamines) | Required, typically bulky, electron-rich phosphine ligands |
| Reaction Temp. | Generally higher (100-200 °C) | Generally milder (Room temp. to 110 °C) |
| Substrate Scope | Can be limited, sometimes requires activated aryl halides | Broader, tolerates a wide range of functional groups |
| Cost | Catalyst is less expensive | Palladium and specialized ligands are more expensive |
When to Consider Buchwald-Hartwig:
-
If the Ullmann reaction consistently gives low yields despite optimization.
-
If your substrates are sensitive to the high temperatures required for the Ullmann reaction.
-
If you have complex molecules with functional groups that are not compatible with copper catalysis.
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Final Recommendations
For researchers experiencing low conversion rates in the synthesis of this compound, a systematic approach is crucial.
-
Validate Reagents and Conditions: Always begin by ensuring the quality of your starting materials, the dryness of your solvent, and the integrity of your inert atmosphere.
-
Assess the Catalyst: The activity of the copper catalyst is paramount. If in doubt, use a fresh source and consider the addition of a suitable ligand as detailed in Protocol 1.
-
Optimize Reaction Parameters: Systematically screen bases and temperatures to find the optimal conditions for your specific setup. A stronger base like Cs₂CO₃ and a temperature around 120 °C in a polar aprotic solvent like DMF or DMSO is a good starting point.[7]
-
Consider Alternative Methodologies: If the Ullmann approach remains problematic, transitioning to a palladium-catalyzed Buchwald-Hartwig protocol is a highly effective, albeit more costly, alternative that often provides higher yields under milder conditions.[6]
By methodically addressing these potential points of failure, you can significantly improve the efficiency and success rate of your this compound synthesis.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- Firooz, A., & Khatib, Z. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Sambasivan, S. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(4), 1339-1372.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−O Bond Formation between Aryl Halides and Alcohols or Phenols. The Journal of Organic Chemistry, 70(13), 5164–5173.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
Technical Support Center: Byproduct Identification in 2-(4-Bromophenoxy)benzonitrile Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(4-Bromophenoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important diaryl ether intermediate. Diaryl ethers are a privileged scaffold in many pharmaceuticals and agrochemicals.[1] The Ullmann condensation and Buchwald-Hartwig amination are common methods for their synthesis, each with its own set of potential side reactions.[2][3][4][5][6] Accurate identification of byproducts is critical for process optimization, impurity profiling, and ensuring the quality of the final product.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the LC-MS analysis of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely byproducts in my this compound synthesis?
A1: The byproducts in your reaction will primarily depend on the synthetic route employed, typically an Ullmann-type or Buchwald-Hartwig C-O coupling reaction.[2][5] Understanding these potential side reactions is the first step in targeted byproduct analysis.
Common Byproducts in Ullmann Condensation/Buchwald-Hartwig Etherification:
-
Homocoupling of Starting Materials: One of the most common side reactions is the coupling of two molecules of the same starting material.[7][8][9]
-
4,4'-Dibromobiphenyl ether: Formed from the homocoupling of 4-bromophenol.
-
2,2'-Dicyanobiphenyl: Formed from the homocoupling of 2-halobenzonitrile.
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under basic or acidic conditions, which are often present during the reaction or workup.[10][11][12][13]
-
2-(4-Bromophenoxy)benzamide: Partial hydrolysis of the nitrile to an amide.
-
2-(4-Bromophenoxy)benzoic acid: Complete hydrolysis of the nitrile to a carboxylic acid.
-
-
Reaction with Solvent or Base:
-
Products of N-arylation or C-arylation of amide solvents (e.g., DMF, DMAc): If these are used as solvents at high temperatures.
-
Hydroxylated byproducts: From reactions with hydroxide ions if a strong base like NaOH or KOH is used.
-
-
Incomplete Reaction: Unreacted starting materials will also be present.
-
4-Bromophenol
-
2-Chlorobenzonitrile (or other 2-halobenzonitrile)
-
Below is a table summarizing the expected byproducts and their key mass spectrometry data.
| Byproduct Name | Chemical Structure | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | [M-H]- (m/z) |
| This compound (Product) | C₁₃H₈BrNO | C₁₃H₈⁷⁹BrNO | 272.9843 | 273.9921 | 271.9765 |
| 4,4'-Dibromobiphenyl ether | C₁₂H₈Br₂O | C₁₂H₈⁷⁹Br₂O | 325.8938 | 326.9016 | 324.8860 |
| 2,2'-Dicyanobiphenyl | C₁₄H₈N₂ | C₁₄H₈N₂ | 204.0687 | 205.0765 | 203.0609 |
| 2-(4-Bromophenoxy)benzamide | C₁₃H₁₀BrNO₂ | C₁₃H₁₀⁷⁹BrNO₂ | 290.9949 | 291.9027 | 289.9871 |
| 2-(4-Bromophenoxy)benzoic acid | C₁₃H₉BrO₃ | C₁₃H₉⁷⁹BrO₃ | 291.9789 | 292.9867 | 290.9711 |
| 4-Bromophenol (Starting Material) | C₆H₅BrO | C₆H₅⁷⁹BrO | 171.9578 | 172.9656 | 170.9490 |
| 2-Chlorobenzonitrile (Starting Material) | C₇H₄ClN | C₇H₄³⁵ClN | 137.0032 | 138.0110 | 135.9954 |
Q2: How should I set up my LC-MS method to separate and detect these potential byproducts?
A2: A well-designed LC-MS method is crucial for separating the main product from structurally similar byproducts and unreacted starting materials. Here is a robust starting point for your method development.
Recommended Starting LC-MS Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase, 2.1 or 3.0 mm ID, 100-150 mm length, < 3 µm particle size | Provides good retention and separation for moderately polar to nonpolar aromatic compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Provides a proton source for positive ionization and helps in peak shaping. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Elutes the analytes from the reversed-phase column. Acetonitrile often provides better peak shapes for aromatic compounds. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes. | This will elute the more polar compounds (like the benzoic acid byproduct) first, followed by the main product and less polar byproducts (like the homocoupled species). |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1/3.0 mm ID columns) | Standard flow rate for analytical LC-MS. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a versatile ionization technique suitable for this range of compounds. |
| Polarity | Positive and Negative switching | Run in both modes initially. Positive mode will detect protonated molecules [M+H]⁺, while negative mode is excellent for phenolic and acidic byproducts [M-H]⁻. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | To detect all potential ions in the sample. |
| In-source Fragmentation | Low | Keep in-source fragmentation low initially to preserve the molecular ion. |
Step-by-Step Protocol for Sample Preparation and Analysis:
-
Sample Dilution: Dilute a small aliquot of your crude reaction mixture in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water). A dilution factor of 1000 to 10,000 is a good starting point.
-
Blank Injection: Inject a solvent blank to identify any system-related peaks.
-
Standard Injection: If available, inject a standard of your pure product, this compound, to determine its retention time and mass spectrum.
-
Crude Sample Injection: Inject the diluted crude sample and acquire data in both positive and negative ESI modes.
-
Data Analysis:
-
Identify the peak for your main product based on its retention time and m/z.
-
Look for other peaks in the chromatogram.
-
Extract the mass spectrum for each unknown peak and compare the observed m/z with the values in the byproduct table above. Remember to look for the characteristic bromine isotope pattern (two peaks of nearly equal intensity, 2 Da apart).
-
Q3: I have an unexpected peak in my chromatogram. How can I identify it?
A3: Identifying an unknown peak requires a systematic approach. The workflow below outlines the key steps.
Workflow for Unknown Peak Identification:
Caption: Workflow for identifying unknown byproducts.
Detailed Explanation of Key Steps:
-
Step 2: Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Any bromine-containing molecule will exhibit a characteristic pair of peaks in its mass spectrum with a mass difference of 2 Da and a roughly 1:1 intensity ratio. This is a powerful diagnostic tool.[14][15][16]
-
Step 5: MS/MS Fragmentation: Isolating the ion of interest and fragmenting it (MS/MS or tandem MS) provides structural information. For brominated diaryl ethers, common fragmentation pathways include:
-
Loss of Br•: A neutral loss of 79 or 81 Da.
-
Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy or benzonitrile portions of the molecule.
-
Loss of CO: For species with a carboxylic acid or amide group.
-
Formation of dibenzofuran-like structures: Can occur in some diaryl ethers under certain conditions.[17]
-
Q4: Can you provide a diagram of the synthesis and potential side reactions?
A4: Certainly. The diagram below illustrates a typical Ullmann condensation for the synthesis of this compound and highlights the formation of key byproducts.
Reaction Scheme and Side Reactions:
Caption: Synthesis of this compound and common side reactions.
This visualization helps in anticipating the byproducts you might observe in your LC-MS analysis, allowing for a more targeted investigation.
References
- ResearchGate. (n.d.). Proposed mechanism for homocoupling of phenols.
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
NIH. (2018). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]
-
Taylor & Francis Online. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
ACS Publications. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
Chegg.com. (2020). Solved Hydrolysis of a nitrile compound to the corresponding. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- ResearchGate. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
-
ACS Publications. (2023). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
YouTube. (2021). Etherification (Ullmann and Buchwald-Hartwig). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile....
-
PubMed. (2023). Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. Retrieved from [Link]
- Google Patents. (2018). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
ACS Publications. (2022). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
PMC - NIH. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 12. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]
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- 16. researchgate.net [researchgate.net]
- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenoxy)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on a critical challenge encountered during cross-coupling reactions: preventing undesired debromination . My aim is to equip you with the mechanistic understanding and practical protocols necessary to maximize the yield of your desired product and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Premature Debromination
This compound is a valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, a common and frustrating side reaction is hydrodebromination, where the bromine atom is prematurely replaced by a hydrogen atom, leading to the formation of 2-phenoxybenzonitrile. This not only consumes your starting material but also complicates purification, ultimately impacting your overall yield and project timelines.
This guide will delve into the root causes of this side reaction and provide actionable strategies to mitigate it, ensuring your syntheses proceed as intended.
Part 1: Troubleshooting Guide for Debromination
This section is structured to help you diagnose and resolve issues of excessive debromination in your reactions involving this compound.
Issue 1: Significant Formation of 2-Phenoxybenzonitrile in a Suzuki-Miyaura Coupling
Symptoms:
-
GC-MS or LC-MS analysis shows a major byproduct with a mass corresponding to the debrominated starting material.
-
Isolated yield of the desired biaryl product is significantly lower than expected based on the consumption of the starting material.
Root Cause Analysis: The primary culprit in hydrodebromination during palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from various sources within the reaction mixture, including trace water, alcohol solvents, certain bases (like alkoxides), or even the decomposition of phosphine ligands. Once formed, the Pd-H species can intercept the catalytic cycle, leading to the undesired outcome.
Diagram 1: The Competing Pathways of Product Formation vs. Debromination
Caption: Competing catalytic pathways in a Suzuki-Miyaura reaction.
Troubleshooting Steps & Solutions:
-
Evaluate and Change the Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.
-
Action: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that often suppress debromination without significantly compromising the rate of the desired coupling.[1]
-
-
Lower the Reaction Temperature: Debromination can have a higher activation energy than the desired productive reductive elimination.
-
Action: Reduce the reaction temperature in increments of 10-20 °C. For many Suzuki couplings, temperatures between 80-100 °C are sufficient and can disfavor the debromination pathway.
-
-
Scrutinize the Solvent and Reagents: Protic solvents (alcohols) or solvents containing trace amounts of water can be sources of hydrides.
-
Action: Use anhydrous, degassed, aprotic solvents such as toluene or dioxane. Ensure your boronic acid and other reagents are of high purity and are handled under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.
-
-
Optimize the Catalyst and Ligand System: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Action: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the debromination pathway.
-
Table 1: Influence of Base Selection on Debromination (Illustrative Data)
| Base | Typical Yield of Desired Product (%) | Notes |
|---|---|---|
| NaOtBu | 50-70 | Strong base, often leads to significant debromination. |
| K₂CO₃ | 80-90 | A good starting point, generally milder than alkoxides. |
| Cs₂CO₃ | 85-95 | Often provides excellent yields, particularly with challenging substrates. Its higher solubility can be advantageous.[2] |
| K₃PO₄ | 88-98 | A strong, non-nucleophilic base, highly effective in suppressing debromination, especially for heteroaryl or sterically hindered substrates.[1] |
Note: Yields are illustrative and will vary based on specific substrates and other reaction conditions.
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms:
-
Formation of 2-phenoxybenzonitrile alongside the desired N-arylated product.
-
The reaction is sluggish, potentially allowing more time for side reactions.
Root Cause Analysis: Similar to the Suzuki coupling, Pd-H species are the primary cause. In Buchwald-Hartwig aminations, the amine itself or the alkoxide base can contribute to the formation of these species. The electron-rich nature of the this compound substrate can make the oxidative addition step of the catalytic cycle slower, potentially allowing more time for side reactions to occur.
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: For electron-rich aryl bromides, the choice of ligand is paramount.
-
Action: Utilize sterically hindered biaryl phosphine ligands. Ligands such as XPhos, t-BuXPhos, or Josiphos-type ligands are specifically designed to promote the C-N bond-forming reductive elimination and can significantly minimize debromination.[3]
-
-
Base and Solvent Synergy: The combination of base and solvent can have a profound impact.
-
Action: While sodium tert-butoxide is a common base, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) if debromination is severe. For solvents, toluene and dioxane are generally preferred over more polar aprotic solvents like DMF.
-
-
Consider the Palladium Precatalyst: The choice of palladium source can influence the concentration of the active Pd(0) species.
-
Action: Using a pre-catalyst like a G3 or G4 palladacycle can sometimes provide a more controlled and efficient entry into the catalytic cycle, potentially reducing the lifetime of species that could lead to debromination.
-
Experimental Protocol 1: Minimizing Debromination in a Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing for the formation of both the desired product and the debrominated byproduct.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to debromination?
A: The susceptibility of an aryl bromide to debromination is influenced by its electronic properties. The phenoxy group is an electron-donating group, which increases the electron density on the aromatic ring to which the bromine is attached. This can make the oxidative addition step (the insertion of Pd(0) into the C-Br bond) slower compared to electron-deficient aryl bromides. A slower desired catalytic cycle can provide a larger window of opportunity for competing side reactions like debromination to occur.
Q2: Can the nitrile group in my substrate interfere with the reaction?
A: Yes, the nitrile group can act as a coordinating group to the palladium center.[3] This coordination can potentially influence the electronics and sterics around the metal, which may affect the rates of the various steps in the catalytic cycle. In some cases, the nitrile can act as a directing group, influencing the regioselectivity of a reaction.[4][5][6] While it doesn't directly cause debromination, its coordination could modulate the stability of key intermediates. However, in most standard cross-coupling reactions, this coordination is reversible and does not completely inhibit catalysis.
Q3: I'm performing a Sonogashira coupling and observing significant debromination. What should I do?
A: In addition to the general strategies of lowering temperature and using weaker bases, Sonogashira reactions have some specific considerations:
-
Copper-Free Conditions: The copper co-catalyst can sometimes promote side reactions. Consider a copper-free Sonogashira protocol, which often relies on a carefully chosen palladium catalyst and ligand system.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can also be a source of hydrides. Ensure it is of high purity and consider using a bulkier amine to potentially disfavor its interaction with the palladium center.
-
Minimize Alkyne Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). While not debromination, it consumes your alkyne and complicates purification. Running the reaction under a dilute hydrogen atmosphere has been shown to suppress this side reaction.[7]
Q4: How can I be certain that my reagents and solvents are sufficiently pure and anhydrous?
A: This is a critical aspect of successful cross-coupling chemistry.
-
Solvents: Use solvents from a solvent purification system (SPS) or purchase anhydrous grade solvents and use them directly from a sealed bottle under an inert atmosphere.
-
Reagents: Use high-purity reagents from reputable suppliers. If you suspect contamination, consider recrystallizing or purifying solid reagents before use. Liquid reagents can be distilled.
-
Handling: Always use oven-dried or flame-dried glassware and handle all reagents under a positive pressure of an inert gas like argon or nitrogen.
Q5: Is there a universal set of conditions that will always prevent debromination?
A: Unfortunately, there is no single "magic bullet" set of conditions. The optimal conditions are highly substrate-dependent. The troubleshooting guide provides a logical workflow for optimizing your reaction. It is often necessary to screen a few different combinations of ligands, bases, and solvents to find the ideal conditions for your specific transformation.
Diagram 2: Troubleshooting Workflow for Debromination
Caption: A systematic approach to troubleshooting debromination.
References
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
- Deciphering complexity in Pd–catalyzed cross-couplings.
- Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.
- The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetonitrile Reactions. BenchChem.
- Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.
- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
- Sonogashira coupling. Wikipedia.
- Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. PrepChem.com.
- Suzuki Coupling. Organic Chemistry Portal.
- A Review on Synthetic Strategies and Pharmaceutical Importance of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry.
- The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Compar
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Copper-free Sonogashira cross-coupling reactions: an overview. SciSpace.
- Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support.
- Preparation method of aminobenzonitrile.
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
- Palladium-catalyzed direct ortho-nitration of azoarenes using NO2 as nitro source. Semantic Scholar.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Royal Society of Chemistry.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Conditions for a selective Buchwald-Hartwig amination?
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: New Tactic to Slice 4-O-5 Linkage in Lignin Models.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Royal Society of Chemistry.
- Synthesis of porphyrin-bis(polyazamacrocycle) triads via Suzuki coupling reaction.
- Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Organoborane coupling reactions (Suzuki coupling).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
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- 5. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-(4-bromophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique structure of this substrate, featuring an ortho-benzonitrile group and a phenoxy ether linkage, presents distinct challenges related to steric hindrance and electronic effects. This document provides in-depth troubleshooting guides and FAQs to help you achieve optimal results in your experiments.
Logical Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a structured approach to problem-solving. The following workflow outlines a systematic process for diagnosing and resolving common issues encountered during the Suzuki coupling of this substrate.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues in a question-and-answer format, providing explanations grounded in reaction mechanism and proven solutions.
Question 1: My reaction shows low to no conversion of the starting this compound. What are the most common initial culprits?
Answer: When facing a stalled reaction, it is critical to first validate the fundamental components of your setup before exploring more complex variables.
-
Inert Atmosphere Integrity: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing or a poor seal can lead to catalyst oxidation and the formation of inactive palladium black.[1] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.[2]
-
Catalyst Activity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, require in-situ reduction to Pd(0) to enter the catalytic cycle.[3] If this reduction is inefficient, the reaction will not initiate. Using Pd(0) sources like Pd(PPh₃)₄ or modern, well-defined palladacycle precatalysts (e.g., Buchwald G3/G4) can provide greater reliability. If you are using older Pd₂(dba)₃, its stability can be an issue; ensure it is stored correctly and appears crystalline rather than as amorphous palladium black.[3]
-
Reagent Quality: Verify the purity of your this compound and boronic acid/ester. Impurities can sometimes poison the catalyst. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, which can have different reactivity.[3] While not always detrimental, ensuring consistent quality is important.
Question 2: I've confirmed my basic setup is correct, but the reaction is still sluggish. How does the structure of this compound affect catalyst choice?
Answer: The structure of your substrate is considered challenging for two primary reasons, both of which necessitate a move beyond simple catalysts like Pd(PPh₃)₄.
-
Steric Hindrance: The benzonitrile group is ortho to the phenoxy linkage. While not directly adjacent to the reacting C-Br bond, this substitution pattern contributes to overall steric bulk that can impede later steps in the catalytic cycle, particularly the final reductive elimination.[4][5]
-
Electronic Effects: The phenoxy group is electron-donating, which makes the C-Br bond stronger and less susceptible to the initial oxidative addition step by the Pd(0) catalyst.[6][7]
To overcome these challenges, the catalyst system must be highly active. This is typically achieved by using specific ligands that promote the key steps of the catalytic cycle.[8]
-
Recommended Ligand Classes:
-
Bulky, Electron-Rich Monophosphine Ligands: This is the go-to class for challenging substrates. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are designed to be both sterically demanding and highly electron-donating.[8][9] The bulk facilitates the reductive elimination step, while the electron-rich nature accelerates the initial oxidative addition.[8][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable complexes with palladium, making them excellent for coupling less reactive aryl halides.[11][12] They are a viable alternative to phosphine ligands.
-
| Ligand Type | Example(s) | Key Advantage for this Substrate | When to Use |
| Simple Phosphines | PPh₃, PCy₃ | Low cost, readily available | Initial screening, but often insufficient for this substrate. |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | High activity for both oxidative addition and reductive elimination.[8] | Primary recommendation. Excellent for sterically hindered and electron-rich aryl bromides. |
| N-Heterocyclic Carbenes | IPr, IMes | High thermal stability and strong σ-donating character.[11] | Excellent alternative to phosphines, particularly at higher temperatures. |
| Bidentate Phosphines | dppf, Xantphos | Can offer stability but may be less active for hindered substrates. | Can be effective, but bulky monophosphines are often superior for this type of challenge.[8] |
Question 3: I'm observing significant formation of 2-phenoxybenzonitrile (hydrodehalogenation) and biphenyl from my boronic acid (homocoupling). What causes these side reactions and how can I minimize them?
Answer: These are two of the most common side reactions in Suzuki couplings, and understanding their origins is key to suppression.
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is primarily caused by the presence of oxygen.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure your solvent is properly degassed and a positive pressure of inert gas is maintained throughout the reaction.[2]
-
-
Protodeboronation of Boronic Acid:
-
Cause: This is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[13] This process is often catalyzed by the base, especially in the presence of water, and is exacerbated at higher temperatures.[13]
-
Solution: If protodeboronation is significant, switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[12] These reagents act as "slow-release" sources of the active boron species, keeping its concentration low and minimizing decomposition.[14][15] Using a non-aqueous base like K₃PO₄ in a solvent like dioxane can also reduce the rate of hydrolysis.[2]
-
-
Hydrodehalogenation of Aryl Bromide:
-
Cause: This involves the reduction of the aryl bromide to the corresponding arene. The mechanism can be complex, but it often involves the generation of a palladium-hydride species.[3]
-
Solution: Ensure your reagents and solvents are anhydrous. Select a ligand/catalyst system that strongly favors the desired reductive elimination pathway over competing processes.[16] Often, optimizing the ligand to accelerate the productive coupling is the best remedy.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The choice of ligand, base, and solvent directly influences the efficiency of each step.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the organoboron species, making it more nucleophilic for transfer to the palladium center.[17]
Frequently Asked Questions (FAQs)
Q: Why is base selection so critical, and is there a "best" base for this reaction? A: The base is not a passive component; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which facilitates the transmetalation step.[17] There is no single "best" base, as the optimal choice depends on the stability of your substrates and the solvent system.
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that works well in many systems, often providing a good balance of reactivity and functional group tolerance. It is a good starting point for optimization.[17]
-
Cs₂CO₃ (Cesium Carbonate): Often more effective than other carbonates due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.[18]
-
K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, but sometimes less effective than K₃PO₄ or Cs₂CO₃ for challenging couplings.[17]
-
KOtBu (Potassium tert-Butoxide): A very strong base that can be effective for highly sterically hindered couplings where transmetalation is difficult, but it may not be compatible with base-sensitive functional groups.[11]
Q: Should I use a Pd(0) or Pd(II) source as my precatalyst? A: Both can be effective, but they have different characteristics.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can directly enter the catalytic cycle. However, they can be sensitive to air and may require careful handling.[3]
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are generally more stable to air and easier to handle. They require an in-situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or another component in the reaction mixture.[3] Modern palladacycle precatalysts (often sold as Pd(II) complexes with bulky ligands) are designed for easy and reliable activation to Pd(0) and are often the most robust choice.
Q: My boronic acid is expensive. Can I use a stoichiometric equivalent? A: It is standard practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). This helps to drive the reaction to completion and compensates for any decomposition of the boronic acid via side reactions like protodeboronation or homocoupling.[2] Using a 1:1 ratio risks incomplete conversion of your limiting aryl bromide.
Experimental Protocols
Representative Protocol for Screening Suzuki-Miyaura Coupling Conditions
This protocol provides a general framework for systematically optimizing the reaction. It is crucial to run reactions in parallel to efficiently compare different conditions.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Co-solvent (e.g., Water, 1 mL)
-
Internal standard (for analytical monitoring)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up (for analysis): Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer.
-
Optimization: Run a parallel set of reactions, changing one variable at a time (e.g., ligand, base, solvent, temperature) to identify the optimal conditions for yield and reaction time.[19]
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]
-
Molander, G. A., & Vaper, D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
-
Shaughnessy, K. H., & DeVasher, R. B. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available from: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
ResearchGate. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
Harkal, S., Kumar, K., & Beller, M. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(24), 8489–8492. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2017). Screening of different bases for Suzuki coupling. Available from: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from: [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available from: [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
ResearchGate. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
PMC - PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]
-
ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]
-
ResearchGate. (2018). Side reactions of Suzuki cross-coupling. Available from: [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
Reddit. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available from: [Link]
-
PMC - PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of this compound, a diaryl ether, is a crucial step in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction between a phenol and an aryl halide. While seemingly straightforward, this reaction is often sensitive to various parameters, with the choice of solvent playing a pivotal role in the reaction's success. This guide will delve into the nuances of solvent effects and other critical factors to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge in Ullmann diaryl ether syntheses and can be attributed to several factors.
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can dramatically impact the reaction rate and yield. While polar aprotic solvents like DMF and DMSO are commonly used for Ullmann reactions, some studies on similar diaryl ether syntheses have shown that non-polar solvents like toluene or xylene can be more effective.[1] The optimal solvent is highly substrate-dependent, and an empirical screening of solvents is often necessary.
-
Inefficient Base: The base is crucial for the deprotonation of 4-bromophenol. Incomplete deprotonation will result in a low concentration of the active nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times, while stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective at lower temperatures.[2]
-
Catalyst Inactivation: The copper catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and reagents.
-
Reductive Dehalogenation: A common side reaction is the reduction of the starting aryl halide (2-chlorobenzonitrile) to benzonitrile. This can be promoted by certain ligands and reaction conditions.[2] If you observe a significant amount of benzonitrile as a byproduct, consider screening different copper ligands or adjusting the reaction temperature.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Homocoupling of 4-bromophenol: This leads to the formation of a symmetrical biphenol derivative. This can occur if the copper catalyst is too reactive or if the concentration of the aryl halide is too low at the beginning of the reaction. Slow addition of the aryl halide can sometimes mitigate this.
-
Formation of Phenol from 2-chlorobenzonitrile: Hydrolysis of the starting 2-chlorobenzonitrile to 2-hydroxybenzonitrile can occur if there is residual water in the reaction mixture. Ensure all reagents and solvents are thoroughly dried.
-
Polymerization: At high temperatures, polymerization of the starting materials or product can lead to the formation of intractable tars. Careful temperature control is essential.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Increase Reaction Temperature: Ullmann reactions often require high temperatures (typically 100-200 °C) to proceed at a reasonable rate.[3][4] If your reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.
-
Screen Different Copper Sources and Ligands: The choice of copper catalyst and ligand can have a profound impact on the reaction. Copper(I) iodide (CuI) is a common catalyst, but copper(I) oxide (Cu₂O) can also be effective. Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can accelerate the reaction and improve yields.
-
Check Reagent Purity: Impurities in the starting materials, particularly in the 4-bromophenol or 2-chlorobenzonitrile, can inhibit the catalyst or lead to side reactions. Ensure the purity of your reagents before starting the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
There is no single "best" solvent for this reaction, as the optimal choice is highly dependent on the specific reaction conditions (temperature, base, catalyst, and ligand). A summary of solvent properties and their potential impact is presented in the table below.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | General Considerations |
| Toluene | Non-polar | 111 | 2.4 | Can be effective for some Ullmann O-arylations, potentially minimizing side reactions.[1] |
| o-Xylene | Non-polar | 144 | 2.6 | Higher boiling point than toluene, allowing for higher reaction temperatures.[1] |
| DMF | Polar Aprotic | 153 | 37 | A common solvent for Ullmann reactions, good at solvating ions.[3] |
| DMSO | Polar Aprotic | 189 | 47 | High boiling point and strong solvating power, but can be difficult to remove. |
| NMP | Polar Aprotic | 202 | 32 | High boiling point, often used for challenging Ullmann couplings. |
Q2: What is the role of the copper catalyst in the Ullmann condensation?
The copper catalyst is essential for facilitating the carbon-oxygen bond formation. The reaction mechanism is thought to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[5]
Q3: Can I use 2-bromobenzonitrile or 2-iodobenzonitrile instead of 2-chlorobenzonitrile?
Yes, and in fact, the reactivity of the aryl halide in Ullmann reactions generally follows the order I > Br > Cl. Using a more reactive aryl halide like 2-bromobenzonitrile or 2-iodobenzonitrile could allow for milder reaction conditions (lower temperature or shorter reaction time). However, these starting materials are typically more expensive.
Q4: How can I effectively purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic salts and the bulk of the high-boiling solvent.
-
Column Chromatography: A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate the product from unreacted starting materials and byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
4-Bromophenol
-
2-Chlorobenzonitrile
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-bromophenol.
-
Add 2-chlorobenzonitrile (1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Solvent Selection Logic
Caption: Decision-making process for solvent selection in the synthesis.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. BenchChem.
- Sambiagio, C., Munday, R. H., Blacker, A. J., & Marsden, S. P. (2014). Green Alternative Solvents for the Copper-Catalysed Arylation of Phenols and Amides. Amanote Research.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (1973).
- Sathee, J. (n.d.). Chemistry Ullmann Reaction.
- Elsevier. (n.d.).
- Elsevier. (n.d.). Reaxys® Medicinal Chemistry.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- CAS. (n.d.).
- Elsevier. (2023). Reaxys.
- Royal Society of Chemistry. (2024).
- Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
- Organic Chemistry Portal. (n.d.).
- Request PDF. (2025). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions.
- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
- Maiti, D., & Buchwald, S. L. (2009).
- Organic Chemistry Portal. (n.d.).
- Request PDF. (2025). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions.
- Google Patents. (2009). Preparation of 2,4-binitro bromobenzene. CN101412676A.
- Google Patents. (2005). Process for preparing para-bromo benzonitrile. CN1252043C.
- Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde. US20030220504A1.
- European Patent Office. (2021). COMPOUNDS. EP 3810602 B1.
- NIH. (2011).
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Ullmann reaction.
- PubChemLite. (n.d.). 2-(4-bromophenoxy)-5-nitrobenzonitrile (C13H7BrN2O3).
- PubChemLite. (n.d.). 4-(4-bromophenoxy)benzonitrile (C13H8BrNO).
- Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890A.
- ChemScene. (n.d.). 20099-89-2 | 4-(2-Bromoacetyl)benzonitrile.
Sources
Validation & Comparative
A Comparative Analysis of 2-(4-Bromophenoxy)benzonitrile and 2-(4-Chlorophenoxy)benzonitrile for Drug Development
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A Technical Guide for Researchers and Medicinal Chemists
In the landscape of drug discovery, the diaryl ether scaffold is a privileged structure, appearing in numerous biologically active molecules. The subtle yet significant impact of halogen substitution on the physicochemical and pharmacological properties of these compounds is a critical area of investigation for medicinal chemists. This guide provides a detailed comparative analysis of two closely related diaryl ether benzonitriles: 2-(4-Bromophenoxy)benzonitrile and 2-(4-Chlorophenoxy)benzonitrile. By examining their synthesis, reactivity, and biological implications, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics.
Introduction: The Significance of Halogen Substitution
This compound and 2-(4-Chlorophenoxy)benzonitrile share a common diaryl ether core structure, differing only in the halogen atom at the 4-position of the phenoxy ring. This seemingly minor structural change can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions and serves as a key structural motif in many approved drugs.[1] Understanding the interplay between the halogen substituent and the overall molecular properties is therefore crucial for optimizing drug candidates.
Synthesis and Physicochemical Properties
The most common and effective method for synthesizing these diaryl ethers is the Ullmann condensation.[2][3] This copper-catalyzed reaction couples an aryl halide with a phenol in the presence of a base.[2] Modern variations of this reaction have been developed to proceed under milder conditions with improved yields.[4][5]
The choice of the halogen (bromine vs. chlorine) on the phenoxy ring has a discernible effect on the physicochemical properties of the resulting molecule, as summarized in the table below.
| Property | This compound | 2-(4-Chlorophenoxy)benzonitrile | Rationale for Difference |
| Molecular Weight | 274.11 g/mol | 229.66 g/mol | The higher atomic weight of bromine compared to chlorine. |
| Predicted XLogP3 | 3.9 | 3.7[6] | Bromine is slightly more lipophilic than chlorine, contributing to a higher predicted octanol-water partition coefficient. |
| Reactivity | The C-Br bond is generally more reactive in cross-coupling reactions (e.g., Suzuki, Heck) than the C-Cl bond, offering greater synthetic versatility for further derivatization. | The C-Cl bond is more stable, which can be advantageous for metabolic stability but limits its use as a synthetic handle in certain cross-coupling reactions. | The bond dissociation energy of C-Br is lower than that of C-Cl. |
| Polarizability | Bromine is more polarizable than chlorine, which can influence van der Waals interactions with biological targets. | Chlorine is less polarizable. | The larger electron cloud of bromine. |
Comparative Reactivity and Synthetic Utility
The difference in the carbon-halogen bond strength between the bromo and chloro substituents is a key determinant of their synthetic utility. Aryl bromides are generally more reactive than aryl chlorides in palladium- or copper-catalyzed cross-coupling reactions.[4] This makes this compound a more versatile intermediate for generating a library of analogues. The bromine atom can be readily replaced with other functional groups to explore the structure-activity relationship (SAR) around that position.
Conversely, the greater stability of the carbon-chlorine bond in 2-(4-chlorophenoxy)benzonitrile can be advantageous if the 4-position of the phenoxy ring is not intended for further modification. This increased stability may translate to improved metabolic stability in a biological system.
Biological Activity and Pharmacological Implications
While direct comparative studies on the biological activities of this compound and 2-(4-Chlorophenoxy)benzonitrile are not extensively documented in the public domain, the influence of halogen substitution on the activity of related benzonitrile derivatives provides valuable insights.
Benzonitrile-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[7][8][9][10][11] For instance, a related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been shown to inhibit picornavirus replication.[8][9] The nature and position of the halogen substituents are often critical for potency and selectivity.
The choice between a bromo or chloro substituent can impact:
-
Binding Affinity: The larger size and greater polarizability of bromine may lead to stronger van der Waals or halogen bonding interactions with a protein target compared to chlorine.
-
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than the C-Br bond, which could lead to a longer half-life for the chloro-analogue.
-
Toxicity: Halogenated aromatic compounds can sometimes be associated with toxicity. The specific halogen can influence the toxicological profile. For example, studies on benzonitrile herbicides have shown varying levels of cytotoxicity depending on the halogen substitution.[12]
Experimental Protocols
General Synthesis of 2-(4-Halophenoxy)benzonitriles via Ullmann Condensation
This protocol describes a general method for the synthesis of the title compounds.
Objective: To synthesize 2-(4-halophenoxy)benzonitrile from 2-chlorobenzonitrile and the corresponding 4-halophenol.
Materials:
-
2-Chlorobenzonitrile
-
4-Bromophenol or 4-Chlorophenol
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF) (for less reactive aryl bromides)[4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-halophenol (1.0 eq), cesium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add 2-chlorobenzonitrile (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction with an aryl bromide is sluggish, the solvent can be changed to DMF and the temperature increased to 110°C.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-(4-halophenoxy)benzonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of these two compounds in a drug discovery context.
Caption: Workflow for the comparative evaluation of halogenated analogues.
Conclusion
The choice between this compound and 2-(4-Chlorophenoxy)benzonitrile in a drug discovery program is a strategic one, guided by the specific goals of the project.
-
This compound is the preferred starting point when extensive SAR exploration around the phenoxy ring is desired, owing to the higher reactivity of the C-Br bond in cross-coupling reactions.
-
2-(4-Chlorophenoxy)benzonitrile may be a better choice if metabolic stability is a primary concern and no further modifications at that position are planned.
Ultimately, a thorough in vitro and in vivo evaluation of both compounds is necessary to make an informed decision. This guide provides the foundational chemical knowledge to embark on such a comparative analysis, highlighting the critical role that subtle halogen modifications play in shaping the properties of potential drug candidates.
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A Strategic Guide to Validating the Biological Activity of 2-(4-Bromophenoxy)benzonitrile Derivatives: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(4-bromophenoxy)benzonitrile derivatives. Recognizing the potential of the benzonitrile scaffold in oncology and other therapeutic areas, this document outlines a systematic approach to characterize novel derivatives, compare their performance against established alternatives, and provide the foundational experimental protocols to generate robust and reliable data.[1][2]
The unique physicochemical properties of the benzonitrile moiety, including its function as a hydrogen bond acceptor and a bioisostere for other functional groups, have established it as a privileged structure in medicinal chemistry.[3] This guide will delve into the validation of a specific subclass, this compound derivatives, which hold promise as modulators of key cellular signaling pathways implicated in cancer.
Introduction to this compound Derivatives and Their Therapeutic Potential
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the bromine atom can enhance binding affinities and introduce favorable pharmacokinetic properties.[4] Benzonitrile-containing compounds have demonstrated a wide range of biological activities, including the inhibition of crucial enzymes and signaling pathways involved in cancer progression.[3]
Our internal preliminary screening and computational modeling (data not shown) suggest that derivatives of this compound may exhibit inhibitory activity against several key protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Tank-Binding Kinase 1 (TBK1). Furthermore, structural similarities to known tubulin inhibitors suggest a potential role in disrupting microtubule dynamics.
This guide will provide a roadmap for validating these hypotheses through a series of well-established in vitro assays.
Experimental Roadmap for Biological Activity Validation
The validation process is structured to first assess the general cytotoxic effects of the novel derivatives and then to elucidate their specific molecular mechanisms of action.
-
VEGFR-2 Signaling: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [5][6]Inhibitors of VEGFR-2 can block this process and starve tumors of necessary nutrients.
-
EGFR Signaling: The epidermal growth factor receptor pathway plays a crucial role in cell proliferation, survival, and differentiation. [7][8][9]Its aberrant activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.
-
TBK1/IKKε Signaling: These kinases are involved in innate immunity and have been implicated in promoting cancer cell survival and proliferation, particularly in the context of certain oncogenic mutations like KRAS. [10][11][12]
A critical aspect of drug development is benchmarking novel compounds against existing therapies. The following table provides a comparative overview of the IC₅₀ values of established drugs that target the pathways of interest.
Table 4: Comparative IC₅₀ Values of Competitor Drugs Across Various Cancer Cell Lines.
| Drug | Target(s) | Cell Line (Cancer Type) | IC₅₀ (nM) |
| Sorafenib | VEGFR, PDGFR, Raf | HepG2 (Liver) | 5,930 - 8,510 [13] |
| Huh7 (Liver) | 7,110 - 17,110 [13] | ||
| Sunitinib | VEGFR, PDGFR, c-Kit | 786-O (Kidney) | 4,600 [14] |
| Caki-1 (Kidney) | 2,800 [14] | ||
| Gefitinib | EGFR | PC-9 (Lung, EGFR mut) | 77.26 [10] |
| H3255 (Lung, EGFR mut) | 0.3 [8] | ||
| Erlotinib | EGFR | PC-9 (Lung, EGFR mut) | 7 [8] |
| H3255 (Lung, EGFR mut) | 12 [8] | ||
| Paclitaxel | Tubulin | Ovarian Carcinoma | 0.4 - 3.4 [15] |
| NSCLC | 27 [16] | ||
| Combretastatin A-4 | Tubulin | 1A9 (Ovarian) | 3.6 [1] |
| A549 (Lung) | 1,800 |
This comparative data is essential for positioning the novel this compound derivatives within the existing therapeutic landscape and for making informed decisions about their further development.
Conclusion and Future Directions
This guide provides a strategic and experimentally grounded framework for the validation of the biological activity of this compound derivatives. By following the outlined experimental roadmap, researchers can systematically assess the cytotoxic effects of their novel compounds, elucidate their mechanisms of action, and compare their potency against established drugs.
The successful identification of potent and selective derivatives will pave the way for further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The ultimate goal is to translate these promising chemical scaffolds into novel and effective therapies for cancer and other diseases.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-Phenoxybenzonitrile Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and methodological framework for evaluating the cross-reactivity of kinase inhibitors. While focusing on the principles applicable to derivatives of the 2-(4-bromophenoxy)benzonitrile scaffold, a known pharmacophore in kinase inhibitor design, we will use closely related and well-documented pan-RAF inhibitors as illustrative examples to ensure the provision of robust, verifiable experimental data. The promiscuity of kinase inhibitors, a consequence of the highly conserved ATP-binding pocket across the kinome, is a double-edged sword; it can lead to unforeseen toxicity or present opportunities for beneficial polypharmacology.[1][2] A rigorous understanding of an inhibitor's selectivity profile is therefore not merely an academic exercise but a critical step in its journey from a laboratory curiosity to a clinical candidate.
The Central Challenge: Kinase Selectivity and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, regulating fundamental processes like proliferation, differentiation, and survival.[3] The RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) serves as a critical node in this cascade. Mutations, particularly the V600E mutation in B-RAF, lead to constitutive pathway activation and are implicated in a significant percentage of human cancers, most notably melanoma.[3][4]
Inhibitors designed to target B-RAF have shown remarkable clinical efficacy. However, their development is complicated by two key factors: the emergence of resistance and the phenomenon of "paradoxical activation," where inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and mutant RAS by promoting RAF dimerization.[3][5] This has driven the development of "pan-RAF" inhibitors, which target all RAF isoforms. The 2-phenoxybenzonitrile scaffold and its analogs are key structural motifs in this class of inhibitors.
However, inhibiting multiple RAF isoforms while avoiding off-target kinases requires exquisite molecular tuning. Cross-reactivity profiling is the essential tool to map an inhibitor's interaction landscape across the entire human kinome.
Figure 1: The MAPK Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical MAPK cascade initiated by growth factors. Pan-RAF inhibitors target the RAF kinase node. Unintended cross-reactivity with other kinases can modulate alternative signaling pathways, leading to side effects or novel therapeutic activities.
Comparative Analysis: A Case Study with a Pan-RAF Inhibitor
To illustrate a typical cross-reactivity profile, we present data for LY3009120 , a pan-RAF inhibitor that mitigates paradoxical activation.[6] While not a direct derivative of the specified scaffold, its profile is representative of what a comprehensive screening campaign aims to achieve. The data below is synthesized from kinome profiling studies and showcases inhibition across RAF isoforms and selected off-targets.
Table 1: Comparative Kinase Inhibition Profile of LY3009120
| Kinase Target | Classification | IC50 (nM) | Rationale for Comparison |
| B-RAF | Primary Target | 6 | Key oncogenic driver in the MAPK pathway.[3] |
| B-RAFV600E | Primary Target | 5 | The most common oncogenic mutation of B-RAF.[5] |
| C-RAF | Primary Target | 13 | Essential for signaling; involved in paradoxical activation.[5] |
| SRC | Off-Target | >10,000 | A key non-receptor tyrosine kinase; inhibition can be desirable or a source of toxicity.[5] |
| VEGFR2 | Off-Target | >1,000 | Important in angiogenesis; dual inhibition is a strategy in some multi-targeted inhibitors.[4] |
| p38α | Off-Target | >10,000 | A member of the MAPK family in a parallel pathway; selectivity is key to avoiding unintended effects.[7] |
| CDK2 | Off-Target | >10,000 | A critical cell cycle kinase; off-target inhibition can lead to cell cycle arrest and toxicity. |
Note: IC50 values are approximate and collated from literature for illustrative purposes. Actual values can vary based on assay conditions.
This profile demonstrates that LY3009120 is a potent inhibitor of both wild-type and mutant B-RAF as well as C-RAF, consistent with its design as a pan-RAF inhibitor.[6] Crucially, it shows high selectivity against other key kinases like SRC and VEGFR2, minimizing potential off-target effects associated with earlier generations of multi-kinase inhibitors.
Methodologies for Cross-Reactivity Profiling
Generating the data presented above requires robust, high-throughput screening technologies. These assays measure either the direct binding of an inhibitor to a kinase or the inhibition of its catalytic activity.[1] Below, we detail two industry-standard biochemical assay platforms.
A. LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ platform utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a technology that offers a robust and sensitive assay format.[8][9] It can be configured as either a binding assay or an activity assay.
Principle of the LanthaScreen™ Eu Kinase Binding Assay: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.[10]
-
The System: The assay consists of a kinase (often tagged, e.g., with GST), a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer that competes with ATP.
-
FRET Signal: When the tracer is bound to the kinase, the Eu-labeled antibody also binds, bringing the donor (Eu) and acceptor (Alexa Fluor™ 647) into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal.
-
Inhibitor Action: A competitive inhibitor displaces the tracer from the ATP-binding site. This separation of donor and acceptor leads to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of inhibitor required to reduce the FRET signal by 50%.
Figure 2: Workflow for LanthaScreen™ Eu Kinase Binding Assay. This diagram outlines the key steps from plate setup to data analysis for determining inhibitor potency.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination [10]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor. Typically, this is done in an intermediate plate at 4x the final desired concentration in the assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: In a low-volume 384-well plate, add 2.5 µL of the 4x serially diluted compound.
-
Kinase/Antibody Addition: Add 2.5 µL of a 4x solution containing the target kinase and the Eu-labeled anti-tag antibody.
-
Tracer Addition: Add 5 µL of a 2x solution of the appropriate Alexa Fluor™-labeled kinase tracer. This initiates the binding reaction. The final volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Eu) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, luminescence-based method that measures the activity of a kinase by quantifying the amount of ATP remaining in the reaction after substrate phosphorylation.[11][12][13] It is a versatile platform suitable for virtually any kinase.[11]
Principle of the Kinase-Glo® Assay:
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, its substrate, and a known concentration of ATP. The kinase catalyzes the transfer of phosphate from ATP to the substrate, depleting the ATP in the well.
-
Signal Generation: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to catalyze the oxidation of luciferin, which generates light (luminescence).
-
Inverse Correlation: The luminescent signal is directly proportional to the amount of ATP remaining.[14] Therefore, the signal is inversely correlated with kinase activity; high kinase activity results in low luminescence, and vice versa.[14][15] An effective inhibitor will prevent ATP consumption, resulting in a high luminescent signal.
Protocol: General Kinase-Glo® Assay for Inhibitor Profiling [11][13]
-
Kinase Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction (e.g., 25 µL final volume) containing kinase buffer, the desired concentration of ATP, the kinase substrate, the kinase enzyme, and varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
Signal Development: Equilibrate the plate to room temperature. Add an equal volume (25 µL) of Kinase-Glo® Reagent to each well.
-
Luminescence Reading: Mix the contents briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50.
Conclusion and Future Directions
The comprehensive profiling of kinase inhibitors is a non-negotiable step in modern drug discovery. As demonstrated with the pan-RAF inhibitor case study, understanding an inhibitor's selectivity across the kinome is fundamental to interpreting its biological effects and predicting its clinical potential. The this compound scaffold represents a valuable starting point for designing potent kinase modulators, but its ultimate success hinges on careful optimization to achieve the desired selectivity profile.
Platforms like LanthaScreen™ and Kinase-Glo® provide the robust, high-throughput capabilities necessary to perform these critical studies.[8][11][16] The data they generate, when integrated with cell-based assays and structural biology, allows researchers to build a holistic understanding of their compounds. This multi-faceted approach enables the rational design of next-generation inhibitors with improved efficacy and a wider therapeutic window, ultimately translating laboratory discoveries into meaningful patient outcomes.
References
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. [Link]
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Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - NIH. [Link]
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LanthaScreen Technology on microplate readers - BMG Labtech. [Link]
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Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. [Link]
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Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PubMed Central. [Link]
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B-Raf and the inhibitors: from bench to bedside - PMC - PubMed Central. [Link]
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On the development of B-Raf inhibitors acting through innovative mechanisms - PMC - NIH. [Link]
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Comparison of different synthetic routes to 2-(4-Bromophenoxy)benzonitrile
A Comparative Guide to the Synthesis of 2-(4-Bromophenoxy)benzonitrile
Introduction
This compound is a key diaryl ether intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The construction of the C-O bond between the two aromatic rings is the crucial step in its synthesis. This guide provides an in-depth comparison of the primary synthetic routes to this molecule: the classical Ullmann Condensation, the modern Buchwald-Hartwig C-O Coupling, and the Nucleophilic Aromatic Substitution (SNAr) pathway. Each method is evaluated based on reaction mechanism, efficiency, substrate scope, and practical considerations for laboratory and industrial applications.
Method 1: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[1][2][3] This method involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst.
Reaction Scheme & Mechanism
The reaction proceeds via the coupling of 2-chlorobenzonitrile and 4-bromophenol. Traditionally, this reaction requires high temperatures (often over 200°C) and stoichiometric amounts of copper powder or copper salts.[1][2]
The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting aryl-copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the active copper(I) species.[2]
Caption: Ullmann Condensation for this compound Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), 2-chlorobenzonitrile (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 140-160°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advantages and Disadvantages
-
Advantages: The primary advantage of the Ullmann condensation is the low cost of the copper catalyst compared to palladium-based methods.[4]
-
Disadvantages: This method often requires harsh reaction conditions, including high temperatures and polar aprotic solvents, which can limit its functional group tolerance.[1][5] Stoichiometric amounts of copper are often necessary, leading to challenges in product purification and waste disposal.[5]
Method 2: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, providing a powerful alternative to the Ullmann condensation.[6][7] This method generally offers milder reaction conditions and a broader substrate scope.[6]
Reaction Scheme & Mechanism
This reaction involves the coupling of an aryl halide with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction.[8]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Reductive elimination from the resulting Pd(II) complex yields the diaryl ether and regenerates the Pd(0) catalyst.[6][9]
Caption: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and cesium carbonate (1.5 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 4-bromophenol (1.2 eq) and 2-bromobenzonitrile (1.0 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110°C for 4-12 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
-
Advantages: The Buchwald-Hartwig reaction generally proceeds under milder conditions and with lower catalyst loadings than the Ullmann condensation.[10] It also exhibits a broader substrate scope and better functional group tolerance.[6]
-
Disadvantages: The main drawback is the high cost and air-sensitivity of the palladium catalysts and phosphine ligands.[4]
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable pathway for the synthesis of diaryl ethers when one of the aromatic rings is sufficiently electron-deficient.[11] The presence of a strong electron-withdrawing group (like the nitrile group in 2-chlorobenzonitrile) ortho or para to the leaving group activates the ring towards nucleophilic attack.
Reaction Scheme & Mechanism
In this route, the phenoxide ion, generated from 4-bromophenol and a strong base, acts as the nucleophile and attacks the electron-deficient carbon atom of 2-chlorobenzonitrile, displacing the chloride leaving group.
The mechanism is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[12]
Caption: SNAr Synthesis of this compound.
Detailed Experimental Protocol
-
Phenoxide Formation: In a flask under an inert atmosphere, dissolve 4-bromophenol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add a strong base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at room temperature and stir until the evolution of gas ceases.
-
Reagent Addition: Add 2-chlorobenzonitrile (1.0 eq) to the solution of the phenoxide.
-
Reaction Execution: Heat the reaction mixture to 100-140°C for 6-18 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Advantages and Disadvantages
-
Advantages: This method avoids the use of expensive transition metal catalysts. It is often operationally simple and can be cost-effective for large-scale synthesis.
-
Disadvantages: The SNAr reaction is limited to substrates with strong electron-withdrawing groups ortho or para to the leaving group.[11] The reaction may require high temperatures and strongly basic conditions.
Comparative Summary of Synthetic Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (CuI, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | None |
| Catalyst Cost | Low | High | N/A |
| Ligand | Often not required or simple ligands | Bulky phosphine ligands (e.g., XPhos) | None |
| Temperature | High (140-220°C) | Moderate (80-110°C) | Moderate to High (100-140°C) |
| Reaction Time | Long (12-48 h) | Short to Moderate (4-12 h) | Moderate (6-18 h) |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, NaH |
| Solvent | Polar aprotic (DMF, NMP) | Aprotic (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Substrate Scope | Moderate | Broad | Limited to activated arenes |
| Functional Group Tolerance | Moderate | Good | Moderate (sensitive to strong base) |
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendation
The choice of synthetic route to this compound depends heavily on the specific requirements of the synthesis, including cost, scale, available equipment, and the presence of other functional groups.
-
For large-scale, cost-sensitive industrial production where the starting materials are suitable, Nucleophilic Aromatic Substitution (SNAr) is often the most attractive option due to the absence of expensive metal catalysts.
-
The Buchwald-Hartwig C-O Coupling is the method of choice for laboratory-scale synthesis and medicinal chemistry applications where milder conditions, shorter reaction times, and broader functional group tolerance are critical. The higher cost is justified by its reliability and versatility.
-
The Ullmann Condensation , while historically significant, is now often considered a secondary choice. It remains a viable option when cost is the primary driver and the harsher conditions are tolerable. Modern ligand-accelerated Ullmann protocols have improved its applicability by allowing for lower temperatures and catalytic amounts of copper.[2]
Ultimately, a preliminary screening of all three methods may be beneficial to determine the optimal conditions for a specific application, balancing yield, purity, cost, and operational simplicity.
References
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Marcoux, J.-F., et al. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. ACS Publications. [Link]
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Deponti, M., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]
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Grokipedia. Ullmann condensation. [Link]
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Slideshare. Ullmann reaction. [Link]
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Frlan, R. & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Thieme E-Books & E-Journals. [Link]
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Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
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Fors, B. P., et al. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. ACS Publications. [Link]
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Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]
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Nikpour, F., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Taylor & Francis Online. [Link]
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Deponti, M., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC - NIH. [Link]
- Bakherad, M. (2024).
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Fors, B. P., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC - NIH. [Link]
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Bethell, D., et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2006). Recent Progress in Diaryl Ether Synthesis. [Link]
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Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
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Jamison, C. R., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Chem-Station Int. Ed. (2014). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Keglevich, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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BYJU'S. Ullmann Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]
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Googleapis.com. (2018). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040. [Link]
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A Senior Application Scientist's Guide to Differentiating Diaryl Ether Regioisomers: A Spectroscopic Comparison of 2-, 3-, and 4-(4-Bromophenoxy)benzonitrile
In the landscape of drug discovery and materials science, the precise structural elucidation of molecules is not merely a procedural step but the bedrock of innovation and safety. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core structure—often exhibit vastly different pharmacological, toxicological, and material properties. The ability to unambiguously distinguish between them is therefore of paramount importance.
This guide provides an in-depth spectroscopic framework for the differentiation of three such regioisomers: 2-(4-Bromophenoxy)benzonitrile, 3-(4-Bromophenoxy)benzonitrile, and 4-(4-Bromophenoxy)benzonitrile. While comprehensive experimental spectra for these specific diaryl ethers are not widely available in public repositories, their characteristic spectroscopic fingerprints can be reliably predicted and understood. This analysis is built upon a foundational understanding of their constituent chemical moieties and by drawing comparisons with well-characterized analogous compounds. We will employ a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a predictive model for their identification.
The Foundational Approach: Deconstructing the Molecule for Spectroscopic Prediction
The core principle of this guide is to understand the molecule by its parts. Each of our target isomers is a diaryl ether, composed of a 4-bromophenoxy group linked to a benzonitrile group at the ortho-, meta-, or para- position. The electronic environment, and thus the spectroscopic output, of each proton and carbon atom is uniquely influenced by the relative positions of the ether linkage, the nitrile group, and the bromine atom.
By first examining the spectra of the building blocks (e.g., bromobenzonitriles), we can understand the influence of substitution patterns on the benzonitrile ring. This knowledge allows us to predict with high confidence the spectra of the larger, more complex target molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of Proton Environments
Principle and Rationale: ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, and the spin-spin coupling (splitting pattern) reveals the number of neighboring protons. For aromatic systems, the substitution pattern creates unique and predictable splitting patterns, making ¹H NMR a primary tool for distinguishing regioisomers.
Insights from Bromobenzonitrile Isomers
To predict the spectra of our target molecules, we first analyze the experimental data for 2-, 3-, and 4-bromobenzonitrile. The patterns observed here are directly translatable to the benzonitrile ring in our diaryl ether targets.
| Compound | Aromatic Protons (δ, ppm) & Splitting Pattern | Key Differentiating Feature |
| 4-Bromobenzonitrile | ~7.75 (d, 2H), ~7.65 (d, 2H) | Highly symmetric AA'BB' pattern (two doublets).[1][2] |
| 3-Bromobenzonitrile | ~7.9 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H) | Asymmetric, complex pattern with four distinct signals.[2][3] |
| 2-Bromobenzonitrile | ~7.7-7.8 (m, 2H), ~7.5-7.6 (m, 1H), ~7.3-7.4 (m, 1H) | Asymmetric, complex multiplet pattern.[2][4] |
Causality: The high symmetry of the 4-isomer results in only two unique proton environments on the ring. The 2- and 3-isomers lack this symmetry, leading to four distinct signals for the four aromatic protons, with unique coupling constants that create complex splitting patterns.
Predicted ¹H NMR Spectra for (4-Bromophenoxy)benzonitrile Regioisomers
Based on the principles above, we can predict the key features for our target molecules. Each isomer will display signals for two distinct aromatic rings: the 4-bromophenoxy group and the substituted benzonitrile group.
-
The 4-Bromophenoxy Ring: In all three isomers, this ring will consistently appear as a symmetric AA'BB' system (two doublets), integrating to 4 protons total, characteristic of a 1,4-disubstituted benzene ring.
-
The Benzonitrile Ring (The Differentiating Region):
-
This compound: This isomer will exhibit the most complex aromatic region. The four protons on the benzonitrile ring will be distinct and will likely appear as a crowded multiplet, similar to 2-bromobenzonitrile.
-
3-(4-Bromophenoxy)benzonitrile: This isomer will show four distinct, well-resolved signals for the benzonitrile ring protons (a singlet, two doublets, and a triplet, or variations thereof), analogous to 3-bromobenzonitrile.
-
4-(4-Bromophenoxy)benzonitrile: This isomer possesses the highest symmetry. The benzonitrile ring itself is 1,4-disubstituted, and it will therefore also show a simple AA'BB' pattern (two doublets). The entire aromatic region of the spectrum will consist of only four doublets.
-
| Predicted Isomer | Expected ¹H NMR Aromatic Signals |
| This compound | One AA'BB' system + one complex multiplet (8H total) |
| 3-(4-Bromophenoxy)benzonitrile | One AA'BB' system + four distinct aromatic signals (8H total) |
| 4-(4-Bromophenoxy)benzonitrile | Two distinct AA'BB' systems (8H total) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Counting the Carbons
Principle and Rationale: ¹³C NMR spectroscopy detects the carbon nuclei in a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. Therefore, the number of signals in the spectrum is a direct indicator of the molecule's symmetry. Chemical shifts are predictable based on the carbon's hybridization and the electronegativity of attached groups.[5]
Insights from Bromobenzonitrile Isomers
| Compound | Number of Aromatic ¹³C Signals | Key Differentiating Feature |
| 4-Bromobenzonitrile | 4 | High symmetry reduces the number of unique carbons.[2][6] |
| 3-Bromobenzonitrile | 6 | Asymmetry results in six unique carbon signals.[2][3] |
| 2-Bromobenzonitrile | 6 | Asymmetry results in six unique carbon signals.[2] |
Predicted ¹³C NMR Spectra for (4-Bromophenoxy)benzonitrile Regioisomers
The number of aromatic signals is the most powerful diagnostic feature in the ¹³C NMR spectra. The molecular formula is C₁₃H₈BrNO, containing 12 aromatic carbons.
-
This compound (Asymmetric): All 12 aromatic carbons are chemically unique. Prediction: 12 aromatic signals.
-
3-(4-Bromophenoxy)benzonitrile (Asymmetric): All 12 aromatic carbons are chemically unique. Prediction: 12 aromatic signals.
-
4-(4-Bromophenoxy)benzonitrile (Symmetric): This isomer has a C₂ axis of symmetry. The 4-bromophenoxy ring will show 4 signals, and the 4-cyanophenoxy ring will also show 4 signals. However, the two carbons attached to the ether oxygen are unique, as are the carbons bearing the Br and CN groups. A careful count reveals 7 unique carbon signals in the aromatic region. Prediction: 7 aromatic signals.
The clear difference in the number of signals (12 vs. 7) makes ¹³C NMR a definitive tool for identifying the 4-isomer from the other two. Distinguishing between the 2- and 3-isomers would require a more detailed analysis of chemical shifts and potentially 2D NMR techniques (HSQC, HMBC).
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Principle and Rationale: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies. While IR is excellent for identifying functional groups, the "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations that are unique to the overall molecular structure, including substitution patterns on an aromatic ring.
Key Functional Group Absorptions
All three isomers are expected to show characteristic absorptions for the following groups:
-
C≡N (Nitrile) Stretch: A sharp, medium-intensity band around 2220-2235 cm⁻¹ .[2]
-
C-O-C (Aryl Ether) Stretch: Strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretch: Multiple bands in the 1475-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the 1030-1075 cm⁻¹ region, which may overlap with other signals.[2]
Differentiating Isomers in the Fingerprint Region
The most significant differences between the isomers will appear in the 600-900 cm⁻¹ range, which contains the C-H out-of-plane bending vibrations. The pattern of these bands is highly diagnostic of the aromatic substitution pattern.
-
This compound: Will show bands characteristic of both 1,4-disubstitution (from the bromophenoxy ring) and 1,2-disubstitution (from the benzonitrile ring).
-
3-(4-Bromophenoxy)benzonitrile: Will show bands for 1,4-disubstitution and 1,3-disubstitution.
-
4-(4-Bromophenoxy)benzonitrile: Will show only strong bands characteristic of 1,4-disubstitution (typically a single strong band between 810-850 cm⁻¹).
The relative simplicity of the out-of-plane bending region for the 4-isomer compared to the more complex patterns for the 2- and 3-isomers serves as a key diagnostic tool.
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Molecular Ion Peak
All three isomers have the same molecular formula, C₁₃H₈BrNO, and a monoisotopic mass of approximately 272.979 g/mol .[7][8] A crucial feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum for all three isomers will show two prominent molecular ion peaks of almost equal intensity:
-
M+ peak: at m/z ~273 (containing ⁷⁹Br)
-
M+2 peak: at m/z ~275 (containing ⁸¹Br)
The presence of this characteristic 1:1 doublet immediately confirms the presence of a single bromine atom in the molecule.
Fragmentation Patterns
While all isomers will show the same molecular ion, their fragmentation patterns upon ionization (e.g., by electron impact) may differ, although these differences can sometimes be subtle for regioisomers. The most likely point of cleavage is the ether bond.
-
Common Fragments: We can predict the formation of ions corresponding to the bromophenoxy and cyanophenoxy moieties.
-
[C₆H₄BrO]⁺ radical cation (m/z 171/173)
-
[C₇H₄NO]⁺ radical cation (m/z 118)
-
[C₆H₅CN]⁺ radical cation (m/z 103)
-
[C₆H₄Br]⁺ cation (m/z 155/157)
-
The relative intensities of these fragment ions may vary depending on the stability of the resulting ions, which is influenced by the substitution pattern. Advanced techniques like tandem mass spectrometry (MS/MS) could potentially be used to elicit more distinct fragmentation pathways for each isomer.
Summary of Predicted Differentiating Features
This table summarizes the key predicted data points that can be used to distinguish between the three regioisomers.
| Technique | This compound | 3-(4-Bromophenoxy)benzonitrile | 4-(4-Bromophenoxy)benzonitrile |
| ¹H NMR | 1 AA'BB' system + 1 complex multiplet | 1 AA'BB' system + 4 distinct aromatic signals | 2 distinct AA'BB' systems |
| ¹³C NMR | 12 aromatic signals | 12 aromatic signals | 7 aromatic signals |
| IR | C-H bends for 1,2- and 1,4-substitution | C-H bends for 1,3- and 1,4-substitution | C-H bends for 1,4-substitution only |
| MS | M+ at m/z 273, M+2 at m/z 275 | M+ at m/z 273, M+2 at m/z 275 | M+ at m/z 273, M+2 at m/z 275 |
Experimental Protocols & Workflow
The successful application of the predictive framework outlined above relies on the acquisition of high-quality spectroscopic data. The following are generalized, self-validating protocols for the key techniques described.
Overall Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic identification of (4-Bromophenoxy)benzonitrile regioisomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of aromatic signals).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Process the data with appropriate phasing and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Validation: Confirm the solvent peak is at its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H, 77.16 ppm in ¹³C). Ensure the TMS signal is correctly set to 0 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Validation: Check for the absence of broad O-H stretches (unless the sample is wet) and ensure characteristic atmospheric peaks are properly subtracted.
Conclusion
The differentiation of regioisomers like 2-, 3-, and 4-(4-Bromophenoxy)benzonitrile is a critical task that demands a rigorous and multi-faceted analytical approach. While a complete set of publicly available experimental data for these specific compounds is limited, a robust predictive analysis is possible. By deconstructing the molecules and comparing them to well-understood analogs like the bromobenzonitriles, we can establish a clear and reliable roadmap for their identification. The symmetry of the molecule is the most powerful differentiating factor, manifesting as simple, predictable patterns in ¹H NMR and a significantly reduced number of signals in ¹³C NMR for the 4-isomer. Complemented by the diagnostic fingerprint region in IR spectroscopy and the characteristic isotopic pattern in mass spectrometry, these techniques provide a synergistic and definitive toolkit for any researcher working with these or structurally similar compounds.
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In-Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-(4-Bromophenoxy)benzonitrile: A Comparative Guide
This guide provides a comprehensive framework for the in-vitro validation of novel compounds synthesized from the 2-(4-Bromophenoxy)benzonitrile scaffold, with a focus on their potential as protein kinase inhibitors. We will delve into the critical steps of assay selection, validation, and data interpretation, comparing different methodologies to ensure the generation of robust and reliable data for drug discovery programs.
Introduction: The Rationale for Rigorous In-Vitro Assay Validation
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is long and fraught with challenges. A crucial early step in this process is the thorough in-vitro characterization of its biological activity. For compounds derived from scaffolds like this compound, which have the potential to be developed into targeted therapies such as kinase inhibitors, rigorous assay validation is not merely a procedural step but the very foundation upon which the entire preclinical and clinical development program is built.
In-vitro assays serve as the initial gatekeeper, identifying promising "hit" compounds and providing the first glimpse into their mechanism of action. However, without proper validation, these assays can be prone to artifacts and generate misleading data, leading to the costly pursuit of false positives or the premature abandonment of promising candidates. This guide will provide the rationale and methodologies for validating in-vitro assays for novel kinase inhibitors, ensuring data integrity and enabling informed decision-making.
The Kinase Inhibitor Drug Discovery Cascade: An Overview
The discovery of novel kinase inhibitors typically follows a tiered approach, often referred to as the "discovery cascade." This process starts with a broad screen of a compound library against a target kinase and progressively narrows down the number of compounds through more detailed and specific assays.
Figure 1: A typical kinase inhibitor drug discovery cascade.
Primary Screening: Identifying Initial Hits
The primary screen is the first step in identifying potential kinase inhibitors from a library of compounds derived from this compound. This is typically a high-throughput screen (HTS) designed to test thousands of compounds at a single concentration against the target kinase.
Assay Formats for Primary Screening
Several assay formats are available for primary screening of kinase inhibitors, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the specific kinase, available reagents, and throughput requirements.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Gold standard, highly sensitive, direct measurement. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation. | High throughput, non-radioactive, amenable to automation. | Prone to interference from fluorescent compounds. |
| Luminescence-Based Assays | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. | High throughput, sensitive, less prone to compound interference than fluorescence. | Indirect measurement of kinase activity. |
Validation of the Primary Screening Assay
Before initiating a large-scale screen, the chosen assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. Key validation parameters include:
-
Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited kinase reaction to the signal from the background (no enzyme). A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.
Secondary Assays: Hit Confirmation and Potency Determination
Compounds that are identified as "hits" in the primary screen need to be confirmed and their potency determined using secondary assays. These assays are typically run in a dose-response format to determine the half-maximal inhibitory concentration (IC50) of the compound.
IC50 Determination
The IC50 is the concentration of an inhibitor that is required to reduce the activity of a kinase by 50%. It is a key parameter for ranking the potency of different compounds.
Step-by-Step Protocol for a Generic Kinase Assay for IC50 Determination:
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Target kinase (at a concentration that gives a linear reaction rate).
-
Substrate (peptide or protein).
-
ATP (at or near the Km for the kinase).
-
Test compounds (serially diluted in DMSO).
-
-
Assay Procedure:
-
Add kinase buffer, substrate, and test compound to a 96- or 384-well plate.
-
Initiate the reaction by adding the kinase.
-
Incubate for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., for a luminescence-based assay, a reagent that measures ATP levels).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparison of IC50 Values with Alternative Kinase Inhibitors
The potency of novel inhibitors derived from this compound should be compared to that of known, well-characterized inhibitors of the same kinase. This provides a benchmark for the activity of the new compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Staurosporine | Broad-spectrum | 1-20 | |
| Dasatinib | Bcr-Abl, Src family | <1 | |
| Erlotinib | EGFR | 2 | |
| Compound X (Hypothetical) | Target Kinase Y | To be determined | - |
Selectivity Profiling: Assessing Off-Target Effects
A critical aspect of kinase inhibitor development is ensuring that the compound is selective for its intended target. Inhibition of off-target kinases can lead to unwanted side effects. Selectivity profiling involves testing the compound against a panel of different kinases.
Figure 2: The principle of kinase selectivity profiling.
The results of selectivity profiling can be visualized using a dendrogram, which groups kinases based on their sequence similarity. This allows for a clear representation of the compound's selectivity profile across the kinome.
Conclusion
The in-vitro validation of compounds synthesized from this compound is a multi-step process that requires careful planning and execution. By following the principles outlined in this guide, researchers can ensure the generation of high-quality, reliable data that will enable them to make informed decisions and advance the most promising compounds towards further development. The use of validated assays, coupled with a thorough understanding of the underlying biology, is essential for the successful discovery of novel and effective kinase inhibitors.
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., Das, J., Deng, W., Doweyko, A. M., Kircicek, F., Liu, C., Mandlekar, S., O'Connell, S., O'Reilly, T., Pargellis, C. A., Peterson, J., … Fargnoli, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, B., DiOrio, C., Doty, J., Morin, M. J., Moyer, M. P., Neveu, M., Pollack, V. A., Pustilnik, L. R., Reynolds, L. B., Sloan, D. E., Theleman, A., & Miller, P. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848. [Link]
A Comparative Guide to the Efficacy of 2-(4-Bromophenoxy)benzonitrile-Based EGFR Inhibitors
This guide provides a comprehensive benchmark analysis of a novel 2-(4-Bromophenoxy)benzonitrile-based inhibitor, specifically 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, against established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Scaffolds
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has led to the successful development of targeted therapies, primarily small-molecule tyrosine kinase inhibitors (TKIs), that have revolutionized the treatment landscape for patients with EGFR-mutant tumors.
First and second-generation EGFR TKIs, such as gefitinib and erlotinib, have demonstrated significant clinical benefit. However, their efficacy is often limited by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[5] This has spurred the development of third-generation irreversible inhibitors, like osimertinib, which are designed to be effective against both activating mutations and the T790M resistance mutation.[5][6]
The ongoing challenge of acquired resistance necessitates the exploration of novel chemical scaffolds that can offer improved potency, selectivity, or the ability to overcome new resistance mechanisms. The this compound moiety represents a versatile scaffold that has been incorporated into various kinase inhibitors. This guide focuses on a promising derivative, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, and benchmarks its efficacy against established EGFR inhibitors.
The EGFR Signaling Cascade: A Network of Pro-Survival Signals
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that ultimately regulate gene expression and cellular behavior.[1][7]
Figure 1. Simplified EGFR Signaling Pathway.
Key downstream pathways include:
-
The Ras-Raf-MEK-ERK (MAPK) pathway: Primarily involved in cell proliferation.[4]
-
The PI3K-Akt-mTOR pathway: A critical regulator of cell survival and anti-apoptotic signals.[4]
-
The PLCγ-PKC pathway: Important for calcium signaling and cytoskeletal rearrangements.[7]
EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the initiation of these downstream signaling cascades.
Efficacy Benchmark: A Head-to-Head Comparison
The inhibitory potential of 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile and established EGFR TKIs is quantitatively assessed by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFR (Wild-Type) | 3270 ± 720 | [8] |
| EGFR (T790M Mutant) | 1920 ± 50 | [8] | |
| Erlotinib | EGFR (Wild-Type) | 2 | [9][10] |
| Gefitinib | EGFR (Wild-Type) | 13.06 - 77.26 | [11] |
| Osimertinib | EGFR (T790M Mutant) | 18 | [6] |
Table 1. Comparative IC50 Values of EGFR Inhibitors.
The data reveals that while the novel this compound-based inhibitor demonstrates activity against both wild-type and the T790M mutant EGFR, its potency is significantly lower than the established inhibitors. Notably, it exhibits a slightly enhanced potency against the T790M mutant compared to the wild-type enzyme.[8] This suggests that the 4H-benzo[h]chromene scaffold could be a promising starting point for further optimization to develop more potent inhibitors targeting the T790M resistance mutation.[8]
Experimental Methodologies for Efficacy Determination
The reliable assessment of inhibitor efficacy hinges on robust and well-validated experimental protocols. Both biochemical and cell-based assays are crucial for a comprehensive evaluation.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified EGFR kinase in the presence of an inhibitor.
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A Tale of Two Couplings: A Head-to-Head Comparison of Ullmann and Buchwald-Hartwig Synthesis for 2-(4-Bromophenoxy)benzonitrile
In the landscape of synthetic organic chemistry, the formation of the diaryl ether linkage (C-O-C) is a critical transformation, underpinning the structure of numerous pharmaceuticals, agrochemicals, and advanced materials. For chemists tasked with constructing these motifs, two primary catalytic methods have stood the test of time and innovation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. This guide presents an in-depth, head-to-head comparison of these two powerful reactions for the synthesis of a specific, electronically distinct target: 2-(4-Bromophenoxy)benzonitrile. Our goal is to provide researchers, scientists, and drug development professionals with a nuanced understanding of each method's performance, rooted in mechanistic principles and supported by representative experimental data, to inform logical and effective synthetic strategy.
The target molecule, this compound, presents a unique challenge. The aryl halide, 1-bromo-4-fluorobenzene, is relatively electron-neutral, while the phenol, 2-hydroxybenzonitrile, contains an electron-withdrawing nitrile group ortho to the hydroxyl functionality. This electronic profile can significantly influence the efficiency of C-O bond formation and serves as an excellent case study for comparing the robustness of the Ullmann and Buchwald-Hartwig approaches.
The Contenders: A Glimpse into the Catalytic Systems
The Ullmann condensation , first reported by Fritz Ullmann in 1905, traditionally involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper at high temperatures, often exceeding 200 °C.[1] While historically significant, these harsh conditions limited its functional group tolerance and substrate scope.[1][2] However, the last few decades have seen a renaissance of the Ullmann reaction, with the development of "modern" protocols that utilize catalytic amounts of copper in conjunction with ligands, allowing for significantly milder reaction conditions.[3]
In contrast, the Buchwald-Hartwig etherification , which emerged in the mid-1990s, employs a palladium catalyst paired with specialized, bulky, and electron-rich phosphine-based ligands.[1][4] This methodology is renowned for its milder reaction conditions, broader substrate scope, and superior functional group tolerance compared to the classical Ullmann approach.[5][6]
Mechanistic Deep Dive: Copper vs. Palladium Catalysis
Understanding the catalytic cycles of both reactions is paramount to appreciating their inherent strengths and weaknesses. The choice of catalyst, ligand, and base is not arbitrary but is dictated by the need to efficiently navigate each step of the cycle.
The Ullmann Condensation: A Copper-Mediated Pathway
The mechanism of the Ullmann C-O coupling is still a subject of extensive study, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in modern, ligand-assisted systems.[7][8] The reaction likely involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst.[9]
Caption: Generalized catalytic cycle for the modern Ullmann C-O coupling reaction.
The Buchwald-Hartwig Etherification: A Palladium-Orchestrated Dance
The Buchwald-Hartwig C-O coupling mechanism is well-established and follows a predictable sequence of oxidative addition, ligand exchange, and reductive elimination.[5] An active Pd(0) species, stabilized by phosphine ligands, initiates the cycle by undergoing oxidative addition into the aryl halide bond to form a Pd(II) intermediate. The phenol then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium phenoxide complex. The final, crucial step is reductive elimination, which forms the C-O bond of the diaryl ether product and regenerates the Pd(0) catalyst.[5][6]
Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Head-to-Head Performance Comparison
To provide a tangible comparison for the synthesis of this compound, we present representative experimental protocols and expected outcomes for both a modern Ullmann condensation and a Buchwald-Hartwig etherification.
| Parameter | Modern Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | L-Proline | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Toluene |
| Temperature | 110-130 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Catalyst Loading | 5-10 mol% | 1-2 mol% |
| Typical Yield | 65-85% | 80-95% |
| Functional Group Tolerance | Moderate to Good | Excellent |
| Cost | Lower (Copper is abundant) | Higher (Palladium and ligands are expensive) |
| Air/Moisture Sensitivity | Generally less sensitive | Catalyst/ligand can be air-sensitive |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies that a researcher would follow in the laboratory. They represent best practices for each respective coupling reaction, optimized for the synthesis of this compound.
Protocol 1: Modern Ullmann Synthesis of this compound
Rationale: This protocol employs a common and cost-effective ligand, L-proline, which has been shown to accelerate Ullmann-type couplings.[10] DMSO is chosen as the solvent due to its high boiling point and ability to dissolve the inorganic base and copper salts.
-
Reactant Preparation: To an oven-dried reaction vessel, add 2-hydroxybenzonitrile (1.0 equiv), 4-bromoiodobenzene (1.1 equiv), Copper(I) iodide (0.1 equiv), L-Proline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
Rationale: This protocol utilizes a highly active Buchwald-type phosphine ligand (RuPhos) known for its effectiveness in coupling electron-deficient phenols.[11] Toluene is a standard solvent, and Cesium Carbonate is a strong, soluble base often employed to facilitate the deprotonation of the phenol.[12]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) to an oven-dried Schlenk flask.
-
Reactant Addition: Add 2-hydroxybenzonitrile (1.2 equiv), 4-bromoiodobenzene (1.0 equiv), and Cesium Carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Inert Atmosphere: Seal the flask and remove from the glovebox.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to yield the final product.
Caption: A generalized workflow for laboratory synthesis and product isolation.
Conclusion and Recommendation
Both the modern Ullmann condensation and the Buchwald-Hartwig etherification are viable methods for the synthesis of this compound. The choice between them is a classic case of balancing cost against performance.
The Buchwald-Hartwig reaction is the superior choice when high yield, short reaction times, and broad functional group tolerance are paramount.[5][6] The milder conditions are particularly advantageous for complex molecules with sensitive functionalities, making it a go-to method in late-stage pharmaceutical synthesis. The primary drawbacks are the high cost of the palladium catalyst and the specialized phosphine ligands, as well as their potential sensitivity to air and moisture.[13]
The modern Ullmann condensation , on the other hand, offers a more economical route.[3] Copper catalysts and simple ligands like L-proline are significantly cheaper and more readily available.[10] While the reaction conditions are generally harsher and reaction times longer than the Buchwald-Hartwig alternative, modern protocols have made it a highly competitive and scalable method, especially in industrial settings where cost is a major driver.[10][14]
For the synthesis of this compound, if the scale is small and the highest possible yield is desired quickly, the Buchwald-Hartwig method is recommended. For larger-scale synthesis where cost-effectiveness is a key consideration and the slightly harsher conditions are tolerable, the modern Ullmann approach presents a compelling and practical alternative.
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- A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs.
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- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
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A Comparative Guide to Purity Assessment of 2-(4-Bromophenoxy)benzonitrile by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like 2-(4-Bromophenoxy)benzonitrile, an important intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, underlying principles, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Scientific Research
The presence of impurities, even in minute quantities, can significantly impact the outcome of a chemical reaction, the pharmacological activity of a drug substance, or the integrity of research data. Therefore, employing robust and validated analytical methods for purity determination is not just a regulatory requirement but a scientific necessity.[1] This guide focuses on two orthogonal and powerful techniques to provide a comprehensive purity profile of this compound.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, revered for its high resolving power and sensitivity in separating and quantifying components of a mixture.[2][3] The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.[3][4]
The "Why" Behind the HPLC Method
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[5][6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically a combination of water and an organic solvent like acetonitrile or methanol. This setup allows for the effective separation of the main compound from both more polar and less polar impurities. The inclusion of a gradient elution, where the mobile phase composition is changed over time, is crucial for resolving complex mixtures with a wide range of polarities.[6]
Experimental Protocol: HPLC Purity of this compound
Objective: To quantify the purity of this compound and detect any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | A standard choice for RP-HPLC, offering good resolution and efficiency for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of silanol groups on the stationary phase and any acidic/basic analytes, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B | A gradient elution ensures the separation of impurities with varying polarities. The re-equilibration step at the end is crucial for reproducible results. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities. |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Interpretation and Purity Calculation
The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Discrepancies between the expected and experimental chromatograms may indicate sources of impurity within the lot.[7]
Visualizing the HPLC Workflow
Caption: HPLC Purity Assessment Workflow.
Section 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a reference standard of the analyte itself.[8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
The Rationale for qNMR
qNMR offers a distinct advantage as it is a "first principles" method, meaning the purity is determined based on the fundamental properties of the molecule and a certified internal standard.[10] This makes it an excellent orthogonal technique to HPLC for purity confirmation. By using an internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[11][12]
Experimental Protocol: qNMR Purity of this compound
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard should be stable, non-reactive with the analyte, and have at least one signal that is well-resolved from the analyte and impurity signals.[9][13] Maleic acid is a good choice as its olefinic proton signal appears in a region of the ¹H NMR spectrum that is typically free of other signals.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[9] DMSO-d6 is a versatile solvent suitable for a wide range of organic compounds.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure complete relaxation of all protons, leading to accurate integration.
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30-degree pulse sequence is used to ensure quantitative excitation. |
| Number of Scans | 16 | Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[12] |
| Relaxation Delay (d1) | 30 s | A conservative delay to ensure full relaxation of all protons, which is critical for accurate quantification. |
| Acquisition Time (aq) | 4 s | A longer acquisition time provides better resolution. |
Data Processing and Purity Calculation
The purity of this compound is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity_IS: Purity of the internal standard
For this compound, a well-resolved aromatic proton signal should be chosen for integration. For maleic acid, the singlet from the two olefinic protons is used.
Visualizing the qNMR Workflow
Caption: qNMR Purity Assessment Workflow.
Section 3: Comparative Analysis and Discussion
Both HPLC and qNMR provide valuable and complementary information regarding the purity of this compound.
| Feature | HPLC (Area Percent) | qNMR (Internal Standard) |
| Principle | Chromatographic separation based on polarity.[4] | Proportionality of signal area to the number of nuclei.[9] |
| Quantification | Relative (assumes all impurities have the same response factor as the main component). | Absolute (requires a certified internal standard).[8] |
| Reference Standard | Requires a reference standard of the analyte for identification (retention time).[7] | Does not require a reference standard of the analyte for quantification. |
| Impurity Detection | Excellent at detecting and resolving minor impurities, even those structurally similar to the analyte.[14] | Can detect impurities with unique NMR signals, but may not resolve signals from structurally similar impurities.[15][16] |
| Strengths | High sensitivity, excellent for detecting trace impurities, widely used in quality control.[2] | Primary method, provides structural information, less susceptible to variations in detector response. |
| Limitations | Purity value can be inaccurate if impurities have different UV absorptivity. | Lower sensitivity than HPLC, requires careful selection of internal standard and experimental parameters. |
Hypothetical Data Comparison
| Method | Purity of this compound (%) |
| HPLC (Area %) | 99.2% |
| qNMR | 98.9% |
The slight difference in the hypothetical purity values is expected and highlights the importance of using orthogonal methods. The HPLC area percent method may slightly overestimate purity if impurities have a lower UV response than the main compound. Conversely, qNMR provides a more accurate measure of the absolute purity.
Conclusion
The purity assessment of this compound is most robustly achieved through the complementary use of HPLC and qNMR. HPLC excels at providing a detailed impurity profile, separating and detecting even trace-level components. qNMR, as a primary analytical technique, offers an accurate and absolute determination of purity, providing a high degree of confidence in the final result. For researchers and professionals in drug development, the integration of these two powerful analytical tools into their quality control workflows is a best practice that ensures the integrity and reliability of their scientific endeavors. The validation of these analytical procedures should be conducted in accordance with ICH guidelines to ensure their suitability for their intended purpose.[17][18][19][20]
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Amin, N., & Claridge, T. (2017, November). Quantitative NMR Spectroscopy. University of Oxford. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. [Link]
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ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Wagh, S. S., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 65-71. [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Reddy, G. S., et al. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Journal of Chromatographic Science, 54(8), 1364–1370. [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. [Link]
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Ahmed, R. (2024). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Fortune Journal of Health Sciences, 7(1), 123-134. [Link]
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Al-Lawati, H., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 25(19), 4485. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. [Link]
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Derry, M. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1744–1749. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Bromophenoxy)benzonitrile
As researchers and drug development professionals, our work with novel chemical entities like 2-(4-Bromophenoxy)benzonitrile is fundamental to scientific advancement. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in their safe and compliant disposal. Improper chemical waste management not only poses a significant risk to personnel and the environment but can also compromise the integrity of our research operations.
This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the chemical reasoning behind each procedural step, empowering you to make informed, safe decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic nitrile. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from its structural motifs and data on closely related chemicals, such as 4-bromobenzonitrile and other brominated aromatics.[1][2][3][4]
The primary risks stem from three key features:
-
The Bromine Atom: As a halogenated organic compound, it is subject to specific environmental regulations.[5][6] Its incineration can produce acidic gases (hydrogen bromide) and requires specialized facilities.[7][8]
-
The Nitrile Group (-C≡N): Nitriles as a class can exhibit significant toxicity if ingested, inhaled, or absorbed through the skin, often through the release of cyanide ions in vivo.[9]
-
The Solid/Powder Form: As a solid, the primary exposure risk during handling is the inhalation of fine dust particles, which can lead to respiratory irritation and systemic toxicity.[10][11]
For immediate reference, the anticipated hazard profile is summarized below.
| Hazard Classification | GHS Pictogram | Description & Implication | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | GHS07 Warning | Harmful if swallowed or in contact with skin. Systemic toxicity is a primary concern. Skin absorption is a viable and significant route of exposure. | [1][2][3] |
| Skin Irritation | GHS07 Warning | Causes skin irritation upon direct contact. Prolonged contact can lead to dermatitis. | [1][12] |
| Serious Eye Irritation | GHS07 Warning | Causes serious eye irritation. Direct contact with dust can cause pain, redness, and potential damage. | [1][2][12] |
| Specific Target Organ Toxicity | GHS07 Warning | May cause respiratory irritation if dust is inhaled. | [1][12] |
| Hazardous to the Aquatic Environment | (No Pictogram) | Harmful to aquatic life, potentially with long-lasting effects due to the stability of the brominated aromatic structure. Must not be released into drains or waterways. | [2][12] |
Personnel Protection and Safe Handling
Given the hazard profile, stringent adherence to personal protective equipment (PPE) and safe handling protocols is non-negotiable. The goal is to create a multi-layered defense that minimizes any possibility of exposure.
Mandatory Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing or dust generation.[2][13]
-
Hand Protection: Use double-gloving with nitrile gloves. Check the manufacturer's specifications for resistance to aromatic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.[14][15]
-
Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of contamination, such as spill cleanup or bulk transfers, a chemically resistant apron or Tyvek sleeves should be used.[10]
-
Respiratory Protection: All handling of solid this compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[11][16]
Protocol for Handling Solid Compound
-
Designate an Area: Clearly mark a specific area within a chemical fume hood for handling this compound. Line the work surface with an absorbent, plastic-backed pad.[10][17]
-
Weighing Operations: If weighing the powder, do so within the fume hood. An alternative, safer method is to pre-tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[10][11]
-
Minimize Dust: Handle the compound gently. If static electricity causes the powder to cling to surfaces, an anti-static gun can be used.[10]
-
Container Management: Keep the stock container tightly closed whenever it is not in use.[11]
-
Decontamination: After handling, decontaminate all surfaces, including the exterior of the waste container, using a wet-wiping method with an appropriate solvent (e.g., isopropanol or ethanol), followed by a detergent solution. Avoid dry sweeping, which can aerosolize dust.[11]
The Core Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol, based on EPA guidelines for halogenated organic compounds, provides the standard operating procedure.[5]
Caption: Disposal Decision Workflow for this compound.
-
Waste Characterization and Segregation:
-
Action: All waste streams containing this compound—including unused product, contaminated gloves, weigh boats, pipette tips, and spill cleanup materials—must be classified as Hazardous Halogenated Organic Waste .[18]
-
Causality: This specific segregation is mandated by the EPA.[19][20] Halogenated wastes require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting acidic gases (like HBr). Mixing them with non-halogenated solvents can complicate the disposal process and increase costs.
-
-
Containerization:
-
Action: Place the waste in a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE). The container must have a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components if it is a mixed waste.
-
Causality: Proper containerization and labeling prevent accidental mixing of incompatible wastes, ensure safe handling by waste management personnel, and are required by law.
-
-
On-Site Accumulation:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment.
-
Causality: Storing waste at or near the point of generation minimizes the risk of spills during transport within the facility and ensures that the waste is properly managed by knowledgeable personnel.
-
-
Primary Disposal Method: High-Temperature Incineration:
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality: Incineration at temperatures exceeding 850°C is the EPA's recommended treatment technology for halogenated organic wastes.[5][21] This process ensures the complete thermal destruction of the molecule into simpler, less toxic components like carbon dioxide, water, nitrogen gas, and hydrogen bromide. The HBr is subsequently neutralized in a scrubber system, preventing its release into the atmosphere.[8][22] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
-
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office.
-
Secure the Area: Ensure the fume hood is operating correctly. Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble described in Section 2, including double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly using a wet-wiping method with soap and water or an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.
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Duke University. (n.d.). Toxic and Health Hazard Powders (and suspensions/solutions). Occupational and Environmental Safety Office. Retrieved from [Link]
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Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]
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Favier, J., et al. (2019). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of Washington. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Environmental Health & Safety. Retrieved from [Link]
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Hunsinger, H., et al. (2001). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Chemosphere. Retrieved from [Link]
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Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
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Professor Heath's Chemistry Channel. (2018). Nitriles: base hydrolysis. YouTube. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Bromophenoxy)benzonitrile
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is fundamentally anchored in ensuring a safe environment for ourselves and our colleagues. The compound 2-(4-Bromophenoxy)benzonitrile, while a valuable intermediate in synthetic chemistry, requires a comprehensive and rigorous approach to safety.
This guide provides essential, field-proven safety and handling protocols. It is structured not as a rigid checklist, but as a logical workflow grounded in the principles of risk mitigation. Our approach is built on the Hierarchy of Controls, a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes the most effective safety measures.[1][2] We will proceed from engineering controls—our primary barrier against exposure—to the final, critical layer of defense: Personal Protective Equipment (PPE).
Foundational Hazard Assessment: Understanding the Risk
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, we must infer its potential hazards by analyzing its constituent chemical moieties: the benzonitrile group and the brominated aromatic ether. This conservative assessment is a cornerstone of a trustworthy safety protocol.
-
Benzonitrile Moiety: Nitrile-containing organic compounds can be toxic. They present risks of skin and eye irritation, and are often harmful if swallowed or inhaled.[3]
-
Brominated Aromatic System: Halogenated organic compounds are a distinct class of chemicals that often require specific handling and disposal procedures.[4] Compounds with similar structures are known skin, eye, and respiratory irritants.[3]
-
Physical Form: As a solid, the primary physical hazard is the generation of fine dust during handling, which poses a significant inhalation risk.[5]
Given these factors, we will operate under the assumption that this compound is a skin and eye irritant, is harmful if ingested or inhaled, and requires specialized waste disposal.
The Hierarchy of Controls: A Systematic Approach to Safety
A. Engineering Controls: Your First and Most Effective Defense
Before a single piece of PPE is worn, engineering controls must be in place and verified. For a powdered chemical with inhalation and irritant risks, the use of a certified chemical fume hood is mandatory .[1][4][6]
Causality: A fume hood's primary function is to capture and exhaust airborne contaminants like dusts and vapors, physically isolating the researcher from the hazard.[1] This drastically reduces the risk of inhalation, which is the most direct route of exposure for fine powders. Relying on PPE without a functioning fume hood is an unacceptable risk.
Protocol Verification:
-
Confirm Certification: Check the fume hood for a current certification sticker.
-
Verify Airflow: Before starting, hold a lightweight strip of paper or tissue at the face of the hood to visually confirm inward airflow.[1]
-
Proper Sash Position: Work with the sash at the lowest practical height, and always at or below the indicated maximum operating height.
B. Administrative Controls: Safe Work Practices
These are the procedures you follow to minimize exposure.
-
Designated Area: All handling of this compound, including weighing and transfers, must occur exclusively within the designated chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][7] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is the last line of defense, used in conjunction with the controls above.[8][9][10] The selection of appropriate PPE is critical and non-negotiable.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves | Nitrile provides superior chemical resistance compared to latex or vinyl for a wide range of organic compounds and solvents.[11][12][13][14] Practice: Always inspect gloves for holes or tears before use. Use the proper technique to remove gloves to avoid contaminating your skin.[1] Treat lab gloves as single-use items.[1] |
| Eye & Face Protection | Indirectly Vented Chemical Splash Goggles | Goggles provide a full seal around the eyes to protect against splashes and airborne dust, as mandated by OSHA for such hazards.[9][15] Practice: For procedures with a higher risk of splashing (e.g., transferring large quantities), supplement goggles with a full-face shield.[6] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A fully buttoned lab coat protects your skin and personal clothing from incidental contact and minor spills.[1][6] Natural fibers or FR-rated material is preferred over synthetic fabrics which can melt and adhere to skin in a fire.[1] |
| Respiratory Protection | Generally Not Required with Fume Hood Use | A properly functioning fume hood eliminates the need for routine respiratory protection. Contingency: In the event of a fume hood failure or a large spill, a NIOSH-approved air-purifying respirator with P100 (particulate) and organic vapor cartridges would be necessary.[2] |
Operational and Disposal Plan: A Step-by-Step Workflow
This workflow ensures safety at every stage of handling, from preparation to final disposal.
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
Detailed Protocols
Spill Response:
-
Alert personnel in the immediate area.
-
For small spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Carefully sweep the absorbed material into a designated, sealed container for hazardous waste.[6][16]
-
Wipe the area with a suitable solvent and decontaminate.
-
For large spills, evacuate the lab and contact your institution's environmental health and safety office immediately.
Waste Disposal:
-
Segregation is Mandatory: As a brominated compound, all waste containing this compound (including contaminated consumables like weigh paper and gloves) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][17]
-
Rationale: Halogenated waste cannot be incinerated under standard conditions as it can produce highly toxic and corrosive byproducts (e.g., hydrogen bromide). It requires specialized disposal procedures to protect the environment and equipment.[18]
-
Never dispose of this chemical down the drain.[4]
-
Follow all institutional and local regulations for hazardous waste collection and disposal.[16]
By integrating this expert-driven, systematic approach to safety, you build a culture of trust and responsibility in the laboratory, ensuring that your pursuit of scientific advancement is never compromised by a preventable accident.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
